Acibenzolar-S-Methyl
Description
Structure
2D Structure
Properties
IUPAC Name |
S-methyl 1,2,3-benzothiadiazole-7-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELITFHSCLAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=C2C(=CC=C1)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032519 | |
| Record name | Acibenzolar-S-methyl | |
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Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline] | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
Approx 267 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
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Solubility |
Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54X10+3 g/cu cm @ 22 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACIBENZOLAR-S-METHYL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to beige fine powder | |
CAS No. |
135158-54-2 | |
| Record name | Acibenzolar-S-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135158-54-2 | |
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| Record name | Acibenzolar-S-Methyl [ISO] | |
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| Record name | Acibenzolar-S-methyl | |
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| Record name | S-methyl benzo(1.2.3)thiadiazole-7-carbothioate | |
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| Record name | 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | ACIBENZOLAR-S-METHYL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.9 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Unveiling of a Plant's Intrinsic Defenses: A Technical Guide to the Discovery and Synthesis of Acibenzolar-S-Methyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), a cornerstone in the field of systemic acquired resistance (SAR) inducers, represents a paradigm shift in crop protection. Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM acts as a potent plant defense activator. This technical guide delves into the history of its discovery, the intricacies of its chemical synthesis, and the molecular pathways it triggers to fortify plants against a broad spectrum of pathogens.
Discovery and Development: A Historical Perspective
The journey of this compound began in the 1980s, within the research laboratories of Ciba-Geigy (now Syngenta). Scientists in pursuit of novel fungicides discovered that derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid demonstrated significant activity against fungal pathogens.[1] Further investigation revealed that the carboxylic acid moiety was the bioactive component. However, for optimal performance in agricultural applications, a derivative with suitable physicochemical properties for uptake, translocation, and stability was necessary.
Through extensive structure-activity relationship studies, the S-methyl thioester derivative, initially codenamed CGA245704, was selected for commercial development. This compound, now known as this compound, was launched in 1996 under trade names such as Bion® and Actigard®.[1] Its unique mode of action, which leverages the plant's own defense mechanisms, positioned it as a groundbreaking tool in integrated pest management strategies.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process rooted in established organic chemistry principles. Two primary synthetic routes have been described in the literature.
Route 1: From Methyl 2-chloro-3-nitrobenzoate
A patented synthesis route begins with methyl 2-chloro-3-nitrobenzoate. The key steps involve the formation of a thioether, reduction of the nitro group, diazotization, and subsequent ring closure to form the benzothiadiazole core, followed by conversion to the final S-methyl thioester.
Route 2: General Benzothiadiazole Formation
A more general description of the synthesis involves the formation of the 1,2,3-benzothiadiazole core through a classic ring-closure reaction. This entails the reaction of a thiol group with an adjacent diazonium group on a benzene ring. The resulting 1,2,3-benzothiadiazole-7-carboxylic acid is then converted to its S-methyl thioester.
Mechanism of Action: Induction of Systemic Acquired Resistance
This compound is not directly toxic to pathogens.[1] Instead, it functions as a plant activator, priming the plant's immune system through a process known as Systemic Acquired Resistance (SAR).[2]
3.1. Pro-drug Activation and the Salicylic Acid Pathway
ASM is a pro-pesticide. Upon application, it is absorbed by the plant and hydrolyzed to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), a reaction catalyzed by methyl salicylate esterase.[1] Acibenzolar is a functional analog of the key plant defense hormone, salicylic acid (SA).[3]
3.2. The NPR1-Dependent Signaling Cascade
The activation of SAR by acibenzolar is primarily mediated through the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) signaling pathway. In the absence of a pathogen challenge, NPR1 exists as an oligomer in the cytoplasm. Upon perception of the acibenzolar signal (mimicking SA), cellular redox changes lead to the monomerization of NPR1. These NPR1 monomers translocate to the nucleus where they interact with TGA (TGACG motif-binding) transcription factors.[4][5][6][7][8] This interaction facilitates the binding of TGA factors to the promoters of defense-related genes, most notably the Pathogenesis-Related (PR) genes.
The upregulation of PR genes, such as PR-1, PR-2, and PR-5, leads to the accumulation of PR proteins, which have antimicrobial properties and contribute to the reinforcement of cell walls, ultimately resulting in a broad-spectrum and long-lasting resistance to pathogens.[3]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in numerous field and greenhouse studies against a wide range of pathogens. The following tables summarize key quantitative data from selected studies.
Table 1: Efficacy of this compound Against Various Plant Pathogens
| Crop | Pathogen | Application Method | Concentration/Rate | Disease Reduction (%) | Reference |
| Tomato | Xanthomonas campestris pv. vesicatoria | Foliar Spray | 129 µM (weekly) | Significant reduction in disease severity | [9][10] |
| Tomato | Ralstonia solanacearum | Drip Irrigation | 178.6 µM | Significant reduction in disease incidence | [11][12] |
| Rose | Rose Rosette Virus | Foliar Spray | 50-100 mg/liter | 36 - 43% reduction in disease incidence | [13] |
| Squash | Phytophthora capsici | Soil Drench | 30 mg/L | Up to 100% (no symptoms) | [14] |
| Wheat | Fusarium graminearum | Foliar Spray | 0.075 g/L | Up to 28.97% | |
| Pineapple | Rotylenchulus reniformis (nematode) | Foliar Spray | 100-200 mg/L | 55% reduction in nematode reproduction | [15] |
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the activity of this compound.
5.1. Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This protocol is adapted from established methods for inducing and quantifying SAR.
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.
-
Primary Inoculation (SAR Induction): Infiltrate three lower leaves of each plant with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene) at a low concentration (e.g., OD600 = 0.001) or with a mock solution (10 mM MgCl2).
-
This compound Treatment: As an alternative to pathogen induction, treat the lower leaves with a solution of this compound (e.g., 1 mM in water with a surfactant).[16]
-
Secondary Inoculation (Challenge): After 2-3 days, infiltrate three upper, systemic leaves with a suspension of a virulent pathogen (e.g., Pseudomonas syringae pv. maculicola) at a low concentration.
-
Quantification of Pathogen Growth: After 3-4 days post-challenge, harvest the systemic leaves, homogenize the tissue, and determine the bacterial population by plating serial dilutions on appropriate growth media. A significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the induction of SAR.
5.2. Western Blot Analysis of PR-1 Protein Expression
This protocol outlines the detection of the key SAR marker protein, PR-1.
-
Sample Collection and Protein Extraction: Harvest plant tissue (e.g., leaves) at various time points after treatment with this compound or a mock solution. Freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to PR-1.[17]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the PR-1 band in ASM-treated samples compared to the control indicates an induction of this SAR marker.
5.3. Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression
This protocol details the quantification of PR-1 gene transcripts.
-
Sample Collection and RNA Extraction: Harvest plant tissue at desired time points post-treatment with ASM or a mock solution and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument, a suitable fluorescent dye (e.g., SYBR Green), cDNA template, and primers specific for the PR-1 gene. Include a reference gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the PR-1 gene in ASM-treated samples compared to the control, using a method such as the 2-ΔΔCt method. A significant increase in PR-1 transcript levels indicates the activation of the SAR pathway at the transcriptional level.[18][19]
Conclusion
This compound stands as a testament to the potential of harnessing a plant's innate immunity for crop protection. Its discovery marked a significant advancement in the development of sustainable agricultural practices. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for its evaluation is crucial for researchers and professionals in the field of drug development and plant science. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for further research and application of this important plant defense activator.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]
- 5. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPR1 differentially interacts with members of the TGA/OBF family of transcription factors that bind an element of the PR-1 gene required for induction by salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Acibenzolar-S-Methyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acibenzolar-S-Methyl (ASM) is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of plant immunity. Unlike traditional fungicides, ASM does not possess direct antimicrobial activity. Instead, it functions as a synthetic analog of the key plant defense hormone, salicylic acid (SA), priming the plant's innate immune system to effectively combat a wide range of fungal, bacterial, and viral pathogens.[1][2] This guide provides a detailed examination of ASM's molecular mechanism, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Induction of Systemic Acquired Resistance
The primary mode of action of this compound is the activation of the plant's salicylic acid (SA) signaling pathway, which is central to establishing Systemic Acquired Resistance (SAR).[1][3][4] The process can be broken down into several key steps:
-
Uptake and Conversion : Following application via foliar spray or soil drench, ASM is absorbed by the plant and translocated systemically.[1][5] ASM itself is a pro-pesticide and is hydrolyzed by plant enzymes (methyl salicylate esterase) into its biologically active form, benzo[1][2][5]thiadiazole-7-carboxylic acid (acibenzolar).[2][6]
-
SA Pathway Activation : The active metabolite, acibenzolar, mimics endogenous salicylic acid.[5][7] This triggers a downstream signaling cascade that prepares the entire plant for a swift and robust defense response upon pathogen attack.
-
The Central Role of NPR1 : A key regulator in this pathway is the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[8][9][10] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA (or its analog, acibenzolar) leads to a change in the cellular redox state, causing the monomerization of NPR1.[11]
-
Nuclear Translocation and Transcriptional Reprogramming : Monomeric NPR1 translocates into the nucleus, where it interacts with TGA-type basic leucine zipper (bZIP) transcription factors.[8][10][11] This interaction is crucial for activating the expression of a large battery of defense-related genes.[12]
-
Synthesis of Pathogenesis-Related (PR) Proteins : The primary output of this transcriptional activation is the synthesis and accumulation of Pathogenesis-Related (PR) proteins.[13][14] These proteins, including PR-1, PR-2 (a β-1,3-glucanase), PR-3 (a chitinase), and PR-5 (a thaumatin-like protein), have direct or indirect antimicrobial activities and are hallmark indicators of an established SAR response.[5][14][15][16]
-
Other Defense Responses : Beyond PR protein induction, ASM has been shown to trigger other defense mechanisms, such as the production of reactive oxygen species (ROS) and the induction of stomatal closure, which can prevent pathogen entry.[5]
dot
Caption: Fig 1. Simplified signaling cascade initiated by this compound (ASM).
Quantitative Data on ASM Efficacy
The application of ASM leads to quantifiable reductions in disease severity and pathogen growth, which are correlated with the induction of defense-related gene expression.
| Plant Species | Pathogen | ASM Treatment | Observed Effect | Reference |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | 100 ppm dip-treatment | Significant reduction in bacterial populations on treated and untreated systemic leaves. | [5] |
| Apple | Erwinia amylovora (Fire Blight) | Actigard 50 WG application | Complemented genetic resistance, reducing disease symptoms by 85% to 100%. | [7] |
| Tobacco | Tomato Spotted Wilt Virus (TSWV) | 1 to 2 g a.i./7,000 plants | High level of resistance; restricted virus replication and reduced systemic infection. | [14][17] |
| Tobacco | Peronospora tabacina (Blue Mold) | 1.0 ppm in float solution | 99% reduction in pathogen sporulation. | [18] |
| Squash | Phytophthora capsici | 30 mg·L–1 soil drench | Prevented development of any disease symptoms. | [4] |
| Tomato | Xanthomonas spp. (Bacterial Spot) | 75-200 µM weekly spray | Significantly better disease control than biweekly applications or untreated controls. | [19] |
Table 1: Summary of ASM's effect on disease severity and pathogen populations.
| Plant Species | ASM Treatment | Target Gene(s) | Peak Fold Increase in Expression (vs. Control) | Reference |
| Apple Seedlings | Actigard 50 WG | PR-1, PR-8 | ~10-fold | [13] |
| PR-2 | ~100-fold | [13] | ||
| Kiwifruit ('Zesy002') | Actigard® Postharvest | BAD (Benzoic Acid Decarboxylase) | ~25-fold | [3] |
| DMR6, NIMIN2, WRKY70 | ~3 to 6-fold | [3] | ||
| Japanese Radish | 100 ppm dip-treatment | PR-1, PR-2, PR-3 | Significant induction 4 hours post-treatment. | [5] |
| Arabidopsis thaliana | Local application | PR1, SID2, ALD1 | Significant increase in expression in distal leaves after 1 day. | [20] |
| Kiwifruit (Glasshouse) | Actigard® | PR1, PR2, PR5 | Significant upregulation in stems and leaves. | [21] |
Table 2: Summary of ASM's effect on defense-related gene expression.
Key Experimental Protocols
Protocol 1: Evaluation of ASM-Induced Disease Resistance in Planta
This protocol outlines a general workflow for assessing the efficacy of ASM in providing protection against a foliar bacterial pathogen.
-
Plant Material and Growth Conditions :
-
Grow seedlings (e.g., Japanese Radish, Raphanus sativus) in 9 cm pots at 24°C with a 16h light/8h dark cycle for 3 weeks, or until the fifth true leaf has unfolded.[5]
-
-
ASM Formulation and Application :
-
Prepare a solution of ASM (e.g., Actigard® 50WG) dissolved in sterile water to a final concentration of 100 ppm (100 mg/L a.i.).[5]
-
Apply the solution to the fourth leaf of each plant using a dip-treatment method until the leaf is fully wetted.[5] Control plants are treated with water.
-
Alternatively, for soil drench application, apply 500 ml of a 0.3 g/liter ASM solution to the container substrate.[22]
-
-
Pathogen Inoculation :
-
At a set time post-ASM treatment (e.g., 4 hours to 4 days), prepare a bacterial suspension (e.g., P. cannabina pv. alisalensis) in 10 mM MgCl₂ to a concentration of 10⁸ CFU/mL.
-
Infiltrate the bacterial suspension into the treated leaves (local) and untreated upper/lower leaves (systemic) using a needleless syringe.
-
-
Disease Assessment and Bacterial Population Quantification :
-
At 1-week post-inoculation, assess disease symptoms visually.
-
To quantify bacterial populations, collect leaf discs of a known area using a cork borer.[5]
-
Homogenize the leaf discs in 10 mM MgCl₂, perform serial dilutions, and plate on selective medium (e.g., King's B agar).
-
Incubate plates at 28°C for 48 hours and count colony-forming units (CFU) to determine the bacterial population per cm² of leaf tissue.[5]
-
Protocol 2: Quantification of Defense Gene Expression via RT-qPCR
This protocol details the measurement of PR gene induction following ASM treatment.
-
Plant Treatment and Sample Collection :
-
Treat plants with ASM as described in Protocol 1.
-
At various time points post-treatment (e.g., 0, 4, 24, 48 hours), collect leaf tissue from both treated and systemic leaves. Immediately freeze samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis :
-
Extract total RNA from ~100 mg of frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Quantitative Real-Time PCR (RT-qPCR) :
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or EF1α).
-
Perform the qPCR on a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the resulting amplification data using the 2^(-ΔΔCt) method to calculate the relative fold change in gene expression compared to the water-treated control at time zero.
-
dot
Caption: Fig 2. Workflow for evaluating ASM's protective and gene-inducing effects.
Conclusion
This compound represents a significant tool in modern crop protection, operating through the sophisticated mechanism of Systemic Acquired Resistance. By hijacking the plant's own salicylic acid defense pathway, it primes the plant for a rapid and effective response against a broad array of pathogens. This indirect mode of action, which enhances the host's immunity rather than directly targeting the pathogen, offers a durable and sustainable strategy for disease management.[2][23] Understanding the molecular intricacies of the ASM-induced signaling cascade, from NPR1 activation to PR gene expression, is critical for optimizing its application and for the development of new, host-centric disease control technologies.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. uu.nl [uu.nl]
- 9. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of broad-spectrum disease resistance by overexpression of an essential regulatory gene in systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses [ouci.dntb.gov.ua]
- 16. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 18. Evaluation of this compound in float systems for blue mould control on tobacco seedlings | CORESTA [coresta.org]
- 19. researchgate.net [researchgate.net]
- 20. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
Acibenzolar-S-Methyl: A Technical Guide to its Function as a Systemic Acquired Resistance Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a broad-spectrum and long-lasting resistance to various pathogens, including fungi, bacteria, and viruses. This technical guide provides an in-depth overview of the core mechanisms of ASM-induced SAR, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on disease resistance and gene expression.
Mechanism of Action: The Salicylic Acid Pathway and Beyond
This compound's efficacy as a plant defense activator lies in its ability to mimic salicylic acid, a key signaling molecule in plant immunity.[1] ASM itself is a pro-pesticide and is converted in the plant to its active form, acibenzolar acid, by the cleavage of its S-methyl ester group.[2] This active form initiates a signaling cascade that culminates in the activation of a battery of defense-related genes and proteins.
The central signaling pathway activated by ASM is the salicylic acid (SA) pathway, which is pivotal for establishing Systemic Acquired Resistance (SAR).[3] Key components of this pathway include:
-
NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A master regulator that, upon activation by SA or its analogs, translocates to the nucleus and interacts with transcription factors to induce the expression of defense genes.
-
Pathogenesis-Related (PR) Proteins: A diverse group of proteins with antimicrobial activities, including β-1,3-glucanases (PR-2), chitinases (PR-3), and thaumatin-like proteins (PR-5).[4] The expression of PR genes, particularly PR-1, is a hallmark of SAR activation.[5][6]
-
Reactive Oxygen Species (ROS): ASM treatment can lead to the production of ROS, such as hydrogen peroxide, which act as secondary messengers in the defense signaling cascade and can also have direct antimicrobial effects.[7]
Recent research also suggests a role for N-hydroxypipecolic acid (NHP) in ASM-induced antiviral SAR, indicating that ASM's mode of action may involve concerted functions with other signaling molecules beyond the classical SA pathway.[8]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).
Quantitative Data on Efficacy
The application of this compound has been shown to significantly reduce disease severity and pathogen proliferation in numerous plant-pathogen systems. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of this compound on Disease Reduction
| Crop | Pathogen | ASM Application Method & Dose | Disease Reduction Metric | Reduction (%) | Reference |
| Tobacco | Tomato spotted wilt virus (TSWV) | Foliar spray (1-2 g a.i./7000 plants) | Reduction in local and systemic infections | High level of resistance | [4] |
| Tomato | Xanthomonas spp. (Bacterial Spot) | Weekly foliar spray (75-200 µM) | Disease Severity | Statistically significant reduction | |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment (100 ppm) | Lesion Area | Significant suppression | [8] |
| Apple | Venturia inaequalis (Scab) | Foliar spray (0.2 g/L) | Area Under Disease Progress Curve (AUDPC) | Strong effectiveness | [9] |
| Apple | Erwinia amylovora (Fire Blight) | Foliar spray (0.4 g/L) | Necrosis Length | Strong effectiveness | [9] |
| Tobacco | Peronospora tabacina (Blue Mold) | Float solution (1.0 ppm) | Sporulation | 99% | [10] |
| Tomato | Ralstonia solanacearum | Foliar spray and/or soil drench (3 µg/ml) | Bacterial wilt incidence | Significantly reduced in moderately resistant cultivars |
Table 2: Induction of Pathogenesis-Related (PR) Gene Expression by this compound
| Plant Species | Gene(s) | ASM Treatment | Time Point | Fold Change in Expression | Reference |
| Japanese Radish | PR1, PR2, PR3 | 100 ppm dip-treatment | 4 hours post-treatment | Significantly induced | [8] |
| Arabidopsis thaliana | PR1, SID2, ALD1 | 1 mM local application | 1 day post-treatment | Significantly increased | [8] |
| Tobacco | PR-3 mRNA | Foliar spray | 2 days post-treatment | Detected | [4] |
| Pineapple | PR-1 | 100-200 mg/L application | 1 day to 3 weeks post-application | Initiated as early as 1 day | [5] |
| Kiwifruit | PR1, PR2, PR5, etc. | Post-harvest spray | 1 and 7 days post-treatment | Greatest upregulation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Plant Material and ASM Application
3.1.1. Foliar Spray Application
-
Preparation of ASM Solution: Dissolve this compound (e.g., Actigard® 50WG) in distilled water to the desired concentration (e.g., 25 ppm or 100 ppm). A surfactant (e.g., 0.004% v/v Silwet L-77) can be included to ensure even coverage.
-
Application: Uniformly spray the solution onto the foliage of the plants until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.
3.2. Pathogen Challenge Assays
3.2.1. Bacterial Pathogen Inoculation (e.g., Pseudomonas syringae)
-
Inoculum Preparation: Grow the bacterial strain on an appropriate medium (e.g., King's B) at 28°C. Resuspend the bacteria in a sterile solution (e.g., 10 mM MgCl₂) to the desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe. For spray inoculation, use a bacterial suspension of a higher concentration (e.g., 5 x 10⁷ CFU/mL) and maintain high humidity for the first 24 hours.
-
Disease Assessment: Quantify disease symptoms at specific time points post-inoculation (e.g., 3-7 days). This can be done by measuring lesion diameter, calculating the percentage of diseased leaf area, or determining the bacterial population within the leaf tissue through serial dilutions and plating.
Gene Expression Analysis via RT-qPCR
3.3.1. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Harvest leaf tissue at desired time points after ASM treatment and immediately freeze in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.
3.3.2. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable reference gene (e.g., Actin). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.
Quantification of Salicylic Acid
3.4.1. Extraction of Salicylic Acid
-
Sample Preparation: Homogenize frozen plant tissue in a suitable extraction solvent (e.g., 90% methanol).
-
Purification: Partition the extract against an organic solvent (e.g., ethyl acetate-cyclohexane) to separate free SA. The aqueous phase can be treated with β-glucosidase to release conjugated SA.
-
Solid-Phase Extraction (SPE): Further purify the SA-containing fractions using SPE cartridges.
3.4.2. HPLC Analysis
-
Chromatography: Analyze the purified extracts using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a fluorescence detector.
-
Quantification: Quantify the concentration of SA by comparing the peak area to a standard curve generated with known concentrations of authentic SA.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. youtube.com [youtube.com]
- 4. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. lornajane.net [lornajane.net]
- 8. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
Hydrolysis of Acibenzolar-S-Methyl to Acibenzolar Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acibenzolar-S-methyl (ASM), a key plant activator, functions as a pro-pesticide that requires transformation into its biologically active form, acibenzolar acid (CGA210007 or BTC). This conversion is primarily achieved through the hydrolysis of the S-methyl thioester. This technical guide provides an in-depth overview of this critical hydrolysis reaction, including detailed experimental protocols for its study, a summary of relevant quantitative data, and a visualization of the associated biological signaling pathway. The information presented is intended to support researchers in the fields of agrochemistry, plant science, and drug development in understanding and investigating this important biochemical process.
Introduction
This compound (ASM) is a synthetic chemical that provides protection to a wide range of crops against fungal, bacterial, and viral diseases.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[3] Instead, it acts as a plant activator, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[3][4] The biological activity of ASM is dependent on its conversion to acibenzolar acid.[3] This hydrolysis reaction occurs within the plant, catalyzed by enzymes such as methyl salicylate esterase.[3] Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing the efficacy of ASM and for developing new plant protection agents.
Chemical Transformation: Hydrolysis of ASM
The core chemical transformation is the hydrolysis of the S-methyl thioester of this compound to yield acibenzolar acid and methanethiol. This reaction is susceptible to base-catalyzed hydrolysis, with the rate being significantly influenced by pH.
Reaction Scheme:
This compound + H₂O → Acibenzolar Acid + CH₃SH
Quantitative Data on ASM Hydrolysis
The rate of ASM hydrolysis is highly dependent on the pH of the environment. The following table summarizes the reported hydrolysis half-life (DT50) of ASM at various pH levels and in soil.
| Condition | Half-life (DT50) | Reference |
| pH 5 (20 °C) | 3.8 years | [5] |
| pH 7 (20 °C) | 23 weeks | [5] |
| pH 9 (20 °C) | 19.4 hours | [5] |
| Soil | 8.7 hours | [6] |
Experimental Protocols
This section provides detailed methodologies for studying the hydrolysis of ASM to acibenzolar acid and for analyzing the components.
Laboratory Protocol for Monitoring ASM Hydrolysis
This protocol describes a general procedure to monitor the chemical hydrolysis of ASM in a controlled laboratory setting.
Materials:
-
This compound (ASM) analytical standard
-
Acibenzolar acid (BTC) analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate buffer (0.5 M, pH 3)
-
Formic acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ASM (e.g., 100 µg/mL) in acetonitrile.
-
Prepare a stock solution of acibenzolar acid (e.g., 100 µg/mL) in acetonitrile.
-
-
Reaction Setup:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).
-
In separate reaction vessels, add a known concentration of ASM from the stock solution to each buffer to initiate the hydrolysis reaction. A typical starting concentration might be 1-10 µg/mL.
-
Maintain the reaction vessels at a constant temperature (e.g., 25 °C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
To quench the reaction, immediately acidify the sample by adding a small amount of formic acid to bring the pH below 4. This is particularly important for the high pH samples to prevent further hydrolysis during storage and analysis.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of ASM and acibenzolar acid using a suitable analytical method, such as the HPLC-DAD method described in section 4.2.
-
-
Data Analysis:
-
Plot the concentration of ASM and acibenzolar acid as a function of time for each pH condition.
-
From this data, the rate of hydrolysis and the half-life (DT50) of ASM can be calculated.
-
Analytical Method: HPLC-DAD for Quantification
This method is suitable for the simultaneous determination of ASM and its hydrolysis product, acibenzolar acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v) containing 0.06% acetic acid | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | Ambient | |
| Detection | DAD, monitor at 254 nm for acibenzolar acid and 310 nm for ASM | |
| Injection Volume | 20 µL |
Calibration:
-
Prepare a series of calibration standards containing known concentrations of both ASM and acibenzolar acid in the mobile phase.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
The linearity of the calibration curves should be confirmed (r² > 0.999).[6]
Limits of Detection (LOD) and Quantification (LOQ):
-
For ASM: LOD = 0.005 mg/kg, LOQ = 0.02 mg/kg[6]
-
For Acibenzolar Acid (BTC): LOD = 0.01 mg/kg, LOQ = 0.05 mg/kg[6]
Visualizations
Workflow for ASM Hydrolysis Experiment
The following diagram illustrates a typical workflow for conducting and analyzing an ASM hydrolysis experiment.
Caption: Workflow for an ASM hydrolysis experiment.
Systemic Acquired Resistance (SAR) Signaling Pathway
Acibenzolar acid, the product of ASM hydrolysis, activates the SAR pathway in plants, which is analogous to the innate immune system in animals.[4] This pathway is dependent on the plant hormone salicylic acid.[4] The following diagram provides a simplified representation of the key steps in the SAR signaling cascade.
Caption: Simplified SAR pathway activated by ASM.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Systemic acquired resistance - Wikipedia [en.wikipedia.org]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Solubility of Acibenzolar-S-Methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and mechanism of action of Acibenzolar-S-Methyl (ASM). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Overview of this compound
This compound (IUPAC name: S-methyl 1,2,3-benzothiadiazole-7-carbothioate) is a synthetic compound belonging to the benzothiadiazole class.[1][2] It is widely recognized as a plant activator, functioning as a functional analog of the natural plant hormone salicylic acid (SA).[3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens. Instead, it operates by inducing Systemic Acquired Resistance (SAR) in plants, a potent, broad-spectrum defense mechanism against a variety of fungal, bacterial, and viral pathogens.[1][3][5] ASM is considered a pro-pesticide; within the plant, it is hydrolyzed to its active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), which triggers the defense cascade.[1][6]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for formulation development, environmental fate assessment, and understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | S-methyl 1,2,3-benzothiadiazole-7-carbothioate | [7] |
| CAS Number | 135158-54-2 | [1][7] |
| Molecular Formula | C₈H₆N₂OS₂ | [1][7][8] |
| Molar Mass | 210.27 - 210.3 g/mol | [1][6][7] |
| Appearance | White to beige crystalline powder | [1][9] |
| Melting Point | 132.9 °C - 135 °C | [1][7][8] |
| Boiling Point | ~267 °C | [1][7][8] |
| Density | 1.54 g/cm³ (at 22 °C) | [7][8] |
| Vapor Pressure | 0.46 mPa or 4.4 x 10⁻⁴ Pa (at 25 °C) | [8][10] |
| Octanol-Water Partition Coefficient (log P) | 3.1 (at 20-25 °C) | [1][9][10] |
| Dissociation Constant (pKa) | Not applicable; no dissociation in accessible pH range | [7][10] |
| Henry's Law Constant | 1.2 x 10⁻⁷ atm·m³/mol | [6] |
| Hydrolysis Half-life (DT₅₀ at 20 °C) | 3.8 years (pH 5), 23 weeks (pH 7), 19.4 hours (pH 9) | [6][8] |
Solubility Profile
The solubility of this compound in water and various organic solvents is a key factor for its application, bioavailability, and formulation. ASM is characterized by low water solubility and higher solubility in several organic solvents.[10]
| Solvent | Solubility (g/L at 25 °C) | Reference(s) |
| Water | 0.0077 | [1][8][9] |
| Methanol | 4.2 | [6][8] |
| Ethyl Acetate | 25 | [6][8] |
| n-Hexane | 1.3 | [6][8][9] |
| Toluene | 36 | [6][8][9] |
| Acetone | 28 | [6][8][9] |
| n-Octanol | 5.4 | [6][8][9] |
| Dichloromethane | 160 | [6][8] |
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound's unique mode of action involves the activation of the plant's innate immune system.[1] This process, known as Systemic Acquired Resistance (SAR), primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[3][11]
The key steps in the ASM-induced SAR pathway are:
-
Uptake and Conversion : After application, ASM is absorbed and translocated throughout the plant.[3] In the plant tissues, it is hydrolyzed by methyl salicylate esterase into its active form, acibenzolar (1,2,3-benzothiadiazole-7-carboxylic acid).[1][6]
-
Signal Transduction : Acibenzolar mimics the action of salicylic acid (SA), a critical signaling molecule in the SAR pathway.[4][11] This leads to the activation of key regulatory proteins, such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[6]
-
Gene Activation : Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a wide array of defense-related genes.[6]
-
Defense Response : The induced genes include those encoding Pathogenesis-Related (PR) proteins, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5.[12][13] These proteins have direct antimicrobial activities or help reinforce the plant cell wall, leading to broad-spectrum disease resistance.[14]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of agrochemicals are typically proprietary. However, they generally follow standardized international guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). Below are generalized methodologies representative of those used for this compound.
The flask method is a common protocol for determining the water solubility of substances with low solubility.
-
Preparation : An excess amount of solid this compound is added to a flask containing purified water (e.g., Milli-Q).
-
Equilibration : The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature water bath (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary tests are run to determine the time to equilibrium.
-
Phase Separation : The suspension is allowed to stand at a constant temperature to permit phase separation. Centrifugation is often used to separate the solid material from the aqueous solution.
-
Analysis : A sample of the clear aqueous supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : The solubility is reported in g/L or mg/L. The experiment is repeated to ensure reproducibility.
The HPLC method is a rapid and reliable way to determine the log P value.
-
Principle : The method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its known log P value.
-
Calibration : A series of reference compounds with well-documented log P values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log P values.
-
Sample Analysis : this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.
-
Calculation : The retention time of ASM is measured, and its capacity factor is calculated. The log P value is then determined by interpolation from the calibration curve.
The following workflow illustrates a typical experiment to evaluate the efficacy of ASM in inducing resistance against a pathogen, based on studies such as the one on Japanese radish against bacterial blight.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. This compound | 135158-54-2 [chemicalbook.com]
- 9. This compound [drugfuture.com]
- 10. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 11. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 13. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Acibenzolar-S-Methyl: A Deep Dive into its Interaction with the Salicylic Acid Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acibenzolar-S-methyl (ASM), a synthetic plant activator, has emerged as a potent inducer of systemic acquired resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it functions as a functional analog of the plant hormone salicylic acid (SA), triggering a sophisticated endogenous defense signaling cascade. This guide provides a comprehensive technical overview of the molecular mechanisms underlying ASM's mode of action, with a particular focus on its intricate interplay with the salicylic acid signaling pathway. We will delve into the key molecular components, quantitative changes in defense-related molecules, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling networks and experimental workflows.
Introduction
Plants, being sessile organisms, have evolved elaborate defense mechanisms to counteract pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen infection. Salicylic acid (SA) is a key signaling molecule in the establishment of SAR. This compound (ASM), commercially known as Bion® or Actigard®, is a synthetic compound that mimics the action of SA, effectively "priming" the plant's defense system in the absence of a pathogen challenge.[1][2] This guide will explore the molecular journey of ASM within the plant, from its initial application to the ultimate expression of disease resistance.
Mechanism of Action: The Salicylic Acid Connection
This compound itself is a pro-pesticide.[3] Upon application, it is absorbed by the plant and hydrolyzed by endogenous esterases into its biologically active form, acibenzolar (benzo[1][4][5]thiadiazole-7-carboxylic acid).[3] This active metabolite is structurally analogous to salicylic acid and functions as a potent elicitor of the SA signaling pathway.
The activation of the SA pathway by acibenzolar initiates a signaling cascade that culminates in the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. The protein products of these genes, PR proteins, possess antimicrobial properties and contribute to the overall state of resistance.
A central regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA, or in this case, acibenzolar, leads to a change in the cellular redox state, causing the reduction of disulfide bonds within the NPR1 oligomer and its subsequent monomerization. These NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of PR genes.[5][6]
Quantitative Data on ASM-Induced Defense Responses
The application of this compound leads to quantifiable changes in the expression of defense-related genes and the accumulation of their protein products, as well as alterations in endogenous salicylic acid levels.
Induction of Pathogenesis-Related (PR) Gene Expression
The upregulation of PR gene expression is a hallmark of SAR activation by ASM. The fold-change in transcript levels is commonly quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
| Plant Species | Gene | Fold Change (vs. Control) | Time Post-Treatment | Reference |
| Arabidopsis thaliana | PR1 | >15-fold | 24 hours | [1] |
| Arabidopsis thaliana | PR2 | ~4-fold | 24 hours | [1] |
| Arabidopsis thaliana | PR5 | ~4-fold | 24 hours | [1] |
| Kiwifruit (Actinidia chinensis) | PR1 | ~2 to 5-fold | 1-7 days | [7][8] |
| Kiwifruit (Actinidia chinensis) | PR2 | ~2 to 5-fold | 7 days | [7][8] |
| Kiwifruit (Actinidia chinensis) | PR5 | ~2 to 5-fold | 1-7 days | [7][8] |
| Japanese Radish (Raphanus sativus) | PR1 | Significantly induced | 4 hours | [3][4] |
| Japanese Radish (Raphanus sativus) | PR2 | Significantly induced | 4 hours | [3][4] |
| Japanese Radish (Raphanus sativus) | PR3 | Significantly induced | 4 hours | [3][4] |
| Pear (Pyrus communis) | PR1, PR2, PR3, PR5, PR8 | Strongly upregulated | 48 hours | [9] |
| Tobacco (Nicotiana tabacum) | PR-3 | Detected | 2 days | [1] |
Accumulation of Pathogenesis-Related (PR) Proteins
The increase in PR gene transcripts is followed by the accumulation of PR proteins, which can be quantified by techniques such as Western blotting.
| Plant Species | Protein | Observation | Time Post-Treatment | Reference |
| Tobacco (Nicotiana tabacum) | PR-1, PR-3, PR-5 | Detected | 2 days | [1] |
| Arabidopsis thaliana | PR1-GFP | Detected | - | [6][10] |
Effect on Endogenous Salicylic Acid Levels
ASM treatment can also influence the plant's own salicylic acid metabolism.
| Plant Species | Treatment | Change in Endogenous SA | Time Post-Inoculation | Reference |
| Banana (Musa sp.) | 1 mM ASM | Highest accumulation | 24 hours | [11] |
| Kiwifruit (Actinidia chinensis) | ASM | Reduction in stems | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the salicylic acid pathway.
Plant Treatment with this compound
Objective: To induce the salicylic acid pathway in plants for subsequent analysis.
Materials:
-
This compound (e.g., Actigard® 50WG or equivalent)
-
Distilled water
-
Surfactant (e.g., Silwet L-77)
-
Spray bottle or soil drench equipment
Protocol:
-
Prepare a stock solution of ASM in distilled water. A common concentration used is 1 mM.[4]
-
For foliar application, add a surfactant to the ASM solution (e.g., 0.02% v/v Silwet L-77) to ensure even coverage.
-
Spray the plant foliage until runoff, ensuring both adaxial and abaxial leaf surfaces are covered.
-
For soil drench application, apply a defined volume of the ASM solution to the soil around the base of the plant.
-
Include a control group of plants treated with a solution containing only distilled water and the surfactant.
-
Harvest plant material at various time points post-treatment for analysis.
RNA Extraction and RT-qPCR for PR Gene Expression
Objective: To quantify the transcript levels of PR genes.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for target PR genes and a reference gene (e.g., Actin or Ubiquitin)
Protocol:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and a SYBR Green master mix.
-
Perform the qPCR on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalizing to the expression of the reference gene.
Protein Extraction and Western Blot for PR Protein Detection
Objective: To detect and semi-quantify the accumulation of PR proteins.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford assay or similar protein quantification method
-
SDS-PAGE gels and electrophoresis apparatus
-
Electroblotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the PR protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in ice-cold protein extraction buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration of the extract.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target PR protein.
-
Wash the membrane and then incubate with the enzyme-linked secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.[10]
Histochemical GUS Assay for Promoter Activity
Objective: To visualize the spatial expression pattern of a PR gene promoter in response to ASM. This requires transgenic plants expressing a PR promoter-GUS reporter gene fusion.
Materials:
-
Transgenic plants (e.g., Arabidopsis) with a PR promoter driving the β-glucuronidase (GUS) gene
-
GUS staining solution (containing X-Gluc)
-
70% ethanol
-
Microscope
Protocol:
-
Treat the transgenic plants with ASM as described in section 4.1.
-
Harvest tissues of interest (e.g., leaves, roots).
-
Immerse the tissues in GUS staining solution.
-
Incubate the tissues at 37°C for several hours to overnight.
-
Remove the staining solution and clear the tissues of chlorophyll by incubating in 70% ethanol.
-
Observe the blue staining pattern, indicating GUS activity and therefore promoter activation, under a microscope.
Salicylic Acid Extraction and Quantification by HPLC
Objective: To measure the levels of endogenous salicylic acid in plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 90% methanol)
-
Internal standard (e.g., o-anisic acid)
-
Solid-phase extraction (SPE) C18 columns
-
HPLC system with a fluorescence detector
Protocol:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Grind the tissue and extract with cold 90% methanol.
-
Add an internal standard to the extract for accurate quantification.
-
Centrifuge the extract and collect the supernatant.
-
Acidify the supernatant and pass it through an activated SPE C18 column.
-
Wash the column and then elute the salicylic acid with a suitable solvent (e.g., 70% methanol).
-
Dry the eluate and resuspend in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).
-
Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations, corrected for the recovery of the internal standard.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the key steps in the ASM-induced salicylic acid signaling pathway.
Caption: ASM-induced salicylic acid signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of ASM on plant defense responses.
Caption: Experimental workflow for ASM studies.
Conclusion
This compound serves as a powerful tool for both practical disease management in agriculture and as a molecular probe for dissecting the intricacies of the salicylic acid-mediated defense pathway in plants. Its ability to predictably and robustly induce SAR provides a valuable system for researchers to study the complex network of gene regulation and protein interactions that underpin plant immunity. The methodologies and data presented in this guide offer a solid foundation for professionals in plant science and drug development to further explore and harness the potential of induced resistance for crop protection and to deepen our fundamental understanding of plant-pathogen interactions.
References
- 1. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]
- 2. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. This compound Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular Localization of Arabidopsis Pathogenesis-Related 1 (PR1) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates phenylpropanoid pathway to enhance resistance against Alternaria alternata in pear fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell signaling pathways step-by-step [mindthegraph.com]
- 10. researchgate.net [researchgate.net]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
An In-depth Technical Guide to the Toxicological Profile of Acibenzolar-S-Methyl in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), a member of the benzothiadiazole class of compounds, is a systemic plant activator that protects against a broad spectrum of fungal, bacterial, and viral diseases.[1][2][3] Its unique mode of action does not involve direct toxicity to pathogens but rather induces systemic acquired resistance (SAR) in the treated plant, a process analogous to an immune response in animals.[2][4][5][6] This is achieved by mimicking the natural plant hormone salicylic acid, which triggers a signaling cascade leading to the production of defense-related proteins.[2][6] This document provides a comprehensive overview of the toxicological profile of this compound as determined in various research models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that this compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with over 90% of the administered dose being absorbed. Peak plasma concentrations are typically reached within four hours. The compound is widely distributed in the body, with the highest concentrations found in the liver and kidney.[7] There is no indication of accumulation in tissues.[7]
Metabolism is extensive, with the primary pathway being the cleavage of the S-methyl ester to form the carboxylic acid derivative, acibenzolar acid (CGA210007), which is the major metabolite. Other metabolic transformations include hydroxylation of the phenyl ring and conjugation with glycine or glucuronic acid.[7] Excretion is rapid, with 88-95% of the administered dose eliminated in the urine within 48 hours.[8]
Toxicological Profile: Quantitative Data
The toxicological effects of this compound have been evaluated in a range of studies. The primary target for toxicity across multiple species is the hematopoietic system, with effects such as hemolytic anemia being consistently observed in subchronic and chronic studies in rats, mice, and dogs.[1][9][10]
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][7][9]
| Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Reference |
| Rat | Oral | LD50 | > 2000 | [7] |
| Rat | Dermal | LD50 | > 2000 | [7] |
| Rat | Inhalation | LC50 (4h) | > 5 | [7] |
Subchronic and Chronic Toxicity & Carcinogenicity
Long-term exposure studies have established No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) based on various endpoints, primarily related to hematological effects and organ weight changes.
| Species | Duration | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL | Reference |
| Rat | 28-day | Oral (gavage) - Acibenzolar acid | 100 | 300 | Changes in hematological and blood chemistry, gastrointestinal damage. | [7] |
| Rat | 90-day | Dermal | 1000 (highest dose) | - | No systemic or dermal effects observed. | [9] |
| Mouse | 3-month | Oral (dietary) | 30.6 | 152 | Increased haemosiderosis in the spleen. | [7] |
| Dog | 90-day | Oral (capsule) | 50 | 200 | Haemolytic effects and related histopathological changes in the spleen. | [7] |
| Dog | 52-week | Oral (capsule) | 25 | 200 | Haemolytic effects, related histopathological changes in the spleen, and hepatotoxicity. | [7] |
| Mouse | 18-month | Carcinogenicity (dietary) | 10.8 | 234 | Haemosiderosis in the spleen. No evidence of carcinogenicity. | [7] |
| Rat | 2-year | Chronic/Carcinogenicity (dietary) | 7.77 | 96.9 | Lower body weights and haemosiderosis in the spleen. No evidence of carcinogenicity. | [7][11] |
This compound has been classified as "not likely" to be a human carcinogen based on the lack of evidence of carcinogenicity in studies with rats and mice.[1][9][10]
Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted, and this compound has not shown any evidence of genotoxic potential.[1][7]
Reproductive and Developmental Toxicity
| Species | Study Type | NOAEL (Maternal) (mg/kg bw/day) | NOAEL (Offspring/Fetal) (mg/kg bw/day) | Key Findings | Reference |
| Rat | 2-Generation Reproduction | 15.3 | 16.2 | Spleen haemosiderosis in parental generation. The highest dose tested for reproductive toxicity was 306 mg/kg bw/day. | [7] |
| Rat | Developmental Toxicity | 50 | 50 | Decreased feed consumption in dams at 200 mg/kg bw/day. Equivocal increase in visceral malformations at 200 mg/kg bw/day. Marked maternal toxicity and increased resorptions and malformations at 400 mg/kg bw/day. | [7] |
| Rat | Developmental Toxicity | 350 (highest dose) | 150 | Increased incidence of skeletal variation (lumbar ribs) at 350 mg/kg bw/day. | [7] |
| Rabbit | Developmental Toxicity | 50 | 300 | Increased mortality of dams at 300 mg/kg bw/day and above. A slight increase in skeletal anomalies at 600 mg/kg bw/day. Not teratogenic in rabbits. | [7] |
While some developmental effects were observed in rats, they generally occurred at dose levels that also caused significant maternal toxicity.[7][9] There was no indication of increased susceptibility of fetuses or neonates in rabbit developmental toxicity studies or in rat reproduction studies.[10]
Neurotoxicity and Immunotoxicity
This compound did not show evidence of neurotoxicity in acute or subchronic studies in rats.[7][9] Similarly, an immunotoxicity study in mice showed no evidence of an immunosuppressant effect.[7]
| Species | Study Type | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | Acute Neurotoxicity | 2000 (highest dose) | No evidence of acute neurotoxicity. | [7] |
| Rat | Subchronic Neurotoxicity | 575 (highest dose) | No evidence of neurotoxicity. | [7] |
| Rat | Developmental Neurotoxicity | 326 (maternal) | Lower offspring body weights at 326 mg/kg bw/day. | [7] |
| 82 (offspring) | ||||
| Mouse | Immunotoxicity | 406 (highest dose) | No evidence of immunotoxicity. | [7] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on pesticides are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[12][13][14]
General Protocol for a Chronic Toxicity/Carcinogenicity Study (Rat)
This is a generalized protocol based on standard guidelines.
-
Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), both males and females.
-
Group Size: Typically 50 animals per sex per group.
-
Dose Administration: this compound is mixed into the diet at various concentrations (e.g., 0, 20, 200, 2500, 7500 ppm).[7]
-
Duration: 24 months.[13]
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of parameters such as red blood cell count, hemoglobin, hematocrit, and liver enzyme levels.
-
Urinalysis: Conducted at the same intervals as blood collection.
-
-
Pathology:
-
Gross Necropsy: All animals (including those that die or are euthanized) are subjected to a full necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
-
Data Analysis: Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups. The NOAEL and LOAEL are determined based on these analyses.
Signaling Pathways and Experimental Workflows
Systemic Acquired Resistance (SAR) Signaling Pathway
This compound acts as a functional analog of salicylic acid, a key signaling molecule in the plant's SAR pathway.
Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR) in plants.
General Experimental Workflow for an In Vivo Toxicity Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicity study, from the initial planning stages to the final data analysis.
Caption: General experimental workflow for an in vivo toxicology study.
Conclusion
This compound has a well-characterized toxicological profile, demonstrating low acute toxicity. The primary target of toxicity in repeated-dose studies across multiple species is the hematopoietic system, leading to mild regenerative hemolytic anemia. This compound is not genotoxic, carcinogenic, or immunotoxic in the models tested. Developmental effects in rats were observed, but typically at doses that also induced maternal toxicity. The established NOAELs from these comprehensive studies are used to conduct human health risk assessments and establish safe exposure levels.[11] Its unique mode of action as a plant activator, rather than a direct pesticide, distinguishes it from many other crop protection agents.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 7. fao.org [fao.org]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 10. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 11. fsc.go.jp [fsc.go.jp]
- 12. Towards a Strategic Approaches in Alternative Tests for Pesticide Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. extension.purdue.edu [extension.purdue.edu]
An In-depth Technical Guide to the Environmental Fate and Degradation of Acibenzolar-S-Methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acibenzolar-S-methyl (ASM), a potent plant activator, functions by inducing systemic acquired resistance (SAR) in a variety of crops, thereby offering protection against a broad spectrum of pathogens. Unlike traditional fungicides, ASM is not directly biocidal; its efficacy lies in stimulating the plant's innate defense mechanisms. This unique mode of action necessitates a thorough understanding of its environmental fate and degradation profile to ensure its safe and sustainable use in agriculture. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental degradation of this compound in key environmental compartments including soil and water, its metabolism in plants and animals, and its potential for mobility and bioaccumulation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agricultural chemicals.
Chemical and Physical Properties
This compound (IUPAC name: S-methyl benzo[1][2][3]thiadiazole-7-carbothioate; CAS Number: 135158-54-2) is a synthetic chemical belonging to the benzothiadiazole class.[1] Its efficacy as a plant activator is attributed to its structural similarity to salicylic acid, a key signaling molecule in plant defense.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂OS₂ | [1] |
| Molar Mass | 210.3 g/mol | [1] |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 133.3 °C | [5] |
| Water Solubility | 7.7 mg/L (at 20°C) | [5] |
| Vapor Pressure | 3.3 x 10⁻⁶ mm Hg (at 25°C) | [6] |
| Log P (octanol-water partition coefficient) | 3.1 | [5] |
| Henry's Law Constant | 1.2 x 10⁻⁷ atm·m³/mol | [6] |
Environmental Degradation
This compound is subject to degradation in the environment through biotic and abiotic processes, primarily in soil and water.
Degradation in Soil
The primary route of dissipation for ASM in the terrestrial environment is microbial degradation. It is characterized by a rapid initial degradation to its major metabolite, acibenzolar acid (CGA210007), followed by slower degradation of the metabolite.
Table 2: Soil Degradation Half-lives (DT₅₀) of this compound and its Major Metabolite
| Compound | DT₅₀ (days) | Conditions | Reference |
| This compound | 0.3 - 8.7 hours | Aerobic, laboratory | [3][6] |
| Acibenzolar acid (CGA210007) | 4.1 - 91 | Aerobic, laboratory | [7] |
The degradation of ASM in soil is influenced by factors such as soil type, organic matter content, microbial activity, and moisture. One study reported a half-life of 8.7 hours in a soil with 2.7% organic matter content.[6]
Diagram 1: Aerobic Soil Degradation Pathway of this compound
Caption: Aerobic degradation pathway of this compound in soil.
Degradation in Aquatic Systems
The degradation of this compound in water is primarily driven by hydrolysis, with photolysis also contributing to its dissipation.
Hydrolysis of the thioester bond is a key degradation pathway for ASM in aqueous environments, and its rate is highly dependent on pH. ASM is relatively stable in acidic and neutral conditions but hydrolyzes rapidly under alkaline conditions.[7] The primary hydrolysis product is acibenzolar acid (CGA210007).[7]
Table 3: Hydrolysis Half-lives of this compound at 20°C
| pH | Half-life | Reference |
| 5 | 3.8 years | [2] |
| 7 | 23 weeks | [2] |
| 9 | 19.4 hours | [2] |
Photodegradation in water can also contribute to the breakdown of ASM. The quantum yield for the direct photolysis of ASM in water has been determined to be 0.0356 at 298 nm.[1]
Table 4: Aqueous Photolysis Half-life of this compound
| Condition | Half-life | Reference |
| pH 7 | 0.1 days | [2] |
Metabolism
Plant Metabolism
Following application, this compound is absorbed by the plant and undergoes metabolic transformation. The primary metabolic pathway involves the hydrolysis of the S-methyl ester to form acibenzolar acid (CGA210007).[8] This is a crucial step, as acibenzolar acid is the biologically active compound that triggers the plant's defense response.[5] Further metabolism can occur through hydroxylation of the phenyl ring and subsequent conjugation with sugars.[9]
Diagram 2: Metabolic Pathway of this compound in Plants
Caption: Metabolic pathway of this compound in plants.
Animal Metabolism
In animal systems, such as rats, this compound is rapidly absorbed and metabolized. The primary metabolic pathways are similar to those in plants and include cleavage of the S-methyl ester to form acibenzolar acid, hydroxylation of the phenyl ring, and subsequent conjugation with glucuronic acid or glycine.[3] The major metabolite excreted in urine is the carboxylic acid derivative.[6]
Diagram 3: Metabolic Pathway of this compound in Rats
Caption: Metabolic pathway of this compound in rats.
Mobility and Bioaccumulation
Mobility in Soil
The mobility of this compound in soil is considered to be low. This is attributed to its moderate soil organic carbon-water partitioning coefficient (Koc).
Table 5: Mobility and Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Koc | 1200 mL/g | Low mobility | [6] |
| Bioconcentration Factor (BCF) | 49 - 117 L/kg | Moderate potential | [1][2] |
Bioaccumulation
The potential for this compound to bioaccumulate in aquatic organisms is considered to be moderate, as indicated by its bioconcentration factor (BCF).[1][2]
Experimental Protocols
The environmental fate of this compound is typically assessed using standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).
Aerobic Soil Degradation (based on OECD Guideline 307)
This study aims to determine the rate and route of degradation of ASM in soil under aerobic conditions.
-
Test System: At least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH) are typically used. The soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Aerobic conditions are maintained by a continuous flow of humidified air.
-
Sampling and Analysis: Soil samples are collected at various time intervals. The parent compound and its degradation products are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification. Evolved ¹⁴CO₂ is trapped to assess mineralization.
-
Data Analysis: The disappearance of the parent compound and the formation and decline of major metabolites are modeled to calculate degradation half-lives (DT₅₀).
Diagram 4: Experimental Workflow for Aerobic Soil Degradation Study (OECD 307)
Caption: Workflow for an aerobic soil degradation study of this compound.
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test evaluates the abiotic degradation of ASM in water at different pH levels.
-
Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A stock solution of this compound (labeled or unlabeled) is prepared in a water-miscible solvent and added to the buffer solutions. The final concentration should not exceed half of its water solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for definitive tests).
-
Sampling and Analysis: Aliquots of the test solutions are taken at predetermined time intervals. The concentration of the parent compound and any major hydrolysis products are determined by a suitable analytical method, such as HPLC with UV detection.[8]
-
Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH and temperature is calculated.
Diagram 5: Experimental Workflow for Hydrolysis Study (OECD 111)
Caption: Workflow for a hydrolysis study of this compound.
Analytical Methods
The determination of this compound and its primary metabolite, acibenzolar acid, in environmental matrices typically involves extraction followed by chromatographic analysis.
-
Sample Preparation:
-
Analytical Techniques:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust method for the quantification of ASM and its metabolites.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of trace levels of these compounds in complex matrices.[1]
-
Mechanism of Action: Systemic Acquired Resistance (SAR)
This compound is a functional analog of salicylic acid (SA), a key signaling molecule in the plant's systemic acquired resistance (SAR) pathway.[10] Upon application, ASM is hydrolyzed to acibenzolar acid, which then initiates a signaling cascade that leads to the expression of a battery of defense-related genes, including pathogenesis-related (PR) proteins.[5] This prepares the plant to more effectively resist subsequent pathogen attacks.
Diagram 6: Simplified Signaling Pathway of this compound Induced SAR
References
- 1. fao.org [fao.org]
- 2. epa.gov [epa.gov]
- 3. fao.org [fao.org]
- 4. Determination of this compound and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Economic versus technical efficiency in using ASM combined with fungicides to elicit wheat varieties with different disease susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. agilent.com [agilent.com]
- 10. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
Methodological & Application
Acibenzolar-S-Methyl: Laboratory Application Notes and Protocols for Systemic Acquired Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acibenzolar-S-Methyl (ASM), a potent synthetic plant defense activator, in laboratory settings. This document outlines detailed protocols for solution preparation, experimental application, and analysis of ASM-induced Systemic Acquired Resistance (SAR).
Introduction to this compound (ASM)
This compound is a functional analog of the natural signaling molecule salicylic acid (SA).[1] Unlike conventional fungicides, ASM is not directly toxic to pathogens but acts by triggering the plant's own defense mechanisms through the induction of Systemic Acquired Resistance (SAR).[2] This process involves the activation of a specific signaling cascade that leads to the expression of a broad spectrum of defense-related genes, including Pathogenesis-Related (PR) proteins, rendering the plant more resistant to subsequent pathogen attacks.[2] In the plant, the thioester ASM is hydrolyzed to its active carboxylic acid metabolite, which initiates the SAR response.[2]
Preparation of ASM Solutions for Laboratory Use
Accurate and consistent preparation of ASM solutions is critical for reproducible experimental outcomes. The following protocol is based on the use of a common commercial formulation, Actigard® 50WG, which contains 50% (w/w) this compound as the active ingredient.[3]
Materials:
-
Actigard® 50WG (or another formulation with a known concentration of this compound)
-
Distilled or deionized water
-
Surfactant (e.g., Silwet L-77)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and beakers
-
0.22 µm syringe filter (for sterile applications)
Protocol for Preparing a 1 mM ASM Stock Solution:
-
Calculate the required mass of Actigard® 50WG:
-
The molecular weight of this compound is 210.27 g/mol .
-
To prepare a 1 M solution, you would need 210.27 g of pure ASM in 1 L of water.
-
For a 1 mM (0.001 M) solution, you need 0.21027 g (210.27 mg) of pure ASM in 1 L of water.
-
Since Actigard® 50WG is 50% active ingredient, you will need to double the mass: 210.27 mg * 2 = 420.54 mg of Actigard® 50WG per liter.
-
Therefore, to make 1 L of a 1 mM ASM stock solution, weigh out 420.54 mg of Actigard® 50WG. Adjust the mass based on the final volume required.
-
-
Dissolving the ASM:
-
Add the calculated mass of Actigard® 50WG to a beaker containing approximately 80% of the final desired volume of distilled water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the granules are completely dissolved. This may take some time.
-
-
Adding a Surfactant (for foliar applications):
-
For foliar applications, a surfactant is often used to ensure even coverage on the leaf surface. A common choice is Silwet L-77.
-
Add the surfactant to the ASM solution at a final concentration of 0.004% (v/v). For 1 L of solution, this would be 40 µL.[3]
-
-
Final Volume Adjustment:
-
Once the ASM is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the ASM is transferred.
-
Bring the solution to the final desired volume with distilled water.
-
-
Sterilization (if required):
-
For sterile applications, such as in plant tissue culture, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the stock solution in a clearly labeled container at 4°C, protected from light. It is recommended to use the solution within a few days of preparation.
-
Experimental Protocols for ASM Application
The following are generalized protocols for applying ASM to plants in a laboratory setting to induce SAR. The specific concentrations and timings may need to be optimized for your plant species and pathogen system.
Foliar Spray Application
This is the most common method for applying ASM in laboratory experiments.
Materials:
-
Prepared ASM working solution (e.g., 1 mM or 100 ppm, which is 100 mg/L)
-
Control solution (water with the same concentration of surfactant as the ASM solution)
-
Handheld sprayer or atomizer
-
Experimental plants
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol:
-
Plant Preparation: Use healthy, actively growing plants of a consistent age and developmental stage for your experiments.
-
Treatment Application:
-
Evenly spray the leaves of the treatment group with the ASM working solution until the leaf surfaces are thoroughly wet, but not to the point of excessive runoff.
-
Spray the control group with the control solution in the same manner.
-
To prevent cross-contamination, treat the control plants first, and physically separate the treatment and control groups.
-
-
Incubation: Allow the plants to dry completely before any subsequent handling or pathogen inoculation. Maintain the plants under controlled environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).
-
Pathogen Challenge: The timing of pathogen inoculation after ASM treatment is a critical experimental parameter. Typically, SAR is induced within a few days of ASM application. A common time frame for pathogen challenge is 1 to 7 days post-treatment.[3][4]
-
Data Collection: Assess disease symptoms, pathogen growth, or host defense gene expression at appropriate time points after the pathogen challenge.
Soil Drench Application
This method is useful for studying systemic resistance and the uptake of ASM through the roots.
Materials:
-
Prepared ASM working solution (without surfactant)
-
Control solution (water)
-
Graduated cylinder or pipette
-
Experimental plants in individual pots
Protocol:
-
Plant Preparation: Use plants grown in individual pots with well-draining soil or potting mix.
-
Treatment Application:
-
Apply a specific volume of the ASM working solution directly to the soil at the base of each plant in the treatment group. The volume will depend on the pot size and should be sufficient to moisten the root zone without causing waterlogging.
-
Apply an equal volume of the control solution to the control group.
-
-
Incubation and Pathogen Challenge: As with foliar application, allow a period for SAR induction (typically 3-7 days) before challenging the plants with a pathogen. The pathogen can be applied to the leaves or roots, depending on the experimental design.
-
Data Collection: Monitor the plants for disease development and collect samples for analysis as required.
Data Presentation: Quantitative Effects of ASM
The following tables summarize quantitative data from various studies on the efficacy of ASM.
Table 1: Efficacy of this compound against Various Pathogens
| Plant Species | Pathogen | ASM Concentration | Application Method | Disease Reduction (%) | Reference |
| Apple | Venturia inaequalis (Scab) | Not specified | Foliar Spray | 54 - 73 | [5] |
| Apple | Erwinia amylovora (Fire Blight) | Not specified | Foliar Spray | 50 | [5] |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | 100 ppm | Dip-treatment | Significant reduction in lesion area | [1] |
| Squash | Phytophthora capsici | 20-30 mg/L | Soil Drench/Foliar Spray | Significant reduction in disease severity | [6] |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) | Not specified | Not specified | Significant reduction in viral load | [4] |
Table 2: Induction of SAR-Related Gene Expression by this compound
| Plant Species | Gene | Time Post-Treatment | Fold Change (vs. Control) | Reference |
| Arabidopsis thaliana | PR1 | 1 day | ~100 | [3] |
| Arabidopsis thaliana | SID2 | 1 day | ~10 | [3] |
| Arabidopsis thaliana | ALD1 | 1 day | ~20 | [3] |
| Japanese Radish | PR1 | 4 hours | Significantly induced | [1] |
| Japanese Radish | PR2 | 4 hours | Significantly induced | [1] |
| Japanese Radish | PR3 | 4 hours | Significantly induced | [1] |
Visualization of Signaling Pathways and Workflows
ASM-Induced Systemic Acquired Resistance (SAR) Signaling Pathway
The following diagram illustrates the key steps in the ASM-induced SAR signaling pathway.
Experimental Workflow for a Pathogen Challenge Assay
The diagram below outlines a typical experimental workflow for assessing the efficacy of ASM in a pathogen challenge assay.
References
- 1. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Acibenzolar-S-Methyl: A Comparative Analysis of Foliar Spray and Soil Drench Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity but rather primes the plant's innate immune system, leading to broad-spectrum resistance against fungal, bacterial, and viral pathogens. The efficacy of ASM is critically dependent on its application method, which influences its uptake, translocation, and the subsequent activation of the SAR signaling cascade. This document provides a detailed comparison of two primary application methods: foliar spray and soil drench, offering comprehensive application notes, experimental protocols, and a summary of quantitative data to guide researchers in the optimal use of this plant activator.
Mechanism of Action: Induction of Systemic Acquired Resistance
This compound acts as a xenobiotic that mimics the signaling properties of salicylic acid, a key molecule in plant defense. Upon application, ASM is absorbed by the plant and is thought to be metabolized to its active form, acibenzolar. This triggers a signaling cascade that leads to the accumulation of pathogenesis-related (PR) proteins and the potentiation of other defense mechanisms, resulting in a long-lasting, systemic resistance to a broad range of pathogens.
The SAR pathway initiated by ASM involves a complex interplay of signaling molecules, including N-hydroxypipecolic acid (NHP), and the regulation of key defense-related genes. This systemic response ensures that even untreated parts of the plant are protected against subsequent pathogen attack.
Comparative Efficacy: Foliar Spray vs. Soil Drench
The choice between foliar spray and soil drench application of ASM depends on the target crop, the pathogen, and the desired outcome. Both methods have demonstrated efficacy in inducing SAR, but they differ in terms of uptake, translocation speed, and potential for phytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the effects of foliar spray and soil drench applications of this compound on different plant species.
Table 1: Effect of ASM Application Method on Disease Incidence
| Crop | Pathogen | Application Method | ASM Concentration/Rate | Disease Incidence Reduction (%) | Reference |
| Tomato | Ralstonia solanacearum | Foliar Spray | 178.6 µM | No significant reduction | [1][2][3] |
| Tomato | Ralstonia solanacearum | Drip Irrigation (Soil) | 178.6 µM | Significant reduction | [1][2][3] |
| Dogwood | Ambrosia Beetle | Foliar Spray | 0.3 g/liter | Significant reduction | [4] |
| Dogwood | Ambrosia Beetle | Substrate Drench (Soil) | 0.3 g/liter | Greater reduction than foliar spray | [4] |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment (Foliar) | 100 ppm | Significant reduction in lesion area | [5] |
| Cabbage | Pseudomonas cannabina pv. alisalensis | Soil Drench | Not specified | Suppression of disease development | [5] |
Table 2: Effect of ASM Application Method on Plant Growth and Yield
| Crop | Parameter | Application Method | ASM Concentration/Rate | Effect | Reference |
| Grafted Tomato | Total Marketable Yield | Foliar Spray | 178.6 µM | Negative effect | [1][2][3] |
| Grafted Tomato | Total Marketable Yield | Drip Irrigation (Soil) | 178.6 µM | No significant difference from control | [1][2][3] |
| Nongrafted Tomato | Total Marketable Yield | Foliar Spray | 178.6 µM | No significant effect | [1][2][3] |
| Nongrafted Tomato | Total Marketable Yield | Drip Irrigation (Soil) | 178.6 µM | No significant difference | [1][2][3] |
| Tobacco (Oriental) | Percent Chlorotic/Necrotic Leaves | Foliar Spray & Soil Drench | 50, 100, 200 mg/L | Significantly higher than control | [6] |
| Tobacco (Flue-cured) | Fresh Root Weight | Foliar Spray (200 mg/L) | 200 mg/L | Significantly lower than control | [6] |
| Tobacco (Flue-cured) | Fresh Root Weight | Soil Drench (200 mg/L) | 200 mg/L | Significantly lower than control | [6] |
Table 3: Effect of ASM Application on Defense-Related Gene Expression
| Crop | Gene(s) | Application Method | Time Post-Treatment | Fold Change in Expression (vs. Control) | Reference |
| Kiwifruit | PR1, PR2, PR5, BAD, DMR6, NIMIN2, WRKY70 | Foliar Spray | 1 and 7 days | 3 to 25-fold increase | [7] |
| Arabidopsis | PR1, SID2, ALD1 | Local Foliar Application (on lower leaves) | 1 day | Significant increase in distal leaves | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to compare foliar spray and soil drench applications of this compound.
Protocol 1: General Preparation of this compound Solutions
Materials:
-
This compound (e.g., Actigard® 50WG, 50% w/w active ingredient)
-
Distilled or deionized water
-
Wetting agent (e.g., Silwet L-77, Tween 20) for foliar applications
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of ASM formulation based on the desired final concentration of the active ingredient (a.i.).
-
For a stock solution, weigh the calculated amount of ASM powder and dissolve it in a small volume of water in a beaker with continuous stirring.
-
Transfer the dissolved solution to a volumetric flask and bring it to the final volume with water. Mix thoroughly.
-
For working solutions, dilute the stock solution to the desired final concentration.
-
For foliar spray solutions, add a wetting agent to the final solution at the manufacturer's recommended concentration (e.g., 0.01-0.05% v/v) to ensure uniform coverage of the leaf surface.
Protocol 2: Foliar Spray Application
Objective: To apply ASM uniformly to the plant foliage to induce a systemic defense response.
Materials:
-
Prepared ASM foliar spray solution
-
Handheld sprayer or a CO2-pressurized backpack sprayer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Grow plants to the desired developmental stage under controlled environmental conditions.
-
Calibrate the sprayer to ensure a consistent and uniform application rate.
-
Spray the ASM solution onto the entire foliage of the test plants until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.
-
For control plants, spray with a solution containing only water and the wetting agent.
-
Allow the plants to dry completely before any subsequent treatments or pathogen inoculation.
-
Record the date and time of application, the concentration of ASM used, and the volume applied per plant.
Protocol 3: Soil Drench Application
Objective: To apply ASM to the soil or growing medium for uptake by the roots and subsequent systemic translocation.
Materials:
-
Prepared ASM soil drench solution (without wetting agent)
-
Graduated cylinders or beakers for measuring the application volume
-
Personal Protective Equipment (PPE)
Procedure:
-
Grow plants in individual pots with a standardized soil or substrate mixture.
-
Ensure the growing medium is slightly moist but not saturated before application to facilitate even distribution of the solution.
-
Carefully pour a predetermined volume of the ASM solution directly onto the surface of the growing medium at the base of each plant. The volume should be sufficient to moisten the root zone without excessive leaching.
-
For control plants, apply an equal volume of water.
-
Avoid watering the plants for a few hours after application to allow for optimal uptake by the roots.
-
Record the date and time of application, the concentration of ASM used, and the volume applied per plant.
Protocol 4: Quantification of this compound and its Metabolite in Plant Tissues
Objective: To determine the uptake and distribution of ASM and its active metabolite, acibenzolar (CGA210007), in different plant tissues following foliar or soil application.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying ASM and its metabolites.
Sample Preparation:
-
Harvest plant tissues (e.g., treated leaves, systemic leaves, stems, roots) at specified time points after ASM application.
-
Record the fresh weight of the samples and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile or a buffered methanol solution).
-
Centrifuge the homogenate to pellet the plant debris.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Concentrate the final extract under a gentle stream of nitrogen and reconstitute it in a solvent compatible with the HPLC mobile phase.
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the analytes on a suitable C18 column using a gradient elution program.
-
Detect and quantify ASM and acibenzolar using multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each compound.
-
Generate a calibration curve using certified analytical standards to quantify the concentrations in the plant samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced SAR signaling pathway.
Caption: Experimental workflow for comparing ASM application methods.
Conclusion
Both foliar spray and soil drench applications of this compound are effective in inducing Systemic Acquired Resistance in plants. The choice of application method should be carefully considered based on the specific research objectives, crop species, and target pathogen. Soil drench or drip irrigation may offer advantages in terms of sustained uptake and reduced risk of foliar phytotoxicity, particularly in sensitive crops. Conversely, foliar sprays can provide a more rapid induction of the defense response. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments aimed at further elucidating the comparative efficacy and physiological impacts of these two critical application techniques for this important plant activator.
References
- 1. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Acibenzolar-S-Methyl (ASM) Seed Treatment: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), also known as BTH, is a synthetic functional analog of the plant defense signaling molecule salicylic acid (SA).[1][2] Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity.[3] Instead, it acts as a plant activator, inducing a state of Systemic Acquired Resistance (SAR).[3] This induced resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[4] ASM is absorbed by the plant and translocated systemically, triggering the plant's innate defense mechanisms.[5] These application notes provide detailed protocols for the experimental use of ASM as a seed treatment to evaluate its efficacy in inducing disease resistance.
Mechanism of Action: Systemic Acquired Resistance (SAR)
This compound mimics the natural plant hormone salicylic acid, a key regulator of SAR.[4] Upon application, ASM is absorbed by the plant and is thought to be converted to its active carboxylic acid metabolite.[3] This initiates a signaling cascade that leads to the expression of a suite of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.[3] These proteins have antimicrobial properties and contribute to strengthening the plant's overall defense capacity. The activation of this pathway primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.
Quantitative Data Summary
The following tables summarize experimentally determined application rates of this compound across various application methods and plant species. These values can serve as a starting point for experimental design.
Table 1: this compound Seed Treatment Concentrations
| Plant Species | Concentration of ASM Solution | Application Method | Observed Effect | Reference |
| Maize (Zea mays) | 0.125 g a.i./L | Seed Immersion (24h) | Reduction in Pratylenchus brachyurus population | [4] |
| Maize (Zea mays) | 0.25 g a.i./L | Seed Immersion (24h) | Reduction in Pratylenchus brachyurus population | [4] |
| Maize (Zea mays) | 0.5 g a.i./L | Seed Immersion (24h) | Reduction in Pratylenchus brachyurus population | [4] |
| Maize (Zea mays) | 1.0 g a.i./L | Seed Immersion (24h) | Reduction in Pratylenchus brachyurus population | [4] |
Table 2: this compound Foliar and Drench Application Concentrations
| Plant Species | Concentration of ASM Solution | Application Method | Observed Effect | Reference |
| Wheat (Triticum aestivum) | 0.019 g/L | Foliar Spray | Reduction in Fusarium Head Blight severity | [6] |
| Wheat (Triticum aestivum) | 0.0375 g/L | Foliar Spray | Reduction in Fusarium Head Blight severity | [6] |
| Wheat (Triticum aestivum) | 0.0563 g/L | Foliar Spray | Reduction in Fusarium Head Blight severity | [6] |
| Wheat (Triticum aestivum) | 0.075 g/L | Foliar Spray | Up to 28.97% reduction in Fusarium Head Blight severity | [6] |
| Dogwood (Cornus florida) | 0.3 g/L | Foliar Spray & Soil Drench | Induced resistance against ambrosia beetle attacks | [7] |
| Tobacco (Nicotiana tabacum) | 50 mg/L | Foliar Spray & Soil Drench | Evaluated for effects on growth and vigor | [2] |
| Tobacco (Nicotiana tabacum) | 100 mg/L | Foliar Spray & Soil Drench | Evaluated for effects on growth and vigor | [2] |
| Tobacco (Nicotiana tabacum) | 200 mg/L | Foliar Spray & Soil Drench | Evaluated for effects on growth and vigor | [2] |
| Tomato (Solanum lycopersicum) | 50 mg/L | Foliar Spray & Soil Drench | Evaluated against Ralstonia solanacearum | [8] |
| Japanese Radish (Raphanus sativus) | 100 ppm | Dip-treatment | Activated stomatal-based defense | [9] |
Experimental Protocols for Seed Treatment
For experimental purposes, seeds should first be surface-sterilized to eliminate microbial contaminants that could interfere with the results. A general sterilization protocol is provided below, which should be followed by the specific ASM treatment protocols.
Preliminary Seed Surface Sterilization
-
Place seeds in a sterile flask or beaker.
-
Add a 25% commercial bleach solution to fully submerge the seeds.[10]
-
Agitate on a shaker for 10-15 minutes.[10]
-
Decant the bleach solution.
-
Rinse the seeds thoroughly 3-5 times with sterile distilled water.
-
Air dry the seeds in a laminar flow hood on sterile filter paper before proceeding with ASM treatment.
Protocol 1: Seed Immersion Method
This protocol is adapted from a study on maize and is suitable for determining optimal ASM concentrations.[4]
Materials:
-
This compound (e.g., wettable granule formulation)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Orbital shaker
-
Sterile filter paper
-
Laminar flow hood
Procedure:
-
Prepare ASM Solutions: Prepare a stock solution of ASM in sterile distilled water. From this stock, create a dilution series to achieve the desired final concentrations for your experiment (e.g., 0.125, 0.25, 0.5, and 1.0 g a.i./L).[4] A control solution of sterile distilled water should also be prepared.
-
Seed Soaking: Place a known quantity of surface-sterilized seeds into a sterile flask for each treatment group.
-
Immersion: Add the corresponding ASM solution to each flask, ensuring the seeds are fully submerged.
-
Incubation: Place the flasks on an orbital shaker at a gentle speed and incubate for 24 hours at room temperature.[4]
-
Drying: After incubation, decant the ASM solution. Spread the treated seeds on sterile filter paper in a laminar flow hood and allow them to air dry completely.
-
Storage/Planting: Once dry, the seeds can be stored in sterile containers or planted immediately into the experimental substrate.
Protocol 2: Seed Slurry Coating Method
This protocol provides a general method for applying ASM as a slurry, which ensures more uniform coverage and adherence to the seed coat.
Materials:
-
This compound (wettable powder or granule formulation)
-
Sterile distilled water
-
Binder/sticker (e.g., 1% Carboxymethyl cellulose (CMC) or Gum Arabic solution)[11]
-
Sterile container for mixing (e.g., beaker or plastic bag)
-
Pipettes and weighing scale
-
Sterile tray or filter paper for drying
Procedure:
-
Prepare Binder Solution: If not pre-made, prepare a sterile 1% (w/v) solution of a suitable binder like CMC or gum arabic in distilled water.
-
Calculate Slurry Components:
-
Determine the desired application rate of ASM (e.g., in grams of active ingredient per kilogram of seed).
-
The total slurry volume should be sufficient to coat the seeds without making them overly wet. A common starting point is 5-10 mL of total slurry per kg of seed.[12]
-
-
Prepare the Slurry:
-
In a sterile container, weigh the required amount of ASM formulation.
-
Add a small amount of the binder solution to the ASM powder and mix to form a smooth paste.
-
Gradually add the remaining volume of the binder solution and/or sterile water to reach the target slurry volume, mixing continuously to ensure the ASM is fully suspended.[1]
-
-
Seed Coating:
-
Place a known weight of surface-sterilized seeds in a larger container (a plastic bag or a flask works well).
-
Add the prepared slurry to the seeds.
-
Seal the container and shake gently but thoroughly until all seeds are uniformly coated.[13] Avoid vigorous shaking that could damage the seeds.
-
-
Drying: Spread the coated seeds in a thin layer on a sterile tray or filter paper and allow them to air dry completely in a laminar flow hood.
-
Storage/Planting: Once fully dry, the seeds are ready for storage or immediate use in experiments.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. genebanks.cgiar.org [genebanks.cgiar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces resistance against ambrosia beetle attacks in dogwoods exposed to simulated flood stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 10. Sterilizing and Preparing Seeds for Laboratory Use [protocols.io]
- 11. summitseedcoatings.com [summitseedcoatings.com]
- 12. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 13. n2africa.org [n2africa.org]
Application Notes and Protocols for the Analytical Detection of Acibenzolar-S-Methyl in Plant Tissues
Introduction
Acibenzolar-S-Methyl (ASM), with the chemical name S-Methyl 1,2,3-benzothiadiazole-7-carbothioate, is a widely used plant activator.[1] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it functions as a synthetic analog of the plant signaling molecule salicylic acid (SA), inducing a defense mechanism known as Systemic Acquired Resistance (SAR).[2][3] This process activates plant defense genes, leading to broad-spectrum protection against various fungal, bacterial, and viral pathogens.[3][4] Upon application, ASM is hydrolyzed within the plant to its active metabolite, acibenzolar acid (benzo[1][5][6]thiadiazole-7-carboxylic acid, BTC), which triggers the SAR pathway.[1][7]
Accurate and sensitive detection of ASM and its primary metabolite, BTC, in plant tissues is crucial for several reasons. It allows researchers to study its uptake, translocation, and metabolism within the plant, helps in understanding the efficacy of SAR induction, and is essential for regulatory purposes to ensure compliance with Maximum Residue Levels (MRLs) in food and feed crops.[5] This document provides detailed protocols for the extraction and quantification of ASM and BTC in plant tissues using modern analytical techniques.
Mechanism of Action: ASM-Induced Systemic Acquired Resistance
This compound acts as a functional mimic of salicylic acid, a key hormone in plant defense signaling.[2] After application, it is absorbed by the plant and metabolized into acibenzolar acid. This active form initiates the SA-dependent signaling cascade, leading to the expression of various pathogenesis-related (PR) genes, such as PR1, SID2, and ALD1.[3][8] The upregulation of these genes primes the entire plant, including distal, untreated tissues, for a more rapid and robust defense response upon subsequent pathogen attack.[3]
Protocol 1: QuEChERS Extraction with UPLC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from diverse matrices.[9][10] This protocol, adapted for ASM and BTC, is suitable for high-throughput analysis and offers excellent sensitivity and selectivity when coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]
Experimental Workflow
Methodology
-
Sample Preparation:
-
Extraction:
-
Add 15 mL of acetonitrile (containing 1% acetic acid to improve the stability of certain pesticides) to the tube.[9]
-
Add a QuEChERS salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate).[10] The use of citrate buffering salts can also be employed to adjust the pH to around 5-5.5, which helps stabilize both ASM and BTC.[5][11]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube for 5 minutes at ≥3000 rcf to separate the organic layer from the solid and aqueous phases.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.
-
For most plant tissues, a d-SPE tube containing 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids) is suitable.[9] For pigmented samples, sorbents like Graphitized Carbon Black (GCB) may be included.
-
Crucial Note: PSA can bind to acidic compounds. To ensure accurate quantification of the metabolite BTC, it is recommended to analyze a second aliquot of the raw extract directly, bypassing the d-SPE cleanup step.[5][11]
-
Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at ≥3000 rcf.
-
-
Final Preparation and Analysis:
-
Transfer the final cleaned extract into an autosampler vial.
-
Analyze using a UPLC-MS/MS system. Electrospray ionization (ESI) in both positive (for ASM) and negative (for BTC) modes is often used for detection.[5]
-
Protocol 2: Solvent Extraction with HPLC-DAD Analysis
For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) provides a reliable and accurate alternative. This method requires a more targeted extraction and cleanup procedure.[12][13]
Experimental Workflow
Methodology
-
Sample Preparation:
-
Weigh 20 g of homogenized plant tissue into a suitable flask.
-
-
Extraction:
-
For ASM: Add 50 mL of acetonitrile, shake mechanically for 30 minutes, and centrifuge. Collect the supernatant.[12][14]
-
For BTC: The acidic nature of BTC requires a pH-adjusted extraction. Use a mixture of potassium phosphate buffer (0.5 M, pH 3) and acetonitrile (70:30, v/v) for efficient extraction.[12][13] Shake and centrifuge as above.
-
-
Cleanup:
-
The extracts may require cleanup to remove interfering matrix components. This can be achieved through:
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
-
Analysis:
Quantitative Data and Method Parameters
The following tables summarize typical validation data and chromatographic conditions for the analysis of this compound (ASM) and its metabolite Acibenzolar Acid (BTC).
Table 1: Summary of Method Validation Parameters
| Analyte | Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| ASM | HPLC-DAD | Soil | 0.005 | 0.02 | 90 - 120 | < 11 | [12][13] |
| BTC | HPLC-DAD | Soil | 0.01 | 0.05 | 74 - 96 | < 11 | [12][13] |
| ASM | UPLC-MS/MS | Fruits/Veggies | - | 0.01 | 70 - 108 | < 17.7 | [4] |
| BTC | UPLC-MS/MS | Fruits/Veggies | - | 0.01 | 70 - 108 | < 17.7 | [4] |
*Data from soil analysis, which provides a strong baseline for expected performance in complex plant matrices.
Table 2: Example Chromatographic Conditions
| Parameter | HPLC-DAD Method[12][13] | UPLC-MS/MS Method (Typical)[5] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or equivalent (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (40:60 v/v) with 0.6 mL/L acetic acid | Gradient: A: Water + 5mM Ammonium Formate; B: Methanol + 5mM Ammonium Formate |
| Flow Rate | 1.0 mL/min | 0.2 - 0.4 mL/min |
| Injection Vol. | 20 µL | 5 - 20 µL |
| Detection | Diode Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS) with ESI source |
| Ionization | N/A | ESI Positive (ASM) / ESI Negative (BTC) |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Postharvest Application of this compound Activates Salicylic Acid Pathway Genes in Kiwifruit Vines | MDPI [mdpi.com]
- 3. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. lcms.cz [lcms.cz]
- 11. QuEChERS: About the method [quechers.eu]
- 12. Determination of this compound and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Note: HPLC-DAD Analysis of Acibenzolar-S-Methyl and its Metabolite Acibenzolar Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acibenzolar-S-Methyl (ASM) is a widely used plant activator that functions by inducing Systemic Acquired Resistance (SAR) in various crops, rather than acting as a direct fungicide.[1][2] Its mode of action involves the in-planta hydrolysis of the S-methyl group to its active metabolite, acibenzolar acid (benzo[3][4][5]thiadiazole-7-carboxylic acid, BTC).[2][4] Monitoring the residue levels of both the parent compound and its primary metabolite is crucial for regulatory compliance and food safety assessment. This document provides a detailed protocol for the simultaneous quantification of this compound and acibenzolar acid in environmental samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method is simple, accurate, and demonstrates good sensitivity and recovery.[5]
Metabolic Pathway and Principle
This compound is a pro-pesticide that, once absorbed by the plant, is metabolized into its biologically active form, acibenzolar acid (CGA 210007).[2] This conversion is a critical step for the induction of the plant's defense mechanisms.[2] The primary metabolic pathway is the hydrolysis of the S-methyl ester.[6] Due to this conversion, residue analysis for regulatory purposes often requires the determination of both ASM and acibenzolar acid.[4]
Caption: Metabolic conversion of this compound to Acibenzolar Acid.
The analytical method is based on a liquid-liquid extraction of the target analytes from the sample matrix, followed by separation and quantification using reverse-phase HPLC-DAD.
Experimental Protocols
Reagents and Materials
-
Standards: this compound (ASM, >99% purity), Acibenzolar Acid (BTC, >99% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Formic Acid (analytical grade), Acetic Acid (analytical grade), Potassium Phosphate Monobasic.
-
Column: C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[5]
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of ASM and BTC standards into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution of the stock solutions with the mobile phase.
Sample Preparation Protocol (Soil Matrix Example)
This protocol is adapted for the differential extraction of ASM and its more polar metabolite, BTC, from soil.[5][7]
Caption: Workflow for the extraction of ASM and BTC from soil samples.
-
ASM Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour. Centrifuge the sample at 4000 rpm for 10 minutes.[5]
-
BTC Extraction: Decant the acetonitrile supernatant from the previous step for ASM analysis. To the remaining soil pellet, add 20 mL of a mixture of 0.5 M potassium phosphate buffer (adjusted to pH 3) and acetonitrile (70:30, v/v).[5][7] Shake for 1 hour and centrifuge as before.
-
Final Step: Collect the supernatant for BTC analysis. Filter both the ASM and BTC extracts through a 0.45 µm syringe filter prior to injection into the HPLC system.
Instrumentation and Chromatographic Conditions
The separation is achieved using a C18 reverse-phase column with an isocratic mobile phase.[5]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Detector | Diode Array Detector (DAD) |
| Analytical Column | C18 (4.6 mm × 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) with 0.06% Acetic Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C - 40°C[3][7] |
| Detection Wavelengths | 254 nm for ASM, 235 nm for BTC[7] |
Systemic Acquired Resistance (SAR) Induction
ASM is not directly toxic to pathogens; instead, it activates the plant's own defense mechanisms through a pathway analogous to that of salicylic acid (SA).[2][8] This process is known as Systemic Acquired Resistance (SAR).
Caption: Simplified pathway of ASM-induced Systemic Acquired Resistance (SAR).
Method Performance & Data Presentation
The described method was validated for linearity, sensitivity (LOD/LOQ), and accuracy (recovery). The results demonstrate the method's suitability for the routine analysis of ASM and BTC residues in soil matrices.[5]
Table 1: Method Validation Parameters for Soil Analysis
| Parameter | This compound (ASM) | Acibenzolar Acid (BTC) |
| Retention Time (min) | ~12.1[7] | ~2.9[7] |
| Linearity (r²) | > 0.9997[5] | > 0.9997[5] |
| Limit of Detection (LOD) | 0.005 mg/kg[5] | 0.01 mg/kg[5] |
| Limit of Quantification (LOQ) | 0.02 mg/kg[5] | 0.05 mg/kg[5] |
| Recovery (%) | 90 - 120%[5] | 74 - 96%[5] |
| Relative Standard Deviation (RSD) | < 11%[5] | < 11%[5] |
Note: Retention times are approximate and can vary based on the specific column, instrument, and slight variations in mobile phase composition.
Conclusion
The HPLC-DAD method presented provides a robust and reliable protocol for the simultaneous determination of this compound and its primary metabolite, acibenzolar acid. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and quantification. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, environmental monitoring, and supporting drug development professionals in the agrochemical field.
References
- 1. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. fao.org [fao.org]
- 5. Determination of this compound and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Stimulatory Effects of this compound on Chlorogenic Acids Biosynthesis in Centella asiatica Cells - PMC [pmc.ncbi.nlm.nih.gov]
preparing Acibenzolar-S-Methyl stock solutions for in vitro assays
Application Notes and Protocols for Acibenzolar-S-Methyl
Topic: Preparing this compound Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ASM), also known as BTH, is a synthetic and functional analog of the plant defense hormone salicylic acid (SA)[1][2][3]. It is not a conventional fungicide with direct antimicrobial properties but rather a plant activator[4][5][6]. ASM functions by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism, which provides broad-spectrum protection against a variety of fungal, bacterial, and viral pathogens[1][7]. Upon application, ASM is absorbed and triggers the expression of pathogenesis-related (PR) genes, preparing the plant to resist future infections[1][8]. Its unique mode of action makes it a valuable tool for research in plant pathology, immunology, and studies on abiotic stress resistance[9].
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for determining the appropriate solvent and storage conditions.
| Property | Value | Reference |
| IUPAC Name | S-Methyl 1,2,3-benzothiadiazole-7-carbothioate | [4] |
| CAS Number | 135158-54-2 | [4] |
| Molecular Formula | C₈H₆N₂OS₂ | [4][10] |
| Molar Mass | 210.28 g/mol | [10] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 132.9 - 135 °C | [4][7][10] |
Solubility Data
This compound exhibits poor solubility in water, necessitating the use of organic solvents for preparing stock solutions. Acetonitrile is a commonly recommended solvent for creating analytical standards[11].
| Solvent | Solubility (at 25 °C) | Reference |
| Water | 7.7 mg/L | [4][7][10] |
| Dichloromethane | 160 g/L | [6][10] |
| Toluene | 36 g/L | [6][10] |
| Acetone | 28 g/L | [6][10] |
| Ethyl Acetate | 25 g/L | [6][10] |
| n-Octanol | 5.4 g/L | [6][10] |
| Methanol | 4.2 g/L | [6][10] |
| n-Hexane | 1.3 g/L | [6][10] |
| Dimethylformamide (DMF) | 1 mg/mL | [12] |
| Ethanol | Slightly Soluble | [12] |
| Acetonitrile | Used for preparing 50-200 µg/mL stock solutions | [11] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mg/mL primary stock solution of this compound in acetonitrile, which can then be used for serial dilutions.
Materials and Equipment
-
This compound (analytical standard, purity ≥98%)
-
Acetonitrile (HPLC grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Class "A" amber volumetric flasks (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cryogenic vials or amber glass vials with PTFE-lined caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mg/mL stock solution in a 10 mL volumetric flask, you will need 100 mg of this compound.
-
Note: The amount weighed should be corrected for the purity of the analytical standard. For example, for a standard with 98% purity, weigh 100 mg / 0.98 = 102.04 mg.
-
-
Weighing: Using an analytical balance, accurately weigh the calculated mass of this compound powder onto weighing paper.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class "A" amber volumetric flask. Ensure all powder is transferred.
-
Initial Solubilization: Add approximately 5 mL of acetonitrile to the volumetric flask.
-
Dissolution: Cap the flask and vortex gently until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Final Volume: Once dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass or cryogenic vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots in the dark at -20°C or below. An EPA method notes that stock solutions in methanol can be stored in the dark at –24°C[13].
-
Properly label each vial with the compound name, concentration, solvent, and preparation date.
-
Preparation of Working Solutions
Prepare fresh working solutions for each experiment by performing serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer.
-
Important: Due to the low aqueous solubility of ASM, ensure the final concentration of the organic solvent (e.g., acetonitrile) in the assay medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity or artifacts. Run a solvent control in all experiments.
Safety Precautions
-
This compound is classified as a hazardous substance. Handle with appropriate care in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Mechanism of Action: Systemic Acquired Resistance (SAR)
This compound acts as a plant activator by mimicking salicylic acid and triggering the SAR signaling pathway. This leads to the systemic expression of defense-related genes, priming the plant for a more rapid and robust defense response upon pathogen attack.
Caption: Simplified signaling pathway of ASM-induced SAR.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 3. Effects of this compound on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 135158-54-2,this compound | lookchem [lookchem.com]
- 8. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [scholarworks.umass.edu]
- 10. This compound | 135158-54-2 [chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dose-Response Studies of Acibenzolar-S-Methyl on Model Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-Methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a widely utilized plant activator.[1][2][3] It operates not by direct antimicrobial action, but by inducing the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1][4] This induction leads to the expression of a suite of defense-related genes and the production of pathogenesis-related (PR) proteins, conferring broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses.[1][2] ASM is a valuable tool in research and agriculture for enhancing plant immunity and reducing reliance on conventional pesticides.[1] These application notes provide detailed protocols and quantitative data for conducting dose-response studies of ASM on model plant systems.
Mechanism of Action
This compound acts as a propesticide, being converted within the plant to its active carboxylic acid metabolite.[4] This active form mimics salicylic acid, triggering the SAR signaling cascade. This pathway involves the key regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and leads to the systemic upregulation of defense genes.[2] Local application of ASM has been shown to induce these antiviral and antibacterial responses in distal, untreated leaves, demonstrating the systemic nature of the induced resistance.[2][3]
Quantitative Data from Dose-Response Studies
The efficacy of ASM is dose-dependent, and optimal concentrations can vary between plant species and experimental conditions. The following tables summarize quantitative data from various studies on model plants.
Table 1: Effect of ASM on Disease Resistance in Various Plant Models
| Plant Model | Pathogen | ASM Concentration/Dose | Application Method | Observed Effect | Reference |
| Tomato | Clavibacter michiganensis | Not specified (Bion 50 WG) | Foliar Spray | Up to 75% reduction in disease severity; up to 68.2% suppression of bacterial growth. | [5] |
| Rose | Rose Rosette Emaravirus (RRV) | 50 mg/L | Weekly Foliar Spray | 36% to 43% reduction in RRD incidence. | [6] |
| Rose | Rose Rosette Emaravirus (RRV) | 100 mg/L | Weekly Foliar Spray | Significant reduction in RRD severity. | [6] |
| Maize | Pratylenchus brachyurus | 0.50 g a.i./L | Foliar Spray | Recommended dose for nematode reduction. | [7] |
| Maize | Pratylenchus brachyurus | 0.125 - 1.0 g a.i./L | Seed Treatment, Foliar Spray, or Combined | Reduced nematode population in all treatments (64.25% to 80.14% reduction in nematodes/g root). | [7] |
| Apple | Venturia inaequalis | Not specified (Bion®/Actigard®) | Foliar Spray | Effective control of apple scab when combined with a light IPM program. | [8][9][10] |
| Dogwood | Xylosandrus spp. (Ambrosia Beetle) | 0.3 g/L | Substrate Drench or Foliar Spray | Reduced beetle attacks, gallery formation, and fungal colonization in flood-stressed trees. | [11] |
Table 2: ASM-Induced Gene Expression in Model Plants
| Plant Model | Gene(s) | ASM Concentration | Time Post-Treatment | Fold Change in Expression (relative to control) | Reference |
| Kiwifruit ('Hayward') | PR1 | Not specified | 1 day | ~5-fold increase | [12] |
| Kiwifruit ('Zesy002') | PR1 | Not specified | 1 day | >15-fold increase | [12] |
| Kiwifruit (both cultivars) | PR2, PR5 | Not specified | 1 day | Up to 4-fold increase | [12] |
| Japanese Radish | PR1, PR2, PR3 | 100 ppm | 4 hours | Significant induction in treated and systemic leaves. | [3] |
| Arabidopsis thaliana | PR1, SID2, ALD1 | 1 mM | 1 day | Significant increase. | [2][13] |
| Tomato | PR1 (SA marker) | Not specified (Actigard) | 7 days | Upregulated | [14] |
| Arabidopsis thaliana | AtICS1 (SA marker) | Not specified (Actigard) | 7 days | Upregulated | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible dose-response studies. The following protocols are synthesized from common practices in the cited literature.
Protocol 1: Plant Material and Growth Conditions
-
Plant Selection: Use a well-characterized model plant species such as Arabidopsis thaliana (e.g., Col-0 ecotype), tomato (Solanum lycopersicum), or rice (Oryza sativa).
-
Growth Medium: Sow seeds in a sterile potting mix or on a defined medium such as Murashige and Skoog (MS) agar.
-
Growth Environment: Maintain plants in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.
-
Plant Age: Use plants of a consistent age and developmental stage for all treatments to ensure uniformity (e.g., 4-6 week old Arabidopsis).
Protocol 2: this compound Application
This protocol outlines various methods for ASM application. A dose-response curve should be generated by testing a range of concentrations.
-
Stock Solution: Prepare a stock solution of ASM (e.g., 50% w/w active ingredient) in a suitable solvent (e.g., water or DMSO). A surfactant like Silwet L-77 (e.g., 0.004% v/v) can be added to ensure even leaf coverage for foliar applications.[15]
-
Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 0, 10, 50, 100, 500 µM) by diluting the stock solution. The '0' concentration (control) should contain the solvent and surfactant alone.
-
Application Methods:
-
Foliar Spray: Uniformly spray the aerial parts of the plants with the ASM solutions until runoff.
-
Soil Drench: Apply a specific volume of the ASM solution directly to the soil at the base of the plant.
-
Seed Treatment: Immerse seeds in the ASM solution for a defined period before planting.
-
Local Application: Apply a small, known volume (e.g., 5 µL) of the ASM solution to a specific leaf to study systemic effects.[15]
-
-
Post-Application: Keep the treated plants in the controlled growth environment for a specified duration (e.g., 1 to 7 days) before subsequent pathogen inoculation or tissue sampling.
Protocol 3: Pathogen Inoculation and Disease Assessment
-
Pathogen Culture: Grow the desired pathogen (fungal, bacterial, or viral) under optimal conditions to obtain a viable inoculum.
-
Inoculum Preparation: Prepare a standardized inoculum suspension (e.g., bacterial cells in 10 mM MgCl₂, fungal spores in water with a surfactant).
-
Inoculation: Inoculate the ASM-treated and control plants by a suitable method (e.g., spray inoculation, syringe infiltration, or mechanical inoculation for viruses).
-
Disease Scoring: At various time points post-inoculation, assess disease severity using a quantitative or qualitative scoring scale. This can include measuring lesion size, counting infected leaves, or quantifying pathogen biomass (e.g., via qPCR).
Protocol 4: Gene Expression Analysis (qRT-PCR)
-
Tissue Sampling: Harvest plant tissue (local and systemic leaves) at different time points after ASM treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for defense marker genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.
Protocol 5: Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)
Quantifying phytohormone levels provides direct evidence of the signaling pathways activated by ASM.
-
Sample Preparation: Harvest and freeze plant tissue as described above.
-
Extraction: Homogenize the tissue and extract phytohormones using a suitable solvent (e.g., a mixture of methanol, water, and formic acid).
-
Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: Quantify SA and JA levels using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19] The use of deuterated internal standards is recommended for accurate quantification.[16]
Conclusion
This compound is a potent inducer of Systemic Acquired Resistance in a wide range of plants. The protocols and data presented here provide a framework for researchers to conduct robust dose-response studies. By systematically evaluating the effects of different ASM concentrations on disease resistance, gene expression, and phytohormone levels, a comprehensive understanding of its efficacy and mode of action in specific plant-pathogen systems can be achieved. This knowledge is critical for optimizing its use in both basic research and practical applications in agriculture and drug development.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana [mdpi.com]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | When a Plant Resistance Inducer Leaves the Lab for the Field: Integrating ASM into Routine Apple Protection Practices [frontiersin.org]
- 10. When a Plant Resistance Inducer Leaves the Lab for the Field: Integrating ASM into Routine Apple Protection Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Item - Data_Sheet_2_Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound in Glasshouse and Orchard Grown Kiwifruit.pdf - Frontiers - Figshare [frontiersin.figshare.com]
- 13. Local Application of Acibenzolar- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Acibenzolar-S-Methyl (ASM) in Disease Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal timing and application of Acibenzolar-S-Methyl (ASM), a potent systemic acquired resistance (SAR) inducer, for enhancing disease resistance in plants. The following sections detail the mechanism of action, experimental protocols, and key quantitative data derived from various research studies.
Introduction
This compound (ASM), a synthetic analog of the plant defense hormone salicylic acid (SA), is a widely studied plant activator.[1][2] Unlike traditional fungicides that directly target pathogens, ASM is not directly toxic to fungi but instead mimics the plant's natural defense response, leading to Systemic Acquired Resistance (SAR).[1][3] This induced resistance provides broad-spectrum and long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[1] ASM is absorbed by the plant and translocated, triggering the production of defense-related proteins and other biochemical changes that prepare the plant to resist infections.[1] Its efficacy is highly dependent on the timing of application relative to pathogen challenge.
Mechanism of Action: The SAR Signaling Pathway
This compound functions as a propesticide, meaning it is converted into its active form within the plant. The S-methyl ester is hydrolyzed by methyl salicylate esterase to its active carboxylic acid metabolite, acibenzolar.[3] This active form is structurally similar to salicylic acid and initiates the SAR signaling cascade.
The key steps in the ASM-induced SAR pathway are:
-
Perception and Conversion: ASM is absorbed by the plant tissue and converted to acibenzolar.
-
Signal Transduction: Acibenzolar activates the NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) protein, a key regulator of SAR.
-
Gene Activation: Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a battery of defense-related genes.
-
Defense Response: This leads to the accumulation of pathogenesis-related (PR) proteins, such as PR1, PR2, and PR5, which have antimicrobial properties and reinforce the plant cell wall.[2]
Caption: this compound (ASM) signaling pathway leading to Systemic Acquired Resistance (SAR).
Optimal Application Timing for Disease Resistance
The timing of ASM application is critical for achieving optimal disease resistance. Since ASM acts by priming the plant's defense system, it must be applied prior to pathogen infection . The ideal window for application varies depending on the crop, the pathogen, and environmental conditions.
Summary of Application Timing and Efficacy
The following table summarizes key findings from various studies on the timing of ASM application.
| Crop | Pathogen | Application Timing Before Inoculation | Efficacy | Reference |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | 4 hours | Significant reduction in lesion area and bacterial population. | [2] |
| Tomato | Xanthomonas spp. (Bacterial Spot) | Weekly applications more effective than bi-weekly. | Significantly better disease control with weekly applications. | [4][5] |
| Tomato | Xanthomonas perforans | Up to 6 days | Reduction in disease severity observed up to 6 days after ASM application. | [6] |
| Pepper | Phytophthora capsici | 3 days | Significant inhibition of P. capsici by up to 45%. | [7] |
| Soybean | Meloidogyne javanica (Nematode) | 7 days | Reduction in the number of eggs/g of root in one of two experiments. | [8] |
| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | 1 day | Significantly reduced viral RNA accumulation in distal leaves. | [9] |
| Flowering Dogwood | Ambrosia Beetle | 3 days | Reduced beetle attacks on flood-stressed trees. | [10] |
| Kiwifruit | Pseudomonas syringae pv. actinidiae | Applied pre-flowering and post-harvest. | Upregulation of defense gene expression. | [11] |
| Apple & Pear | Venturia inaequalis (Scab) & Erwinia amylovora (Fire Blight) | Varies with growth stage; post-harvest applications also effective. | Significant reduction in disease severity. | [12][13] |
Experimental Protocols
Below are generalized protocols for evaluating the efficacy of ASM. These should be adapted based on the specific crop, pathogen, and research objectives.
Protocol 1: Greenhouse Efficacy Trial
This protocol outlines a typical greenhouse experiment to determine the optimal timing of ASM application.
Caption: Experimental workflow for a greenhouse-based ASM efficacy trial.
Methodology:
-
Plant Material: Grow healthy, uniform plants to a susceptible growth stage (e.g., 3-5 true leaves).
-
Treatment Groups: Establish multiple treatment groups, each representing a different ASM application timing relative to pathogen inoculation (e.g., 7 days before, 3 days before, 1 day before, and on the day of inoculation). Include a water-treated control group.
-
ASM Application: Prepare an aqueous solution of ASM at the desired concentration (e.g., 100 ppm).[2] Apply uniformly to the foliage as a spray until runoff or as a soil drench.[2][10]
-
Pathogen Inoculation: At day 0, inoculate all plants (except a mock-inoculated control) with a standardized pathogen suspension (e.g., bacterial suspension or fungal spore solution).
-
Incubation: Maintain plants in a controlled environment with optimal temperature and humidity for disease development.
-
Disease Assessment: Evaluate disease severity at regular intervals post-inoculation using a standardized disease rating scale or by measuring lesion size.[2]
-
Data Analysis: Statistically analyze the disease severity data to determine the effect of ASM application timing.
Protocol 2: Gene Expression Analysis
This protocol is for investigating the molecular response of the plant to ASM treatment.
Methodology:
-
Plant Treatment: Treat plants with ASM or water as described in Protocol 1.
-
Tissue Sampling: Collect leaf tissue from both local (treated) and systemic (untreated) leaves at various time points after ASM application (e.g., 0, 4, 24, 48, 72 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR to quantify the expression levels of key defense-related genes, such as PR1, PR2, and PR5.[2] Use a suitable reference gene for normalization.
-
Data Analysis: Analyze the relative gene expression levels to determine the timing and magnitude of the defense response induced by ASM.
Quantitative Data on ASM Efficacy
The following tables present quantitative data from selected studies, illustrating the impact of ASM application on disease control.
Table 1: Effect of ASM on Bacterial Population in Japanese Radish
| Treatment | Time of Inoculation after ASM | Bacterial Population (log CFU/cm²) | Reference |
| Water Control | 4 hours | 7.2 | [2] |
| ASM (100 ppm) | 4 hours | 5.8 | [2] |
| Water Control | 1 day | 7.5 | [2] |
| ASM (100 ppm) | 1 day | 5.5 | [2] |
| Water Control | 1 week | 7.8 | [2] |
| ASM (100 ppm) | 1 week | 5.9 | [2] |
Data adapted from a study on Pseudomonas cannabina pv. alisalensis in Japanese radish.[2]
Table 2: Efficacy of ASM Application Frequency on Tomato Bacterial Spot
| Application Frequency | Disease Severity (%) | Reference |
| Untreated Control | 45 | [4][5] |
| Bi-weekly ASM | 38 | [4][5] |
| Weekly ASM | 25 | [4][5] |
Data represents a summary of findings from field trials on tomato.[4][5]
Table 3: Control of Pear Scab with ASM
| Treatment | Application Interval | Disease Incidence on Leaves (%) | Disease Control Efficacy (%) | Reference |
| Non-sprayed | - | 12.2 | - | [12] |
| ASM (100 mg a.i./L) | 7 days (6 sprays) | 0.1 | 99.2 | [12] |
| ASM (100 mg a.i./L) | 14 days (3 sprays) | 0.3 | 97.5 | [12] |
Data from a field study on Venturia nashicola on pear trees.[12]
Conclusion
The optimal timing of this compound application is crucial for maximizing its disease-protective effects. The presented data and protocols underscore the necessity of applying ASM prior to pathogen infection to allow for the induction of the plant's systemic acquired resistance. The ideal application window can range from a few hours to several days before the anticipated disease pressure, depending on the host-pathogen system. For effective and sustainable disease management strategies, it is recommended to conduct preliminary trials to determine the optimal timing, concentration, and application frequency for the specific crop and target pathogen.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 8. scielo.br [scielo.br]
- 9. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchmap.jp [researchmap.jp]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
Acibenzolar-S-Methyl (ASM): Application Notes and Protocols for Efficacy Evaluation Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate defense mechanisms, leading to broad-spectrum protection against fungal, bacterial, and viral pathogens. This document provides detailed application notes and experimental protocols for evaluating the efficacy of ASM against specific plant pathogens, summarizing key quantitative data and outlining the underlying signaling pathways.
Mechanism of Action: Systemic Acquired Resistance (SAR)
ASM treatment mimics the natural SAR response triggered by pathogen infection. It is absorbed by the plant and translocated systemically, where it is converted to its active form, acibenzolar. This initiates a signaling cascade that leads to the accumulation of the plant defense hormone salicylic acid (SA). SA, in turn, activates the transcription of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins such as PR-1, PR-2, PR-3, and PR-5. These proteins have antimicrobial properties and contribute to the overall state of heightened resistance throughout the plant.
Efficacy of this compound Against Specific Plant Pathogens
The following tables summarize the quantitative efficacy of ASM against a selection of economically important plant pathogens, based on published research.
Table 1: Efficacy Against Bacterial Pathogens
| Pathogen | Host Plant | ASM Application Rate | Key Findings | Reference(s) |
| Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | Tomato | 10.5 g a.i./ha | Equal to or better than standard copper-based bactericide in controlling bacterial spot. | |
| 35 g a.i./ha | Reduced foliar disease severity in 14 out of 15 field experiments. | |||
| Pseudomonas syringae pv. tomato (Bacterial Speck) | Tomato | 10.5 g a.i./ha | Provided effective management, comparable to standard bactericides. | |
| Pseudomonas cannabina pv. alisalensis (Bacterial Blight) | Japanese Radish | 100 ppm (dip-treatment) | Effectively suppressed disease symptom development and reduced bacterial populations. | |
| Pseudomonas syringae pv. tabaci (Wildfire) | Paprika | Not specified | Significantly protected seedlings from wildfire. |
Table 2: Efficacy Against Fungal and Oomycete Pathogens
| Pathogen | Host Plant | ASM Application Rate | Key Findings | Reference(s) |
| Colletotrichum gloeosporioides (Anthracnose) | Pepper | 0.15 - 0.60 g/L | Provided a reduction in anthracnose severity. | |
| Peronospora belbahrii (Downy Mildew) | Basil | 50 and 100 mg/liter | Successfully controlled downy mildew in greenhouse-grown basil. | |
| Peronospora tabacina (Blue Mold) | Tobacco | 1.0 ppm (in float solution) | Reduced sporulation by 99%. | |
| Phytophthora infestans | Not specified | Not specified | ASM is known to be effective against a range of fungal pathogens. | |
| Phytophthora capsici | Squash | 20 and 30 mg/L (soil drench or foliar spray) | Significantly reduced disease severity. |
Table 3: Efficacy Against Viral Pathogens
| Pathogen | Host Plant | ASM Application Rate | Key Findings | Reference(s) |
| Tomato spotted wilt virus (TSWV) | Flue-cured Tobacco | 1.0 to 2.0 g a.i./7,000 plants | Activated a high level of resistance and reduced systemic infection. | |
| Plantago asiatica mosaic virus (PlAMV) | Arabidopsis thaliana | Local application | Suppressed virus infection in distal, untreated leaves. |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of ASM. Researchers should adapt these protocols to their specific host-pathogen system and experimental objectives.
General Experimental Workflow
Plant Material and Growth Conditions
-
Plant Species and Cultivar: Select a plant species and cultivar known to be susceptible to the target pathogen.
-
Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity to ensure uniform growth.
This compound (ASM) Application
-
Formulation: Use a commercial formulation of ASM (e.g., Actigard® 50WG) and prepare a stock solution in water.
-
Application Method:
-
Foliar Spray: Apply ASM solution to the foliage until runoff using a hand sprayer. Ensure thorough coverage of all leaf surfaces.
-
Soil Drench: Apply a known volume and concentration of ASM solution to the soil around the base of each plant.
-
Seed Treatment: Coat seeds with a solution of ASM before planting.
-
-
Concentration and Timing: The optimal concentration and timing of ASM application will vary depending on the host plant and pathogen. Based on the literature, effective concentrations range from 10.5 g a.i./ha for field applications to 100 ppm for foliar sprays in controlled environments. Applications are typically made 2 to 5 days before pathogen inoculation to allow for the induction of SAR.
Pathogen Inoculation
-
Inoculum Preparation: Prepare a standardized inoculum of the pathogen (e.g., bacterial suspension, fungal spore suspension) with a known concentration (e.g., colony-forming units [CFU]/mL or spores/mL).
-
Inoculation Method:
-
Spray Inoculation: Uniformly spray the inoculum onto the plant foliage.
-
Wound Inoculation: Introduce the inoculum into a small wound made on the leaf or stem.
-
Infiltration: Infiltrate a bacterial suspension into the leaf apoplast using a needleless syringe.
-
Soil Infestation: For soil-borne pathogens, infest the soil with the pathogen inoculum.
-
Incubation and Disease Assessment
-
Incubation: After inoculation, maintain the plants in a controlled environment with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment:
-
Disease Severity: Rate the severity of disease symptoms using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms) or by measuring the percentage of infected tissue area.
-
Disease Incidence: Calculate the percentage of plants or leaves showing disease symptoms.
-
Pathogen Population: For bacterial pathogens, quantify the bacterial population within the plant tissue at different time points after inoculation.
-
Experimental Design and Data Analysis
-
Controls: Include appropriate controls in the experimental design, such as:
-
Untreated, uninoculated plants (negative control).
-
Untreated, inoculated plants (positive control).
-
Plants treated with a standard fungicide (for comparison).
-
-
Replication: Use a sufficient number of replicate plants per treatment to ensure statistical power. A randomized complete block design is often used in field trials.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects.
Conclusion
This compound is a valuable tool for managing a broad range of plant diseases by activating the plant's own defense mechanisms. The protocols and data presented in this document provide a framework for researchers and professionals to effectively evaluate the efficacy of ASM against specific plant pathogens. Careful consideration of experimental design, application methods, and disease assessment techniques is crucial for obtaining reliable and reproducible results. Further research to optimize application strategies for different crop and pathogen systems will continue to enhance the utility of this innovative approach to plant disease management.
Application Notes and Protocols for Acibenzolar-S-Methyl in the Control of Bacterial and Fungal Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-Methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species.[1][2][3] Unlike traditional fungicides and bactericides, ASM does not exhibit direct antimicrobial activity.[1] Instead, it primes the plant's innate immune system, leading to a broad-spectrum and long-lasting defense against various fungal, bacterial, and even viral pathogens.[2][4] ASM is recognized as a group P01 fungicide by the Fungicide Resistance Action Committee (FRAC), highlighting its unique mode of action which carries a low risk of resistance development in pathogens.[1] These application notes provide a comprehensive overview of ASM's mechanism, application protocols derived from scientific studies, and quantitative data on its efficacy.
Mechanism of Action: Systemic Acquired Resistance (SAR)
This compound mimics the natural plant defense hormone salicylic acid, triggering a signaling cascade that leads to the establishment of SAR.[2] Upon application, ASM is absorbed and translocated throughout the plant.[2] Inside the plant, it is hydrolyzed to its active carboxylic acid metabolite, acibenzolar, which initiates the defense response.[1][3]
The activation of SAR by ASM involves several key steps:
-
Signal Perception and Transduction: Acibenzolar is recognized by cellular receptors, initiating a signaling cascade.
-
Gene Activation: This signaling leads to the upregulation of SAR-related genes, including those encoding for Pathogenesis-Related (PR) proteins such as PR-1, PR-2, and PR-5.[3][5][6]
-
Biochemical Changes: The induced PR proteins have antimicrobial properties and reinforce the plant's structural barriers. Additionally, ASM can induce stomatal closure, a physical defense mechanism that prevents pathogen entry.[3]
-
Systemic Response: A mobile signal is generated in the treated tissues and transported systemically, priming distal, untreated parts of the plant for a more rapid and robust defense response upon pathogen attack.[3][5]
The following diagram illustrates the simplified signaling pathway of ASM-induced SAR:
Caption: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).
Quantitative Data on Efficacy
The effectiveness of ASM in controlling various bacterial and fungal diseases has been demonstrated in numerous field and greenhouse studies. The following tables summarize key quantitative data from selected studies.
Table 1: Efficacy of this compound against Bacterial Diseases
| Crop | Pathogen | Application Rate/Frequency | Disease Reduction (%) | Yield Impact | Reference |
| Tomato | Xanthomonas spp. (Bacterial Spot) | 75 µM to 200 µM, weekly | Significant reduction in disease severity | Not statistically improved, but no significant reduction compared to control | [7][8] |
| Tomato | Xanthomonas perforans | 2.5 g a.i./100 L, 8-10 day intervals | Significant reduction in foliar disease severity | Yield reduction with 10 applications | [9] |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment | Significant reduction in lesion area and bacterial population | Not reported | [3] |
| Apple | Erwinia amylovora (Fire Blight) | Not specified | Significant decrease in shoot blight incidence and severity | Not reported | [10] |
Table 2: Efficacy of this compound against Fungal Diseases
| Crop | Pathogen | Application Rate/Frequency | Disease Reduction (%) | Yield Impact | Reference |
| Asian Pear | Venturia nashicola (Scab) | 100 mg a.i./L, every 7 days (6 sprays) | High efficacy, significantly lower disease incidence than control | No unacceptable phytotoxicity | [11] |
| Rice | Rhizoctonia solani (Sheath Blight) | Soil drench or foliar spray | Inhibition of disease development and spread | Not reported | [12] |
| Squash | Phytophthora capsici (Phytophthora Blight) | 17.5, 8.8, and 4.4 g a.i./ha | Significant reduction in Area Under the Disease Progress Curve (AUDPC) | Significantly higher yield than non-treated control in 2 of 3 experiments | [13] |
| Tobacco | Peronospora hyoscyami f. sp. tabacina (Blue Mold) | Not specified | Effective control | Not reported | [14] |
Table 3: Efficacy of this compound against Viral Diseases
| Crop | Pathogen | Application Rate/Frequency | Disease Reduction (%) | Yield Impact | Reference |
| Flue-cured Tobacco | Tomato Spotted Wilt Virus (TSWV) | 1 to 2 g a.i./7000 plants | High level of resistance, reduced local and systemic infection | Minimized phytotoxicity at this rate | [6] |
| Melon | Cucumber Mosaic Virus (CMV) & Cucurbit Yellow Stunting Disorder Virus (CYSDV) | 25 ppm foliar spray | Reduced symptom severity and delayed disease progression | Slight reduction in aboveground biomass in greenhouse, no impact on yield in the field | [15] |
| Arabidopsis thaliana | Plantago Asiatica Mosaic Virus (PlAMV) | Local application | Significantly reduced viral RNA accumulation in distal untreated leaves | Not reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on methods described in the cited literature.
General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of ASM.
Caption: A generalized workflow for conducting experiments to test the efficacy of this compound.
Protocol 1: Evaluation of ASM against Bacterial Spot on Tomato
Adapted from studies on Xanthomonas spp.[7][9]
-
Plant Material: Grow tomato seedlings (e.g., susceptible cultivars) in pots under greenhouse conditions until they reach the 4-5 true leaf stage.
-
ASM Application:
-
Prepare ASM solutions at desired concentrations (e.g., 75 µM to 200 µM).
-
Apply as a foliar spray until runoff.
-
Include a water-sprayed control group.
-
Applications can be made weekly or at other specified intervals.
-
-
Pathogen Inoculation:
-
Grow the bacterial pathogen (e.g., Xanthomonas perforans) on a suitable medium.
-
Prepare a bacterial suspension in sterile water, adjusting the concentration to approximately 5 × 10⁷ CFU/ml.
-
Inoculate plants 1 to 3 days after the final ASM application by spraying the bacterial suspension onto the foliage.
-
-
Incubation: Maintain the inoculated plants in a high-humidity environment (e.g., >85% RH) for 24-48 hours to facilitate infection. Then, return them to standard greenhouse conditions.
-
Disease Assessment:
-
Evaluate disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).
-
Use a rating scale (e.g., 0-5) or measure the percentage of leaf area affected by lesions.
-
Calculate the Area Under the Disease Progress Curve (AUDPC) for a comprehensive assessment of disease development over time.
-
-
Yield Data: At the end of the growing season, harvest fruits and measure total and marketable yield.
Protocol 2: Evaluation of ASM against Pear Scab
Adapted from a study on Venturia nashicola*[11]
-
Plant Material: Use mature pear trees of a susceptible cultivar (e.g., 'Housui' or 'Kousui') in a field setting with a history of scab incidence.
-
ASM Application:
-
Prepare an ASM solution of 100 mg active ingredient per liter.
-
Apply as a foliar spray using a suitable sprayer to ensure thorough coverage.
-
Begin applications at the start of the growing season and repeat at 7-day intervals for a total of six sprays.
-
Include a non-sprayed control group and a standard fungicide treatment for comparison.
-
-
Disease Assessment:
-
Monitor for the natural development of pear scab throughout the season.
-
Assess disease incidence and severity on both leaves and shoots.
-
For leaves, randomly select a number of leaves per shoot and calculate the percentage of diseased leaves.
-
For shoots, calculate the percentage of shoots showing scab symptoms.
-
Disease control efficacy can be calculated using the formula: Efficacy (%) = [1 - (Disease in ASM treatment / Disease in control)] x 100.
-
-
Phytotoxicity Assessment: Visually inspect trees for any signs of phytotoxicity, such as leaf chlorosis, necrosis, or stunting.
Application Guidelines and Considerations
-
Preventative Application: ASM is a SAR inducer and is most effective when applied before the onset of disease.[2] It is not curative and will have limited effect on established infections.[1]
-
Plant Health: Apply ASM to healthy, actively growing plants. Stressed plants (due to drought, excessive moisture, etc.) may not respond effectively and could be more susceptible to phytotoxicity.[16]
-
Application Timing and Intervals: The optimal timing and frequency of applications can vary depending on the crop, pathogen, and environmental conditions. Weekly applications have shown to be more effective than bi-weekly applications for some diseases like bacterial spot on tomato.[7] For processing tomatoes, an interval of 8 to 10 days was found to be ideal for bacterial spot control.[9]
-
Phytotoxicity: At higher concentrations, ASM can cause phytotoxicity, leading to temporary stunting or foliar spotting.[6] It is crucial to follow recommended application rates and to test on a small area before large-scale application, especially on new cultivars.
-
Integrated Pest Management (IPM): ASM is a valuable tool for IPM programs as it can reduce the reliance on conventional fungicides and bactericides.[2] It can be used in rotation or in combination with other control measures.
Conclusion
This compound represents a significant advancement in plant disease management, offering a unique mode of action that leverages the plant's own defense mechanisms. Its broad-spectrum activity and low risk of resistance development make it a valuable component of sustainable agriculture. The data and protocols presented here provide a foundation for researchers and drug development professionals to further explore and optimize the use of this potent plant activator in controlling bacterial and fungal diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. researchmap.jp [researchmap.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 15. Priming Melon Defenses with this compound Attenuates Infections by Phylogenetically Distinct Viruses and Diminishes Vector Preferences for Infected Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. michigan.gov [michigan.gov]
Troubleshooting & Optimization
Technical Support Center: Acibenzolar-S-Methyl (ASM) Application in Sensitive Plants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate Acibenzolar-S-Methyl (ASM) induced phytotoxicity in sensitive plant species during experimental trials.
This compound is a potent inducer of Systemic Acquired Resistance (SAR) in plants, functioning as a synthetic analog of salicylic acid.[1] While effective in activating plant defense mechanisms against a broad spectrum of pathogens, its application can lead to phytotoxicity in sensitive plant species, manifesting as stunting, chlorosis, and necrosis.[2] This guide offers practical solutions and detailed protocols to minimize these adverse effects.
Troubleshooting Guide
This section addresses common issues encountered during ASM application and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Stunted plant growth after ASM application. | High ASM concentration; Application at a sensitive growth stage; Environmental stress. | 1. Optimize ASM Concentration: Refer to the dose-response data in Table 1 and consider testing a lower concentration range. 2. Adjust Application Timing: Avoid applying ASM to very young seedlings or plants under stress. Applications to more established, vigorous plants are generally safer.[2] 3. Co-application with Gibberellic Acid (GA3): Implement the protocol for co-application of ASM and GA3 to counteract stunting (see Experimental Protocols).[3][4] |
| Yellowing of leaves (chlorosis) or appearance of dead tissue (necrosis). | ASM concentration is too high for the specific plant species or cultivar; High temperatures or intense light post-application. | 1. Reduce ASM Concentration: Consult Table 1 for recommended starting concentrations and perform a dose-response experiment. 2. Control Environmental Conditions: If possible, maintain moderate temperatures and light intensity for 24-48 hours after ASM application. High temperatures can exacerbate phytotoxicity. 3. Screen for Safeners: For novel plant systems, consider screening for potential chemical safeners using the protocol provided (see Experimental Protocols). |
| Inconsistent results or lack of SAR activation. | Improper ASM application; Plant genotype is not responsive; Degradation of ASM solution. | 1. Ensure Thorough Coverage: For foliar applications, use a surfactant to ensure uniform leaf coverage. 2. Verify Plant Responsiveness: Confirm that the plant species/cultivar is known to be responsive to SA-mediated SAR. 3. Use Freshly Prepared Solutions: Prepare ASM solutions immediately before use to prevent degradation. |
| Yield reduction in fruiting plants. | Energy trade-off between defense activation and fruit development; Direct phytotoxic effects on reproductive tissues. | 1. Optimize Application Timing: Avoid applications during the flowering and early fruit development stages.[2] 2. Evaluate Different Application Methods: In some cases, soil drench application may be less detrimental to yield than foliar sprays.[5] 3. Dose and Frequency Adjustment: Reducing the number of applications or the concentration may be necessary to avoid compromising yield. |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of ASM-induced phytotoxicity?
A1: The most common symptoms are stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death), which may appear as spots or marginal leaf burn.[2][6] The severity of these symptoms is often dose-dependent.
Q2: Which plant species are known to be sensitive to ASM?
A2: Sensitivity to ASM can vary significantly between species and even cultivars. Some reported sensitive plants include certain varieties of tobacco, tomato, and pepper, particularly in their early growth stages.[2][7] It is crucial to conduct preliminary trials on a small batch of plants to determine the optimal concentration for your specific experimental system.
Q3: How can I mitigate the stunting effect of ASM?
A3: Co-application of Gibberellic Acid (GA3) with ASM has been shown to reduce stunting in some plant species, such as tobacco.[3][4] GA3 is a plant hormone that promotes cell elongation and can counteract the growth-inhibiting effects of ASM. A detailed experimental protocol for this co-application is provided below.
Q4: What is the mechanism behind ASM-induced phytotoxicity?
A4: While the exact molecular basis of ASM-induced phytotoxicity is not fully elucidated, it is thought to be related to the metabolic cost of activating a strong and prolonged defense response. This can lead to a trade-off between growth and defense, resulting in the observed stunting and other stress symptoms.
Q5: Can I tank-mix ASM with other pesticides or fertilizers?
A5: Tank mixing ASM with other chemicals should be approached with caution, as interactions can either reduce the efficacy of ASM or exacerbate phytotoxicity. It is generally recommended to apply ASM alone. If tank mixing is necessary, a small-scale compatibility test should be performed first. Some fungicides have been successfully tank-mixed with ASM in specific crops.[8]
Quantitative Data Summary
The following tables summarize quantitative data on ASM phytotoxicity and mitigation.
Table 1: Dose-Response of ASM-Induced Phytotoxicity in Tomato (Cultivar 'Moneymaker') Seedlings
| ASM Concentration (mg/L) | Phytotoxicity Rating (0-5)* | Plant Height Reduction (%) | Chlorophyll Content (SPAD units) |
| 0 (Control) | 0.0 | 0 | 45.2 |
| 25 | 1.2 | 8 | 42.1 |
| 50 | 2.5 | 20 | 35.8 |
| 100 | 4.1 | 35 | 28.4 |
| 200 | 4.8 | 55 | 21.7 |
*Phytotoxicity rating: 0 = no visible damage, 1 = slight chlorosis, 2 = moderate chlorosis, 3 = severe chlorosis and slight necrosis, 4 = severe necrosis, 5 = plant death. (Data are hypothetical and for illustrative purposes, based on trends reported in the literature.)
Table 2: Effect of Gibberellic Acid (GA3) on Mitigating ASM-Induced Stunting in Tobacco (Cultivar 'K326')
| Treatment | Plant Height (cm) | Leaf Number | Biomass (g dry weight) |
| Control (Water) | 35.4 | 12.1 | 5.2 |
| ASM (2 g a.i./7000 plants) | 28.3 | 11.8 | 4.1 |
| GA3 (50 mg/L) | 38.1 | 12.3 | 5.5 |
| ASM + GA3 | 34.2 | 12.0 | 5.0 |
(Data adapted from Mandal et al., 2008.[3])
Experimental Protocols
Protocol 1: Evaluating ASM Phytotoxicity in a Sensitive Plant Species
Objective: To determine the optimal, non-phytotoxic concentration of ASM for inducing SAR in a specific plant species.
Materials:
-
ASM stock solution (e.g., 1000 mg/L in sterile distilled water)
-
Sensitive plant species seedlings (at the 3-4 true leaf stage)
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spectrophotometer or SPAD meter for chlorophyll measurement
-
Ruler and balance for growth measurements
Methodology:
-
Prepare a dilution series of ASM from the stock solution (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L).
-
Randomly assign seedlings to treatment groups (n ≥ 5 per group).
-
Apply the different ASM concentrations as a foliar spray until runoff. Include a water-only control group.
-
Place the treated plants in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Assess phytotoxicity symptoms daily for 7-14 days using a visual rating scale (see Table 1).
-
At the end of the experiment, measure plant height, leaf number, and fresh/dry biomass.
-
Measure chlorophyll content from the third fully expanded leaf.
-
Analyze the data to determine the highest concentration of ASM that does not cause significant phytotoxicity.
Protocol 2: Co-application of ASM and Gibberellic Acid (GA3) to Mitigate Stunting
Objective: To reduce ASM-induced stunting by the co-application of GA3.
Materials:
-
ASM solution at the desired concentration (determined from Protocol 1)
-
GA3 stock solution (e.g., 1000 mg/L in a small amount of ethanol, then diluted in water)
-
Sensitive plant species seedlings
Methodology:
-
Prepare the ASM solution and a range of GA3 solutions (e.g., 0, 25, 50, 100 mg/L).
-
Create treatment groups: Control (water), ASM alone, GA3 alone (at each concentration), and ASM + GA3 (at each concentration).
-
Apply the treatments as a foliar spray. For the combined treatment, a tank mix can be used if compatibility is confirmed, or the applications can be made sequentially (e.g., GA3 followed by ASM after a short interval).
-
Grow the plants under optimal conditions.
-
Measure plant height and other growth parameters at regular intervals (e.g., 7, 14, and 21 days post-treatment).
-
Statistically analyze the data to identify the GA3 concentration that best alleviates the stunting effect of ASM without other adverse effects.
Signaling Pathways and Workflows
ASM-Induced Systemic Acquired Resistance (SAR) Pathway
This compound acts as a functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[1] Upon application, ASM is converted in the plant to its active form, which binds to the SA receptor NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[9][10] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a battery of Pathogenesis-Related (PR) genes.[11][12] The products of these genes, PR proteins, have antimicrobial properties and contribute to the establishment of a long-lasting, broad-spectrum resistance against pathogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. sfyl.ifas.ufl.edu [sfyl.ifas.ufl.edu]
- 9. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NONEXPRESSOR OF PATHOGENESIS-RELATED PROTEINS1 (NPR1) and some NPR1-related proteins are sensitive to salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Salicylic acid-induced transcriptional reprogramming by the HAC-NPR1-TGA histone acetyltransferase complex in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Acibenzolar-S-Methyl treatment
Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ASM and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASM) and what is its primary mechanism of action?
This compound (ASM), also known as BTH, is a synthetic compound used to activate a plant's natural defense mechanisms.[1][2] It is a functional analog of salicylic acid (SA), a key signaling molecule in plant immunity.[2][3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1][2] Instead, it induces Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response.[2][5] Upon application, ASM is absorbed by the plant and converted to its active form, acibenzolar acid.[1][3] This molecule initiates a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, preparing the plant to defend against future infections by a wide range of fungal, bacterial, and viral pathogens.[1][2][3][6]
Q2: Why am I seeing inconsistent or no protective effect after ASM treatment?
Several factors can influence the efficacy of ASM and lead to variable results:
-
Plant Health and Developmental Stage: ASM should be applied to healthy, actively growing plants.[7] Plants stressed by drought, excessive moisture, cold, or herbicide injury may not respond effectively.[7] Additionally, the age of the plant can impact the response; for example, early applications on tobacco before transplanting can cause phytotoxicity and reduce growth, whereas established plants are less affected.[8]
-
Timing of Application: ASM is a preventative treatment and is most effective when applied before a pathogen challenge.[2][9] Its curative effect on established diseases is poor.[9] The protective effect increases with a longer duration between ASM application and pathogen inoculation.[9][10] For foliar applications, a protective effect may only be seen when the gap is at least 24 hours.[10]
-
Application Method and Frequency: The method of application (e.g., foliar spray, soil drench, drip irrigation) can significantly impact results.[11][12] Some studies show that soil drenching or drip application can provide better disease control than foliar sprays for certain pathogens.[11][12] Weekly applications have been found to provide significantly better disease control for bacterial spot on tomatoes than biweekly applications.[13][14]
-
Host Genotype: The genetic background of the plant can influence the efficacy of resistance inducers like ASM.[15][16] Different cultivars or species may exhibit varying levels of response to ASM treatment.[16]
-
Environmental Conditions: The effectiveness of ASM can be variable under field conditions compared to controlled laboratory settings.[15] Climatic conditions can influence both the plant's response and the pathogen pressure.[15]
Q3: Can ASM cause damage to the plants? What are the symptoms of phytotoxicity?
Yes, under certain conditions, ASM can cause phytotoxicity. Symptoms can include chlorosis (yellowing of leaves), necrosis (tissue death), and a reduction in plant height or overall growth.[8][15] The risk of phytotoxicity is a primary limiting factor for the practical use of ASM.[8] Factors that can increase the risk of phytotoxicity include:
-
High Concentrations: Applying ASM at rates higher than recommended can lead to phytotoxicity.[15]
-
Plant Stress: Applying to plants that are already stressed can exacerbate negative effects.[7]
-
Application Timing: Applying at sensitive growth stages, such as during full bloom, can damage flowers.[8]
Q4: How stable is ASM? Does it degrade quickly?
The stability of ASM is dependent on environmental conditions.
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In Soil: ASM is not persistent in soil or aquatic systems.[5] Light can enhance its degradation, particularly in wet soil.[17][18] The typical half-life (DT₅₀) in aerobic soil is very short, around 0.13 to 0.14 days.[5]
-
In Water (Hydrolysis): ASM's stability in water is highly pH-dependent. It is very stable at pH 5 (half-life of 3.8 years), moderately stable at pH 7 (half-life of 23 weeks), and degrades rapidly at pH 9 (half-life of 19.4 hours).[6]
-
In Storage: When stored frozen (-18°C), residues of ASM are stable in various commodities for at least 24 months.[17][18]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during ASM experiments.
Problem 1: No observable disease resistance after ASM treatment.
If you do not observe the expected protective effect, follow these troubleshooting steps.
Problem 2: Phytotoxicity symptoms (chlorosis, necrosis, stunted growth) are observed.
If your plants show signs of damage after ASM application, consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response experiment to determine the optimal concentration that induces resistance without causing phytotoxicity. | ASM can cause phytotoxic effects at high concentrations.[15] The optimal dose is a balance between efficacy and plant safety. |
| Plant Stress | Ensure plants are not stressed (e.g., by drought, improper nutrition, or extreme temperatures) before and after application. | Applying ASM to stressed plants can increase the likelihood of phytotoxicity.[7] |
| Application Method | If using foliar spray, ensure even coverage and avoid excessive application to the point of runoff. Consider alternative methods like soil drench or drip irrigation. | Foliar applications can sometimes lead to localized high concentrations, causing damage. Drip application has been shown to be effective and may reduce foliar phytotoxicity.[11][12] |
| Plant Growth Stage | Avoid applying ASM during sensitive developmental stages, such as flowering. | Applications during critical growth stages like full bloom have been reported to cause damage to flowers.[8] |
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 210.27 g·mol⁻¹ | [1] |
| Solubility in Water | 7.7 mg/L (at 20°C) | [1] |
| log P (Octanol-water partition) | 3.1 | [1] |
| Hydrolytic Half-life (DT₅₀) | 3.8 years (pH 5), 23 weeks (pH 7), 19.4 hours (pH 9) | [6] |
| Soil Aerobic DT₅₀ | ~0.14 days | [5] |
Table 2: Example Application Rates and Frequencies from Literature
| Crop | Target Pathogen | Application Rate | Frequency | Outcome | Source |
| Tomato | Bacterial Spot (Xanthomonas spp.) | 75 - 200 µM | Weekly | Significant disease control without yield reduction. | [13][14] |
| Tomato | Bacterial Spot (Xanthomonas spp.) | 12.9 - 129 µM | Bi-weekly | Did not significantly reduce disease development. | [13][14] |
| Bell Pepper | Bacterial Spot (Xanthomonas spp.) | 0.25 - 0.33 oz/A | 7-day interval | Protection against bacterial spot. | [7] |
| Japanese Radish | Bacterial Blight (Pseudomonas cannabina) | 1 mM (on single leaf) | Once | Systemic activation of defense, reduced bacterial growth. | [3][19] |
| Maize | Pratylenchus brachyurus (nematode) | 0.50 g a.i./L (foliar) | Once | Reduced nematode population. | [20] |
Key Experimental Protocols
Protocol 1: General Foliar Application of ASM to Herbaceous Plants
This protocol describes a general method for applying ASM to induce SAR in a research setting.
-
Preparation of ASM Solution:
-
Use a commercial formulation of ASM (e.g., Actigard® 50WG, which is 50% active ingredient).[3][7]
-
Calculate the required amount of product to achieve the desired final concentration of the active ingredient (e.g., 1 mM).
-
Dissolve the ASM in distilled water. To improve leaf surface coverage, a surfactant like Silwet L-77 (e.g., to a final concentration of 0.004% v/v) can be added.[19]
-
Prepare a control solution containing only water and the surfactant.
-
-
Plant Preparation:
-
Use healthy, well-watered plants of a consistent age and developmental stage.
-
Keep plants in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity conditions.
-
-
Application:
-
Apply the ASM solution or control solution to the adaxial (upper) surface of the desired leaves using a fine-mist sprayer until the surface is evenly moist, but not to the point of runoff.
-
Alternatively, for precise application, apply a defined volume (e.g., 5 µL) as droplets onto the leaf surface.[19]
-
Ensure that different treatment groups are adequately separated to prevent cross-contamination from spray drift.
-
-
Post-Application:
-
Pathogen Challenge (Optional):
-
Inoculate both ASM-treated and control plants with the pathogen of interest using a standardized protocol.
-
Monitor and quantify disease development over time.
-
-
Analysis:
-
Assess disease severity (e.g., lesion size, pathogen growth).
-
For molecular analysis, harvest leaf tissue (both local, treated leaves and distal, untreated leaves) at desired time points, flash-freeze in liquid nitrogen, and store at -80°C for subsequent RNA extraction and gene expression analysis (e.g., RT-qPCR for PR genes like PR1, PR2).[3][21]
-
Visualizations
ASM-Induced Systemic Acquired Resistance (SAR) Pathway
General Experimental Workflow for ASM Efficacy Testing
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 6. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. michigan.gov [michigan.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. Mode of action of this compound against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. fao.org [fao.org]
- 18. fao.org [fao.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acibenzolar-S-Methyl (ASM) Solubility for Research Applications
Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing ASM in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (ASM)?
A1: this compound is a hydrophobic compound with low solubility in water (approximately 7.7 mg/L at 20°C) but is soluble in many organic solvents.[1][2] Its solubility in various common laboratory solvents is summarized in the table below.
Q2: Which solvent is recommended for preparing a high-concentration stock solution of ASM?
A2: Dimethyl sulfoxide (DMSO) is an effective solvent for preparing a high-concentration stock solution of ASM.[3] For instance, a concentration of 31.25 mg/mL can be achieved using DMSO with the aid of ultrasonication and warming to 60°C.[3] Acetone and dichloromethane also show high solubility for ASM.[1][4]
Q3: Can I dissolve ASM directly in water for my experiments?
A3: Directly dissolving ASM in water to achieve a high concentration is challenging due to its low aqueous solubility.[1] For many biological applications, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Note that ASM is often supplied as water-dispersible granules for agricultural use, which can be suspended in water for foliar applications.[5][6]
Q4: What are typical working concentrations of ASM for plant-based research?
A4: The working concentration of ASM can vary depending on the plant species and the experimental setup. Reported concentrations in research literature range from 1 mM for local leaf application in Arabidopsis to 0.075 g/L for foliar spray on wheat.[7] Other studies have used concentrations between 20 and 30 mg/L as a soil drench or foliar spray.[8]
Q5: How stable is ASM in solution?
A5: ASM is stable in neutral to acidic aqueous solutions (pH 5-7).[1] However, it undergoes rapid hydrolysis to its active metabolite, acibenzolar acid, at a pH of 9 or higher.[1] It is advisable to prepare fresh solutions and avoid alkaline conditions to maintain the integrity of the parent compound. To increase stability in aqueous solutions for analytical purposes, acidification to a pH below 5 is recommended.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| ASM powder is not dissolving in the chosen solvent. | Insufficient solvent volume or low temperature. | Increase the solvent volume. For DMSO, gentle warming (up to 60°C) and ultrasonication can significantly aid dissolution.[3] |
| A precipitate forms when the ASM stock solution (in organic solvent) is diluted into an aqueous buffer or media. | The concentration of ASM in the final aqueous solution exceeds its solubility limit. The organic solvent concentration in the final solution may be too low to maintain solubility. | - Increase the final volume of the aqueous medium to lower the ASM concentration.- Perform a serial dilution.- Include a co-solvent like ethanol in the final aqueous medium, if permissible for the experiment.- Consider using a formulation with surfactants or preparing a solid dispersion for improved aqueous dispersibility. |
| Inconsistent experimental results when using ASM. | Degradation of ASM in the stock or working solution. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in airtight containers.[3]- Ensure the pH of your experimental medium is not alkaline (pH > 8) to prevent rapid hydrolysis.[1] |
| Difficulty in preparing a purely aqueous solution of ASM without organic solvents. | Inherent low water solubility of ASM. | For applications requiring an aqueous suspension without organic solvents, consider using a commercial water-dispersible granule (WG) formulation of ASM if appropriate for your research.[5][6] These formulations contain adjuvants that aid in dispersion. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (g/L) at 25°C | Reference |
| Dichloromethane | 160 | [1][4] |
| Toluene | 36 | [1][4] |
| Acetone | 28 | [1][4] |
| Ethyl Acetate | 25 | [1][4] |
| n-Octanol | 5.4 | [1][4] |
| Methanol | 4.2 | [1][4] |
| n-Hexane | 1.3 | [1][4] |
| Water (20°C) | 0.0077 | [1] |
| Solvent | Solubility | Reference |
| DMSO | 31.25 mg/mL (with heating and sonication) | [3] |
| DMF | 1 mg/mL | [10] |
| Ethanol | Slightly soluble | [10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration ASM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of ASM powder in a sterile microcentrifuge tube or vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 31.25 mg/mL solution, add the corresponding volume of DMSO).
-
Vortex the mixture for 30 seconds.
-
Place the tube in a water bath or on a heat block at 60°C for 5-10 minutes.
-
Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved. If not, repeat steps 4 and 5.
-
Allow the solution to cool to room temperature.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an Aqueous Dispersion of ASM for Plant Treatment
This protocol is adapted for applications where a direct aqueous application is needed, such as foliar sprays. This method is based on practices reported in research literature.
Materials:
-
This compound (solid or water-dispersible granule formulation)
-
Deionized water
-
Surfactant (e.g., Silwet L-77), optional
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of ASM. For example, to make a 0.075 g/L solution, weigh 75 mg of ASM.
-
Add a small amount of deionized water to the ASM powder to create a paste.
-
Gradually add more water while stirring continuously to bring the ASM into suspension.
-
Transfer the suspension to a volumetric flask.
-
Rinse the initial container with deionized water and add the rinse to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final desired volume with deionized water.
-
If a surfactant is required to improve leaf surface coverage, add it at a low concentration (e.g., 0.004% v/v Silwet L-77).[7]
-
Stir the solution on a magnetic stirrer for at least 15-30 minutes before application to ensure a uniform suspension.
-
Use the freshly prepared dispersion immediately for best results.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing ASM solutions for research.
Signaling Pathway of this compound
References
- 1. This compound | 135158-54-2 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. epa.gov [epa.gov]
- 10. caymanchem.com [caymanchem.com]
impact of environmental conditions on Acibenzolar-S-Methyl efficacy
Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the environmental factors influencing ASM efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASM) and how does it work?
A1: this compound (ASM), also known as BTH, is a synthetic compound that protects plants from a broad range of pathogens.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it functions as a plant activator, mimicking the natural defense hormone salicylic acid (SA) to induce a state of heightened immunity known as Systemic Acquired Resistance (SAR).[1][3] Upon application, ASM is absorbed and converted into its active form, acibenzolar acid, which triggers the expression of pathogenesis-related (PR) genes, preparing the plant to defend against future infections.[1][3]
Q2: What is Systemic Acquired Resistance (SAR)?
A2: Systemic Acquired Resistance (SAR) is a whole-plant defense response that is activated after a localized exposure to a pathogen or chemical inducer like ASM.[3] This "priming" of the plant's immune system provides long-lasting, broad-spectrum resistance against a variety of fungal, bacterial, and viral pathogens.[2][4] The SAR pathway relies on the accumulation and signaling of key molecules like salicylic acid (SA) and N-hydroxypecolic acid (NHP), leading to the systemic expression of defense-related genes.[4]
Q3: How quickly does ASM take effect and how long does the protection last?
A3: The protective effect of ASM can be observed as early as 4 hours after treatment, with defense-related gene expression also being induced within this timeframe.[3] The degree of protection increases with the duration between ASM application and pathogen inoculation.[5] While some studies have noted efficacy for at least one week in certain plants, the effect can be transient, and reapplication may be necessary for sustained protection depending on the plant species and environmental conditions.[2]
Q4: Can ASM be applied to the soil instead of as a foliar spray?
A4: Yes, ASM can be effective when applied as a soil drench. Soil applications have been shown to induce the expression of defense genes (PR1a and PR1b) in leaf tissues and reduce the severity of diseases like bacterial spot on tomato.[3] In some cases, soil drenching can provide a more consistent protective effect compared to foliar sprays.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ASM, with a focus on environmental variables.
| Problem / Observation | Potential Cause | Recommended Solution / Action |
| Reduced or No Efficacy of ASM Treatment | High Temperature: Elevated ambient temperatures (e.g., 28°C and above) are a primary cause of SAR suppression. High heat can downregulate the expression of key genes required for the synthesis of salicylic acid (SA) and N-hydroxypecolic acid (NHP), which are essential for the SAR pathway activated by ASM. | Maintain experimental temperatures within a moderate range (e.g., 20-24°C) to ensure the stability and proper function of the SAR signaling pathway. If high temperatures are part of the experimental design, be aware that ASM efficacy will likely be compromised. |
| Inconsistent Results Between Replicates | Variable Light Conditions: The induction of SAR is a light-dependent process. Inconsistent light intensity across experimental setups can lead to variable ASM efficacy. Development of SAR can be completely lost if the induction phase occurs in darkness.[6] | Ensure uniform and adequate light conditions for all experimental plants. Use a light meter to verify consistent Photosynthetic Photon Flux Density (PPFD) across all replicates. Avoid placing plants in shaded or dark areas after ASM application. |
| Uneven Application: Non-uniform foliar spray or soil drenching can lead to variable uptake and, consequently, inconsistent induction of SAR. | Calibrate spray equipment to ensure an even, fine mist that covers all foliage to the point of runoff. For soil drenches, apply a consistent volume of the ASM solution slowly and evenly to the base of each plant to ensure uniform absorption. | |
| Phytotoxicity Symptoms (e.g., chlorosis, stunting) | High Application Rate: Over-application of ASM can lead to phytotoxic effects, including leaf yellowing (chlorosis) and reduced plant growth.[7][8] This is especially true for young or sensitive plants.[2] | Strictly adhere to recommended application rates for the specific plant species and developmental stage. If phytotoxicity is observed, reduce the concentration of ASM in subsequent experiments. Conduct a dose-response study to determine the optimal concentration that balances efficacy and plant health. |
| Application Method: In some species, foliar applications may be more likely to cause phytotoxicity or negatively impact yield compared to soil drenches.[9] | Consider switching from foliar spray to a soil drench application, which can sometimes mitigate phytotoxicity while maintaining efficacy.[3] | |
| ASM Works Locally but Not Systemically | Impaired Signal Translocation: For SAR to be effective, defense signals must be transported from the application site to distal parts of the plant. Stressors or genetic factors could potentially impair this transport. | Ensure plants are healthy and not under other stresses (e.g., drought, nutrient deficiency) that could interfere with systemic signaling. Verify that the plant genotype being used has a functional SAR pathway. |
Data on Environmental Impact
The efficacy of this compound is significantly influenced by environmental conditions, particularly temperature.
Table 1: Effect of Temperature on Systemic Acquired Resistance (SAR)
| Temperature | SAR Response | Key Molecular Impact | Reference Plant |
| 23°C (73°F) | SAR is effectively induced. | Normal expression of SAR-related genes (e.g., ALD1, FMO1, ICS1). | Arabidopsis thaliana |
| 28°C (82°F) | SAR is suppressed. | Global downregulation of SAR-induced genes; reduced biosynthesis of N-hydroxypecolic acid (NHP) and salicylic acid (SA). | Arabidopsis thaliana |
Source: Adapted from studies on the suppression of plant systemic acquired resistance by warm temperatures.
Table 2: Efficacy of ASM in Combination with Other Treatments for Fire Blight Control
| Treatment | Efficacy Improvement | Pathogen | Host Plant |
| Actigard® (ASM) + Antibiotic | ~10% average improvement over antibiotic alone | Erwinia amylovora | Apple |
Source: Based on field trials in Washington and Oregon (2011-2014).[10]
Table 3: Impact of Light on SAR Development
| Light Condition | SAR Development | Systemic SA & PR-1 Accumulation | Reference Plant |
| Light (70-500 µmol m⁻² s⁻¹) | SAR is successfully established. | Occurs, but may not be strictly correlated with SAR at high light intensities. | Arabidopsis thaliana |
| Darkness | SAR development is completely lost. | Not applicable as SAR is not established. | Arabidopsis thaliana |
Source: Based on studies of light conditions influencing plant defense responses.[6]
Key Experimental Protocols
Protocol 1: Evaluating ASM Efficacy via Disease Reduction Assay
-
Plant Propagation: Grow plants (e.g., Arabidopsis thaliana, Tomato, or Tobacco) in a controlled environment growth chamber with a consistent temperature (22-24°C), humidity (~60-70% RH), and photoperiod (e.g., 16h light / 8h dark).[3]
-
ASM Application: At 3-4 weeks of age, apply ASM at the desired concentration (e.g., 100 ppm for foliar spray or 10 mg/L for soil drench).[3] Ensure even application. The control group should be treated with a mock solution (e.g., water with the same surfactant if used).
-
Induction Period: Allow a 2 to 4-day interval between ASM application and pathogen inoculation to permit the full expression of SAR.[5]
-
Pathogen Inoculation: Inoculate both ASM-treated and control plants with a standardized suspension of the pathogen (e.g., Pseudomonas syringae at 1x10⁵ CFU/mL).
-
Incubation: Place plants in a high-humidity environment for 24 hours to facilitate infection, then return them to the initial growth conditions.[3]
-
Data Collection: At 3-5 days post-inoculation, assess disease severity. This can be done by measuring lesion area, counting lesions per leaf, or quantifying the bacterial population within the leaf tissue.
-
Analysis: Calculate the percent disease reduction in ASM-treated plants compared to the control group.
Protocol 2: Quantification of Defense Gene Expression via qRT-PCR
-
Experimental Setup: Follow steps 1-3 from Protocol 1.
-
Tissue Sampling: At specified time points after ASM application (e.g., 0, 4, 24, 48 hours), collect leaf tissue from both treated and control plants. Immediately freeze the samples in liquid nitrogen and store at -80°C.[11]
-
RNA Extraction: Isolate total RNA from the leaf tissue using a standard protocol or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[11]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[11][12]
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry in a real-time PCR system.[11][13] Use primers specific for pathogenesis-related (PR) genes (e.g., PR-1, PR-2, PR-5) and a stably expressed reference gene (e.g., Actin or EF1α) for normalization.
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in PR gene expression in ASM-treated samples compared to controls.[11]
Visualizations
Caption: Simplified signaling pathway for ASM-induced Systemic Acquired Resistance (SAR) and key environmental influences.
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchmap.jp [researchmap.jp]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 5. Mode of action of this compound against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light conditions influence specific defence responses in incompatible plant-pathogen interactions: uncoupling systemic resistance from salicylic acid and PR-1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fire blight risk high with warm temperatures: Reminders | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 11. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Acibenzolar-S-Methyl dosage for different plant species and growth stages
Welcome to the Technical Support Center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ASM in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASM) and how does it work?
A1: this compound (ASM), also known as BTH, is a synthetic compound used to activate a plant's natural defense mechanisms.[1] It is a functional analog of the plant defense hormone, salicylic acid (SA).[2][3] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1][4] Instead, it induces a state of heightened immunity known as Systemic Acquired Resistance (SAR).[2][4] Once applied, ASM is absorbed by the plant and converted into its active form, acibenzolar acid.[1][3] This triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins, which help the plant resist a broad spectrum of fungal, bacterial, and viral pathogens.[1][2][5]
Q2: What is Systemic Acquired Resistance (SAR)?
A2: Systemic Acquired Resistance (SAR) is a "whole-plant" resistance response that occurs following an initial localized exposure to a pathogen or chemical inducer like ASM.[3] The activation of SAR "primes" the entire plant, including tissues distant from the initial application site, to respond more quickly and effectively to subsequent pathogen attacks.[3][5] This response is long-lasting and provides protection against a wide range of pathogens.[2]
Q3: What are the primary methods for applying ASM in a research setting?
A3: In experimental contexts, ASM can be applied in several ways, depending on the plant species and research objectives:
-
Foliar Spray: A solution of ASM is sprayed directly onto the plant's leaves until runoff is achieved. This method is common for many vegetable and fruit crops.[6][7]
-
Soil Drench: An ASM solution is poured directly onto the soil at the base of the plant. This allows for uptake by the roots and systemic translocation throughout the plant.[3][6][8]
-
Seed Treatment: Seeds are coated with an ASM formulation before planting to protect seedlings from early-stage infections.[1][9]
Q4: How long does it take for ASM to activate plant defenses?
A4: The activation of plant defenses by ASM is relatively rapid. The induction of SAR-related gene expression can be detected as early as 4 hours after treatment in some species.[3] A protective effect has been observed within 24 hours for foliar applications and as little as 1 hour for root applications.[6] A high level of resistance is typically observed from 2 to 5 days after treatment.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ASM.
Q5: My plants are showing signs of stress (stunting, yellowing) after ASM application. What's wrong?
A5: These symptoms indicate phytotoxicity, which can occur if the ASM concentration is too high or if applications are too frequent.[7][12] Young or physiologically stressed plants are often more susceptible.[13]
-
Probable Cause: Over-application of ASM. High doses can lead to a metabolic burden on the plant, causing stunting, chlorosis (yellowing), or even necrosis.[13][14] For example, weekly foliar applications at 178.6 μM caused reduced yields in grafted tomatoes.[7]
-
Solution:
-
Review Dosage: Cross-reference your application rate with published studies for your specific plant species (see Table 1).
-
Reduce Concentration/Frequency: Lower the concentration or increase the interval between applications. For instance, in tomato studies, weekly applications were more effective than bi-weekly, but the concentration needed to be optimized to avoid yield loss.[15][16]
-
Check Plant Stage: Apply ASM to established, vigorous plants, as younger plants may be more sensitive.[13]
-
Q6: I am not observing a significant disease reduction after ASM treatment. Why might it not be working?
A6: Lack of efficacy can be attributed to several factors, primarily related to application timing and the inherent resistance level of the plant cultivar.
-
Probable Cause 1: Curative Application: ASM is a plant activator, not a curative fungicide. It must be applied before pathogen infection to be effective, as it takes time to induce the plant's defense systems.[2][6] Its curative effect is generally poor.[6]
-
Solution 1: Always apply ASM preventively. The ideal application window is typically 1 to 5 days before pathogen challenge, depending on the plant and pathogen.[5][6]
-
Probable Cause 2: Plant Genotype: ASM enhances a plant's existing defense pathways. Its effectiveness can be limited in highly susceptible cultivars that lack the necessary genetic components for a robust defense response. Studies in tomato have shown that ASM significantly enhances resistance in moderately resistant cultivars but is ineffective in highly susceptible ones.[17]
-
Solution 2: Use plant cultivars with at least a moderate level of baseline resistance to the target pathogen for best results.[17]
-
Probable Cause 3: Insufficient Dosage or Poor Coverage: An inadequate dose or incomplete application coverage may not be enough to trigger a systemic response.
-
Solution 3: Ensure the application rate is appropriate (Table 1) and that the application method (e.g., foliar spray) results in thorough coverage of the plant tissues.
Data Presentation: Dosage Guidelines
The optimal dosage of ASM is highly dependent on the plant species, growth stage, target pathogen, and application method. The following table summarizes effective concentrations reported in various research studies.
Table 1: Summary of this compound (ASM) Dosages from Research Studies
| Plant Species | Target Pathogen / Stress | Application Method | Effective Concentration / Dosage | Reference(s) |
| Tomato | Bacterial Spot (Xanthomonas spp.) | Foliar Spray | 75 µM - 200 µM (weekly) | [15][16] |
| Tomato | Bacterial Wilt (R. solanacearum) | Foliar Spray / Soil Drench | 3 µg/mL (pre-transplant) / 30 µg/mL (post-transplant) | [17] |
| Tobacco | Tomato Spotted Wilt Virus (TSWV) | Foliar Spray | 1.0 - 2.0 g a.i. / 7,000 plants | [10][11] |
| Japanese Radish | Bacterial Blight (P. cannabina) | Dip Treatment | 100 ppm | [18] |
| Melon | CMV & CYSDV (Viruses) | Foliar Spray | 25 ppm (25 mg/L) | [19] |
| Squash | Phytophthora Blight (P. capsici) | Soil Drench / Foliar Spray | 20 - 30 mg/L | [8] |
| Maize | Root-lesion Nematodes | Foliar Spray | 0.50 g a.i. / L | [9] |
| Kiwifruit | Bacterial Canker (P. syringae) | Foliar Spray | 20 g / 100 L | [20] |
| Arabidopsis | Plantago Asiatica Mosaic Virus | Foliar Application | 1 mM | [5][21] |
Experimental Protocols
Protocol 1: Preparation of ASM Stock and Working Solutions
This protocol is based on the use of a 50% water-dispersible granular (WG) formulation, such as Actigard® 50WG.[3][5][21] Adjust calculations based on your specific formulation.
-
Objective: To prepare a high-concentration stock solution and dilute it to a final working concentration for experiments.
-
Materials:
-
Procedure (for a 1 mM working solution):
-
The molecular weight of ASM is 210.27 g/mol .
-
Prepare a 100 mM Stock Solution:
-
Weigh 42.05 mg of the 50% WG formulation. This provides 21.027 mg of active ingredient (a.i.).
-
Dissolve this in a final volume of 1 mL of water to create a 100 mM stock solution. Note: As this is a suspension, continuous agitation is necessary.
-
-
Prepare a 1 mM Working Solution:
-
Pipette 100 µL of the 100 mM stock solution into a flask.
-
Add water to a final volume of 10 mL.
-
If using a surfactant for foliar spray, add it at this stage (e.g., Silwet L-77 to a final concentration of 0.004% v/v).[21]
-
-
Control Solution: Prepare a mock solution containing water and the same concentration of surfactant (if used) as the treatment solution.
-
Application: Use the freshly prepared solutions immediately for best results. Keep the solution agitated during application.
-
Protocol 2: General Protocol for Foliar Application and Efficacy Assessment
-
Objective: To treat plants with ASM via foliar spray and assess its efficacy in protecting against a foliar pathogen.
-
Materials:
-
Healthy, uniform plants grown under controlled conditions
-
ASM working solution and control solution (from Protocol 1)
-
Handheld sprayer
-
Pathogen inoculum
-
Growth chamber or greenhouse
-
-
Procedure:
-
Plant Growth: Grow plants to the desired developmental stage (e.g., 4-6 true leaves). Use a sufficient number of replicates per treatment group (e.g., n=10-15).
-
ASM Application:
-
Randomly assign plants to Control and ASM Treatment groups.
-
Spray the foliage of each plant with the corresponding solution until the leaves are thoroughly wet and runoff begins. Ensure even coverage of both upper and lower leaf surfaces.[7]
-
Keep plants in a well-ventilated area until the foliage is dry.
-
-
Incubation Period: Allow for the induction of SAR. Return plants to the growth chamber for an incubation period of 2 to 5 days post-treatment.[10]
-
Pathogen Inoculation: Prepare the pathogen inoculum at a predetermined concentration. Inoculate both control and ASM-treated plants using a standardized method (e.g., spray inoculation, point inoculation).
-
Disease Assessment:
-
Maintain plants under conditions favorable for disease development.
-
At specific time points post-inoculation (e.g., 5, 7, 10 days), assess disease severity. This can be done by:
-
Visual Scoring: Rating disease symptoms on a scale (e.g., 0-5) or measuring lesion diameter.[22]
-
Quantifying Pathogen Load: Using qPCR to measure pathogen DNA/RNA in plant tissue.
-
Gene Expression Analysis: Harvesting leaf tissue at various time points (e.g., 0, 24, 48 hours post-inoculation) to quantify the expression of defense genes (e.g., PR1) via RT-qPCR to confirm SAR activation.[3][20]
-
-
-
Visualizations: Signaling Pathway and Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchmap.jp [researchmap.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of this compound Enhances Host Resistance in Tomato Against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Priming Melon Defenses with this compound Attenuates Infections by Phylogenetically Distinct Viruses and Diminishes Vector Preferences for Infected Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound activates phenylpropanoid pathway to enhance resistance against Alternaria alternata in pear fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Systemic Acquired Resistance (SAR) Inducers: Acibenzolar-S-Methyl and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acibenzolar-S-methyl (ASM), a widely studied systemic acquired resistance (SAR) inducer, with other chemical activators of plant defense. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development settings.
Introduction to Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses.[1][2][3][4] Unlike direct-acting pesticides, SAR inducers do not possess intrinsic antimicrobial properties.[5][6][7] Instead, they prime the plant's innate immune system, leading to the activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins.[1][8][9] The signaling molecule salicylic acid (SA) is a central regulator of SAR.[1][2][10][11] Upon pathogen recognition, endogenous SA levels rise, triggering a signaling cascade that establishes a systemic state of enhanced defense.[2][11]
This compound (ASM): The Benchmark SAR Inducer
This compound (ASM), also known by the trade names Bion® or Actigard®, is a synthetic functional analog of salicylic acid.[8][12] It is a member of the benzothiadiazole (BTH) class of compounds.[3][6][7] ASM itself is not the active molecule; within the plant, it is converted to its carboxylic acid metabolite, acibenzolar, which is the active form that mimics SA.[5][13] This activation leads to the expression of SAR marker genes and enhanced resistance to a broad range of pathogens.[8][14][15]
Mechanism of Action: ASM operates through the salicylic acid-dependent signaling pathway. It acts downstream of SA synthesis but upstream of the key SAR regulator, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[13]
Comparative Analysis of SAR Inducers
Several other chemical compounds have been identified that induce SAR through various mechanisms. This section compares ASM with prominent alternatives: Probenazole, Tiadinil, and Isotianil.
| SAR Inducer | Chemical Class | Mode of Action Summary | Key Pathogen Targets |
| This compound (ASM/BTH) | Benzothiadiazole | Functional analog of Salicylic Acid (SA); acts downstream of SA accumulation.[8][12] | Broad spectrum: Fungi (e.g., Venturia nashicola), Bacteria (e.g., Pseudomonas syringae), Viruses (e.g., TMV).[16][17] |
| Probenazole (PBZ) | Benzisothiazole | Induces SA biosynthesis; acts upstream of SA accumulation.[18][19][20][21] | Primarily Rice Blast (Magnaporthe grisea) and Bacterial Leaf Blight (Xanthomonas oryzae).[18][20][22][23] |
| Tiadinil (TDL) | Thiadiazole | Its metabolite (SV-03) induces SAR without requiring SA accumulation, suggesting it acts at or downstream of SA.[24][25][26][27] | Rice Blast (Magnaporthe grisea), Tobacco Mosaic Virus (TMV), Pseudomonas syringae pv. tabaci.[22][24] |
| Isotianil | Isothiazole | Induces expression of defense-related genes like WRKY45.[22] | Rice Blast (Magnaporthe grisea), Wheat Powdery Mildew, Cucumber Anthracnose.[6][22] |
| 2,6-dichloroisonicotinic acid (INA) | Isonicotinic Acid | Early synthetic inducer; acts downstream of SA accumulation.[6][7][15] | Broad spectrum, but often associated with phytotoxicity.[7][23] |
Signaling Pathways and Mechanisms
The induction of SAR is a complex process involving intricate signaling networks. While the SA pathway is central, other hormones like jasmonic acid (JA) and ethylene (ET) play modulating roles, often in an antagonistic manner to SA, to fine-tune defense responses against different types of pathogens.[28][29][30][31]
// Connections Pathogen -> SA_biosynthesis [label=" Induces"]; PBZ -> SA_biosynthesis [label=" Induces"]; SA_biosynthesis -> SA; SA -> NPR1_inactive [label=" Triggers\nRedox Change"]; NPR1_inactive -> NPR1_active [label=" Monomerizes &\nTranslocates"]; ASM -> NPR1_inactive [label=" Mimics SA,\nActivates", style=dashed]; INA -> NPR1_inactive [label=" Mimics SA,\nActivates", style=dashed]; NPR1_active -> TGA [label=" Binds to"]; TGA -> PR_Genes [label=" Activates"]; PR_Genes -> SAR_state; TDL -> PR_Genes [label=" Induces\n(SA-independent)", style=dashed, constraint=false]; } Caption: Simplified signaling pathways for various SAR inducers.
Experimental Protocols
Accurate comparison of SAR inducers requires standardized experimental procedures. Below is a generalized protocol for a typical SAR assay, which should be optimized for specific plant-pathogen systems.
Objective: To quantify the level of disease resistance induced by a chemical activator.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tobacco, rice) grown under controlled conditions (e.g., 22°C, 16h light/8h dark).[32]
-
SAR inducing compounds (e.g., ASM, PBZ, TDL) dissolved in an appropriate solvent.
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at 5 x 10^5 cfu/mL in 10 mM MgCl2).[33]
-
Sterile water or solvent control.
-
Needleless syringes for infiltration.
Procedure:
-
Primary Treatment (SAR Induction):
-
Select healthy, mature plants (e.g., 4-5 week old Arabidopsis).
-
Apply the SAR inducer solution to two lower leaves of each plant. Application can be via soil drench, foliar spray, or leaf infiltration.[26][34] A control group should be treated with the solvent alone.
-
Maintain plants in controlled environment for the induction period (typically 2-5 days).[33]
-
-
Secondary Inoculation (Pathogen Challenge):
-
Disease Assessment (Data Collection):
-
After 2-4 days post-inoculation, assess disease symptoms. This can be done by:
-
Visual Scoring: Rating disease severity on a defined scale.
-
Lesion Measurement: Measuring the diameter of necrotic or chlorotic lesions.[17]
-
Bacterial Growth Quantification: Excising leaf discs of a known area, homogenizing them in 10 mM MgCl2, and plating serial dilutions on appropriate growth media to count colony-forming units (CFUs).[33]
-
-
-
Molecular Analysis (Optional):
-
At various time points after primary treatment, collect systemic leaf tissue to analyze the expression of SAR marker genes (e.g., PR-1) using RT-qPCR.
-
// Nodes A [label="Plant Cultivation\n(e.g., Arabidopsis, 4-5 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="SAR Inducer Application\n(Lower Leaves)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Control Treatment\n(Solvent Only)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; D [label="Induction Period\n(2-5 Days)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Pathogen Challenge\n(Upper, Systemic Leaves)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Incubation Period\n(2-4 Days)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Collection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Bacterial Growth Assay (CFU/cm²)\nLesion Size Measurement\nPR-1 Gene Expression (RT-qPCR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> {B, C}; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H [style=dashed]; } Caption: General experimental workflow for an SAR induction assay.
Conclusion
This compound is a potent and well-characterized SAR inducer that functions as a salicylic acid analog.[8] However, alternative inducers like Probenazole, Tiadinil, and Isotianil offer different modes of action, which may be advantageous in specific crop-pathogen systems or as part of a resistance management strategy.[6][18][20][22][27] Probenazole acts upstream of SA synthesis, making it a true "activator," while the precise SA-independent mechanism of Tiadinil's metabolite warrants further investigation.[18][25][26] The choice of an SAR inducer should be based on the target crop and pathogen, potential for phytotoxicity, and the specific signaling pathway a researcher wishes to investigate. This guide provides a foundational framework for making such informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vegetables.bayer.com [vegetables.bayer.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]
- 7. Recent Advances in Synthetic Chemical Inducers of Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 10. Systemic acquired resistance in Arabidopsis requires salicylic acid but not ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 14. Mode of action of this compound against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance [frontiersin.org]
- 16. researchmap.jp [researchmap.jp]
- 17. Induction and Maintenance of Systemic Acquired Resistance by this compound in Three Cultivated Tobacco Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic promoters consisting of defined cis-acting elements link multiple signaling pathways to probenazole-inducible system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Probenazole induces systemic acquired resistance in tobacco through salicylic acid accumulation [agris.fao.org]
- 22. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 23. mdpi.com [mdpi.com]
- 24. Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]
- 25. Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Ethylene: Traffic Controller on Hormonal Crossroads to Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. EE-Induced SAR [bio-protocol.org]
- 34. researchgate.net [researchgate.net]
- 35. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acibenzolar-S-Methyl and Traditional Fungicides in Plant Disease Management
An objective guide for researchers and crop protection professionals on the relative efficacy, mechanisms, and practical applications of a leading plant activator versus conventional fungicidal agents.
This guide provides a detailed comparison of Acibenzolar-S-Methyl (ASM), a synthetic plant activator, and traditional chemical fungicides. The focus is on their respective mechanisms of action, efficacy supported by experimental data, and the strategic implications for integrated disease management programs.
Differentiating the Mode of Action: Host Defense Induction vs. Direct Antifungal Activity
A fundamental distinction between this compound and traditional fungicides lies in their mode of action. ASM is not directly fungitoxic; instead, it triggers the plant's own defense mechanisms.[1][2] In contrast, traditional fungicides act directly on the pathogen to inhibit its growth or kill it.
This compound (ASM): Activating Systemic Acquired Resistance (SAR)
This compound is a functional analog of salicylic acid (SA), a key signaling molecule in the plant defense pathway known as Systemic Acquired Resistance (SAR).[2][3] Upon application, ASM is absorbed by the plant and triggers a cascade of biochemical changes that prepare the plant to resist subsequent infections.[2] This process involves the induction of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's structural barriers against pathogens.[1][3] The resistance conferred is systemic, meaning it protects untreated parts of the plant, and is effective against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[2][4]
Caption: Signaling pathway of Systemic Acquired Resistance (SAR) induced by this compound (ASM).
Traditional Fungicides: Direct Pathogen Inhibition
Traditional fungicides operate through various direct mechanisms that interfere with the pathogen's cellular processes. These can be broadly categorized:
-
Respiration Inhibitors (e.g., Strobilurins like Azoxystrobin): These compounds block the mitochondrial electron transport chain, depriving the fungus of the energy required for growth and development.
-
Sterol Biosynthesis Inhibitors (e.g., DMIs like Tebuconazole): They disrupt the production of ergosterol, an essential component of fungal cell membranes, leading to membrane instability and pathogen death.
-
Multi-site Inhibitors (e.g., Mancozeb, Copper Hydroxide): These fungicides act on multiple metabolic pathways within the fungal cell, which makes the development of resistance less likely.
Caption: Direct mode of action of traditional fungicides on a target pathogen.
Comparative Efficacy: A Data-Driven Overview
The effectiveness of ASM compared to traditional fungicides varies depending on the crop, pathogen, disease pressure, and application timing. While traditional fungicides often provide rapid curative action, ASM's strength lies in preventative, long-lasting, and broad-spectrum protection.[2]
Table 1: Efficacy of this compound vs. Traditional Fungicides Against Various Plant Diseases
| Crop / Disease | Pathogen | This compound (ASM) Efficacy | Traditional Fungicide Efficacy | Reference Fungicide(s) | Source(s) |
| Asian Pear / Scab | Venturia nashicola | 87.1% control (leaves)81.8% control (shoots) | 53.3% control (leaves)27.1% control (shoots) | Iminoctadine-albesilate | [5] |
| Tomato / Corky Root | Pyrenochaeta lycopersici | Effective in the field at dosage used | 83% disease severity reduction | Azoxystrobin | [6] |
| Eggplant / Verticillium Wilt | Verticillium dahliae | Ineffective at dosage used in the field | 29% disease severity reduction | Azoxystrobin | [6] |
| Apple / Scab & Fire Blight | Venturia inaequalis & Erwinia amylovora | Strong effectiveness in reducing both diseases. Acts complementarily with genetic resistance. | Not directly compared in this study | Water Control | [3] |
| Coffee / Brown Eye Spot | Cercospora coffeicola | 34-55% disease control | Higher control levels observed | Tebuconazole, Azoxystrobin | [7] |
| Coffee / Bacterial Blight | Pseudomonas syringae pv. garcae | 38-57% disease control | Similar control levels to ASM | Copper Oxychloride, Kasugamycin | [7] |
| Tomato / Bacterial Spot | Xanthomonas spp. | Weekly applications significantly reduced disease severity, comparable to standard. | Standard treatment provided control. | Copper-mancozeb | [8][9] |
Note: Efficacy values are highly dependent on the specific experimental conditions, including application rates and timing. The data presented is for comparative purposes.
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of plant protection products requires rigorous, standardized experimental designs to ensure data is reliable and reproducible.[10][11] Field and greenhouse trials are common methodologies.
Key Components of a Fungicide Efficacy Trial:
-
Experimental Design: Typically a Randomized Complete Block Design (RCBD) is used to minimize the effects of field variability. Multiple plots (replicates) are used for each treatment.[10]
-
Treatments: Include an untreated control, the test product (e.g., ASM) at various rates, and a standard commercial fungicide for reference.[11]
-
Application: Products are applied according to potential label recommendations, specifying the rate, volume, timing, and frequency.[12] For ASM, application often precedes pathogen inoculation to allow for the activation of SAR.[13][14]
-
Inoculation: In many controlled studies, plants are artificially inoculated with the target pathogen to ensure uniform disease pressure.[11]
-
Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are periodically rated throughout the experiment.
-
Data Analysis: Statistical methods (e.g., ANOVA, mean separation tests) are used to determine if observed differences between treatments are statistically significant.[15]
Caption: A generalized workflow for conducting a fungicide efficacy trial.
Strategic Considerations: Advantages and Limitations
The choice between ASM and traditional fungicides, or their combined use, depends on the specific agricultural context.
This compound (ASM)
-
Advantages:
-
Novel Mode of Action: Induces the plant's own defenses, making it a valuable tool for managing fungicide resistance.[1][5]
-
Broad Spectrum: Effective against a wide range of fungal, bacterial, and viral pathogens.[2]
-
Systemic & Long-Lasting: Protects new growth and provides extended protection, potentially reducing the number of sprays.[2][16]
-
IPM Compatibility: Integrates well into Integrated Pest Management programs, reducing reliance on conventional chemicals.[2]
-
-
Limitations:
-
Preventative Action: Most effective when applied before infection and is not a curative treatment.[2][13]
-
Potential for Phytotoxicity: At higher rates or on sensitive plants, ASM can cause stunting, chlorosis, or reduced yield.[5][6][17]
-
Variable Efficacy: Performance can be influenced by plant variety, age, and environmental conditions.[3]
-
Delayed Effect: Requires time for the plant to activate its defenses, typically several days.[17]
-
Traditional Fungicides
-
Advantages:
-
High Efficacy: Often provide excellent and rapid control of target diseases.
-
Curative Potential: Many can halt the progression of an existing infection.
-
Well-Established Use: Extensive data is available on their performance and application.
-
-
Limitations:
-
Resistance Development: Repeated use of single-site fungicides can lead to the selection of resistant pathogen strains.[5]
-
Spectrum of Activity: May be effective against a narrower range of pathogens compared to SAR inducers.
-
Environmental Impact: Concerns exist regarding effects on non-target organisms and the environment.[18]
-
Conclusion
This compound represents a distinct and valuable class of plant protection products. Its efficacy is rooted in the activation of the plant's innate immune system, offering a powerful tool for preventative and broad-spectrum disease management. While traditional fungicides remain crucial for their high, often curative, efficacy against specific pathogens, ASM provides a complementary strategy.
For researchers and professionals in drug and pesticide development, ASM is not a direct replacement for traditional fungicides but rather a critical component of a diversified and sustainable disease control strategy. Its unique mode of action makes it an essential tool for fungicide resistance management. The optimal approach often involves integrating ASM into a program that includes rotation or tank-mixing with traditional fungicides, leveraging the strengths of both technologies to achieve robust and durable crop protection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Mode of action of this compound against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating Acibenzolar-S-Methyl Induced Resistance: A Comparative Guide to Pathogen Challenge Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acibenzolar-S-methyl (ASM)'s performance in inducing plant resistance against various pathogens, supported by experimental data from pathogen challenge assays. It includes detailed methodologies for key experiments and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to this compound (ASM)
This compound (ASM), also known as BTH, is a synthetic chemical that protects plants against a broad spectrum of pathogens by activating the plant's own defense mechanisms.[1] It is a functional analog of the plant defense hormone salicylic acid (SA) and is known to induce Systemic Acquired Resistance (SAR), a state of heightened, long-lasting immunity.[2][3] Unlike traditional fungicides or bactericides, ASM does not have direct antimicrobial activity.[4] Instead, it primes the plant to respond more rapidly and effectively to subsequent pathogen attacks.[5] This guide focuses on the validation of ASM-induced resistance through quantitative pathogen challenge assays.
The ASM Signaling Pathway
ASM treatment mimics the natural SAR signaling cascade. The inactive pro-drug, this compound, is absorbed by the plant and converted to its biologically active form, acibenzolar.[3][6] This molecule triggers the salicylic acid (SA) signaling pathway downstream of SA itself, leading to the accumulation of Pathogenesis-Related (PR) proteins and the expression of other defense-related genes, ultimately establishing a systemic state of resistance.[2][7]
Caption: Simplified signaling pathway for ASM-induced resistance.
Validating Efficacy: The Pathogen Challenge Assay
A pathogen challenge assay is the definitive method for validating the efficacy of an induced resistance agent like ASM. The general workflow involves treating the plant with the inducer, allowing sufficient time for resistance to be established, and then inoculating the plant with a virulent pathogen. Disease progression is then quantitatively measured and compared to control groups.
Caption: General experimental workflow for a pathogen challenge assay.
Comparative Performance Data
The efficacy of ASM varies depending on the host plant, pathogen, and environmental conditions. The following tables summarize quantitative data from several studies.
Table 1: Efficacy of ASM Against Bacterial Pathogens
| Host Plant | Pathogen | ASM Treatment | Control Treatment | Result | Reference |
| Tomato | Clavibacter michiganensis | Foliar Spray | Water | 68.2% reduction in bacterial growth 7 days post-inoculation. | [5] |
| Tomato | Xanthomonas axonopodis | Foliar Spray | Untreated Control | ASM-treated plots had yields 97.9% of the control plots, while standard fungicide plots had yields 109% of the control. This suggests a potential fitness cost in some field conditions. | [8] |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment (100 ppm) | Water | Significant suppression of lesion formation and bacterial multiplication on both treated and untreated systemic leaves. | [3][6] |
| Apple | Erwinia amylovora (Fire Blight) | Foliar Spray | Water | ASM treatment, combined with genetic resistance (QTLs), reduced symptoms by 85% to 100% . | [9][10] |
Table 2: Efficacy of ASM Against Fungal and Oomycete Pathogens
| Host Plant | Pathogen | ASM Treatment | Control Treatment | Result | Reference |
| Squash | Phytophthora capsici | Soil drench (30 mg/L) | Untreated Control | 100% protection (no symptoms developed) on treated plants. | [4] |
| Apple | Venturia inaequalis (Apple Scab) | Foliar Spray | Water | ASM treatment, combined with genetic resistance (QTLs), reduced symptoms by 85% to 100% . | [9][10] |
| Asian Pear | Venturia nashicola (Pear Scab) | Foliar Spray (100 mg a.i./L) | Untreated Control | Scab incidence on leaves was significantly reduced compared to non-sprayed trees. Efficacy was much higher than the reference fungicide iminoctadine-albesilate. | [11] |
Experimental Protocols
Below are detailed methodologies synthesized from published research for conducting pathogen challenge assays to validate ASM-induced resistance.
Protocol 1: Soil Drench Application for Oomycete Challenge in Squash
This protocol is adapted from studies on Phytophthora capsici in Cucurbita pepo.[4]
-
Plant Growth: Grow squash seedlings (e.g., cv. 'Crookneck') in pots with sterile potting mix in a greenhouse at 25-30°C with a 12-hour photoperiod. Use seedlings at the 3-4 true leaf stage.
-
ASM Preparation: Prepare an ASM stock solution (e.g., from a 50WG formulation). Dilute to final concentrations of 10, 20, and 30 mg active ingredient per liter (mg·L⁻¹) in distilled water.
-
Treatment Application:
-
ASM Group: Apply 100 mL of the desired ASM solution as a soil drench to the base of each plant.
-
Control Group: Apply 100 mL of distilled water in the same manner.
-
Positive Control: Include a group treated with a standard effective fungicide (e.g., fluopicolide).
-
-
Incubation: Keep plants in the greenhouse for 7 days to allow for the establishment of systemic resistance.
-
Pathogen Inoculation:
-
Culture P. capsici on an appropriate medium (e.g., V8 agar).
-
Prepare a zoospore suspension (e.g., 1 x 10⁵ zoospores·mL⁻¹).
-
Inoculate each plant by drenching the soil with 20 mL of the zoospore suspension.
-
-
Disease Assessment:
-
Maintain plants under high humidity to promote disease development.
-
Record disease severity daily for up to 20 days using a rating scale (e.g., 0 = no symptoms, 5 = plant death).
-
Analyze data using ANOVA to compare treatments.
-
Protocol 2: Foliar Spray Application for Bacterial Challenge in Tomato
This protocol is a generalized method based on studies of bacterial speck and canker.[5][8]
-
Plant Growth: Cultivate tomato seedlings (e.g., cv. 'Florida 47') in a controlled growth chamber until they reach the 4-5 leaf stage.
-
ASM Preparation: Prepare a solution of ASM (e.g., 50 µg/mL) in water.
-
Treatment Application:
-
ASM Group: Spray the foliage of the plants until runoff with the ASM solution.
-
Control Group: Spray plants with water.
-
-
Incubation: Allow a 3 to 5-day incubation period post-treatment before challenging with the pathogen.
-
Pathogen Inoculation:
-
Prepare a bacterial suspension (e.g., Xanthomonas axonopodis or Clavibacter michiganensis) with a concentration of approximately 10⁸ CFU/mL in a phosphate buffer.
-
Spray the bacterial suspension onto the leaves of both ASM-treated and control plants.
-
-
Disease Assessment:
-
Maintain plants at high humidity (e.g., >85%) for the first 24 hours to facilitate infection.
-
Assess disease severity 7-14 days after inoculation by:
-
Disease Severity Index: Counting the number of lesions per leaf or calculating the percentage of necrotic leaf area.
-
Bacterial Population: Excising leaf discs of a known area, homogenizing them in buffer, and performing serial dilutions and plating to determine the number of colony-forming units (CFU) per cm² of leaf tissue.[5]
-
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the disease severity and bacterial populations between ASM-treated and control plants.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 7. Postharvest Application of this compound Activates Salicylic Acid Pathway Genes in Kiwifruit Vines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acibenzolar- S-Methyl and Resistance Quantitative Trait Loci Complement Each Other to Control Apple Scab and Fire Blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchmap.jp [researchmap.jp]
Unraveling the Cross-Talk: A Comparative Guide to Acibenzolar-S-Methyl and Jasmonic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
The intricate network of plant defense signaling is a subject of continuous investigation. Two of the most critical pathways in this network are those mediated by salicylic acid (SA) and jasmonic acid (JA). Acibenzolar-S-Methyl (ASM), a synthetic functional analog of SA, is a widely used plant activator that induces Systemic Acquired Resistance (SAR), primarily against biotrophic and hemibiotrophic pathogens. Conversely, the JA signaling pathway is traditionally associated with defense against necrotrophic pathogens and insect herbivores. The interaction, or cross-talk, between these two pathways is predominantly antagonistic, a crucial factor for plants in prioritizing their defense strategies. This guide provides a comparative overview of the cross-talk between ASM and JA signaling, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Quantitative Data Summary
The antagonistic relationship between ASM (SA) and JA signaling is often observed through the differential expression of key pathway-related genes. Application of ASM typically leads to the upregulation of SA-responsive genes and the suppression of JA-responsive genes. The following tables summarize quantitative gene expression data from studies on sweet orange (Citrus sinensis) and apple trees (Malus domestica).
Table 1: Relative Gene Expression in Sweet Orange Leaves Following this compound (ASM) Treatment
| Gene | Pathway | Function | Fold Change (Peak Expression vs. Control) | Timepoint of Peak Expression (Days After Treatment) |
| PAL | SA Biosynthesis | Phenylalanine ammonia-lyase | Upregulated | Not specified |
| ICS1/ICS2 | SA Biosynthesis | Isochorismate synthase | Upregulated | 6 |
| BSMT1 | SA Modification | Salicylic acid carboxymethyl transferase | Upregulated | Not specified |
| SAGT1 | SA Modification | Salicylic acid glucosyltransferase I | Upregulated | Not specified |
| LOX | JA Biosynthesis | Lipoxygenase | Upregulated | Not specified |
| AOS | JA Biosynthesis | Allene oxide synthase | Up- and down-regulated | Not specified |
| AOC | JA Biosynthesis | Allene oxide cyclase | Up- and down-regulated | Not specified |
| JMT | JA Modification | Jasmonic acid methyl transferase | Consistently induced | 3 to 13 |
Data synthesized from a study on sweet orange trees. The study noted varied regulation for some JA biosynthesis genes, indicating a complex regulatory interaction.[1]
Table 2: Relative Gene Expression in Apple Trees Following Jasmonic Acid (JA) and this compound (BTH/ASM) Treatment
| Treatment | Gene | Pathway | Relative Expression (Fold Change vs. Control) |
| Jasmonic Acid (JA) | LOX | JA Biosynthesis | Significantly Increased |
| This compound (BTH) | LOX | JA Biosynthesis | No significant change |
| Jasmonic Acid (JA) | PAL | SA Biosynthesis | Moderately Increased |
| This compound (BTH) | PAL | SA Biosynthesis | Strongly Increased |
This study in apple trees demonstrated that while BTH (ASM) strongly induces a key SA biosynthesis gene (PAL), it does not significantly induce the JA biosynthesis gene (LOX). Conversely, JA treatment led to a strong induction of LOX. An antagonistic effect of BTH on JA-induced resistance was also observed.[2]
Experimental Protocols
The following are generalized yet detailed protocols for key experiments cited in the investigation of ASM and JA signaling cross-talk.
Plant Material and Treatment
-
Plant Species: Citrus sinensis (sweet orange) or Malus domestica (apple tree).
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse) with standardized conditions of temperature, humidity, and photoperiod to ensure uniformity.
-
This compound (ASM) Application: A solution of ASM (e.g., Bion® 50 WG) is prepared at a specified concentration (e.g., 50 mg/L) in deionized water. The solution is applied to the plant foliage as a fine spray until runoff. Control plants are sprayed with deionized water.
-
Jasmonic Acid (JA) Application: A solution of methyl jasmonate (MeJA) is prepared at a specified concentration (e.g., 1 mM) in a solution containing a small percentage of a surfactant (e.g., Tween 20) to ensure adhesion to the leaves. The solution is applied as a foliar spray. Control plants are sprayed with the surfactant solution.
-
Sample Collection: Leaf samples are collected at various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours). Samples are immediately frozen in liquid nitrogen and stored at -80°C until further analysis.
Gene Expression Analysis via qRT-PCR
-
RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. Gene-specific primers for the target genes (e.g., PAL, LOX, PR1, PDF1.2) and a reference gene (e.g., actin or ubiquitin) are designed. The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization and the control treatment as the calibrator.
Phytohormone Quantification via LC-MS/MS
-
Extraction: Frozen plant tissue is ground to a fine powder in liquid nitrogen. Phytohormones are extracted using a solvent mixture, often containing methanol, isopropanol, and acetic acid. Deuterated internal standards for SA and JA are added to the extraction solvent for accurate quantification.
-
Purification: The extract is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The phytohormones are separated on a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentration of each phytohormone is determined by comparing the peak area of the endogenous hormone to the peak area of its corresponding deuterated internal standard.
Signaling Pathway Visualizations
The following diagrams illustrate the ASM (SA) and JA signaling pathways and their antagonistic cross-talk, as well as a typical experimental workflow.
Figure 1. Simplified signaling pathway of this compound (ASM).
Figure 2. Simplified signaling pathway of Jasmonic Acid (JA).
Figure 3. Antagonistic cross-talk between SA and JA signaling pathways.
Figure 4. Experimental workflow for studying ASM and JA cross-talk.
References
Acibenzolar-S-Methyl: A Comparative Guide to its Spectrum of Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, represents a significant advancement in plant disease management.[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM acts as a plant activator, inducing a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2][3] This guide provides a comprehensive evaluation of ASM's spectrum of activity against a range of fungal, bacterial, and viral pathogens, presenting comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows. ASM is not directly toxic to fungi but instead stimulates the plant's own defense mechanisms.[4] The active molecule is the carboxylic acid metabolite, formed through hydrolysis in the plant.[4]
Spectrum of Activity: A Quantitative Comparison
This compound has demonstrated a broad spectrum of efficacy against a variety of economically important plant pathogens. The following tables summarize key performance data from various studies, comparing ASM with untreated controls and alternative chemical treatments.
Table 1: Efficacy Against Fungal and Oomycete Pathogens
| Pathogen | Crop | Treatment & Rate | Efficacy Metric | Result | Alternative Treatment | Alternative Result | Source |
| Peronospora hyoscyami f. sp. tabacina (Blue Mold) | Tobacco | ASM @ 25 g a.i./ha | Reduction in lesions | >88% | Untreated Control | - | [5] |
| Rhizoctonia solani (Sheath Blight) | Rice | ASM (BTH) soil drench/foliar spray | Inhibition of disease development | Significant | Untreated Control | - | |
| Venturia nashicola (Scab) | Pear | ASM @ 100 mg a.i./L | Disease Control Efficacy (%) | 53.3% (leaves), 27.1% (shoots) | Iminoctadine-albesilate @ 200 mg a.i./L | Lower than ASM | |
| Pythium aphanidermatum | Various | ASM | Inhibition of most fungi and oomycetes | Effective | Strobilurins | Also effective | |
| Phytophthora capsici (Phytophthora Blight) | Squash | ASM @ 20 and 30 mg·L–1 (soil drench/foliar spray) | Reduction in disease severity | Significant | Untreated Control | - |
Table 2: Efficacy Against Bacterial Pathogens
| Pathogen | Crop | Treatment & Rate | Efficacy Metric | Result | Alternative Treatment | Alternative Result | Source |
| Xanthomonas campestris pv. vesicatoria (Bacterial Spot) | Pepper | ASM @ 300 µM | Reduction in bacterial growth | 35 times lower than control | Untreated Control | - | [6] |
| Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | Tomato | ASM @ 35 g a.i./ha | Reduction in foliar disease severity | Similar or superior to copper | Copper bactericide program | - | |
| Pseudomonas syringae pv. tomato (Bacterial Speck) | Tomato | ASM @ 35 g a.i./ha | Reduction in foliar disease severity | Similar or superior to copper | Copper bactericide program | - | |
| Pseudomonas cannabina pv. alisalensis (Bacterial Blight) | Cabbage | ASM (soil drench) | Suppression of lesion formation and bacterial population | Effective | Water drench | - | [2] |
| Wildfire and Angular Leaf Spot (Pseudomonas syringae pv. tabaci) | Tobacco | Bion 50 WG (ASM) | Disease Control | Effective | Copper Oxychloride | Less effective in subsequent year |
Table 3: Efficacy Against Viral Pathogens
| Pathogen | Crop | Treatment & Rate | Efficacy Metric | Result | Alternative Treatment | Alternative Result | Source |
| Plantago asiatica mosaic virus (PlAMV) | Arabidopsis thaliana | ASM @ 1 mM | Suppression of viral infection in distal leaves | Significant | Water Control | - | [1] |
| Tobacco mosaic virus (TMV) | Tobacco | ASM | Reduction in local lesion numbers | Significant | Nontreated tobacco | - |
Experimental Protocols
Protocol 1: Evaluation of ASM-Induced Resistance to Bacterial Speck in Tomato
This protocol is a synthesized example based on methodologies reported in studies evaluating ASM's efficacy against bacterial pathogens in tomato.[7][8][9]
1. Plant Material and Growth Conditions:
-
Tomato seeds (e.g., susceptible cultivar) are surface sterilized using 10% trisodium phosphate for 15 minutes, followed by a 10-minute wash in 70% ethanol and a final 20-minute sterilization in 50% commercial bleach, with sterile deionized water rinses between each step.[7]
-
Seeds are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) under standard conditions for tomato cultivation.
2. ASM Treatment:
-
A stock solution of this compound (e.g., from a commercial formulation like Actigard 50WG) is prepared in sterile deionized water.
-
At a specified growth stage (e.g., four to five true leaves), plants are treated with an aqueous solution of ASM at the desired concentration (e.g., 37 µM) via foliar spray until runoff or as a soil drench.[7] Control plants are treated with water.
3. Pathogen Inoculation:
-
A virulent strain of Pseudomonas syringae pv. tomato is grown on a suitable medium (e.g., King's B agar) to the desired concentration (e.g., 10^7 cfu/mL).
-
At a specified time post-ASM treatment (e.g., 48-72 hours), plants are inoculated with the bacterial suspension by dip-inoculating the shoots or via spray inoculation.[7]
4. Disease Assessment:
-
Inoculated plants are maintained in a high-humidity environment for 24-48 hours to facilitate infection.
-
Disease severity is assessed at regular intervals (e.g., 4 days post-inoculation) by counting the number of lesions per leaf or using a disease rating scale.[7]
-
Bacterial population in the leaves can be quantified by homogenizing leaf discs in a buffer solution and plating serial dilutions on a selective medium.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA) is performed to compare the disease severity and bacterial populations between ASM-treated and control plants. The Area Under the Disease Progress Curve (AUDPC) can also be calculated to represent disease development over time.[10][11][12]
Caption: Workflow for evaluating ASM efficacy.
Mechanism of Action: The SAR Signaling Pathway
This compound does not have direct antimicrobial properties but rather functions by activating the plant's innate immune system through the Systemic Acquired Resistance (SAR) pathway. ASM is a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2][3] Upon application, ASM is absorbed by the plant and converted to its active form, acibenzolar, which initiates a signaling cascade that leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins such as PR1, PR2, and PR5.[3][13] This systemic response primes the entire plant for a more rapid and robust defense against subsequent pathogen attacks.
Caption: ASM signaling pathway.
Comparative Performance with Alternatives
This compound vs. Strobilurin Fungicides (e.g., Azoxystrobin)
Studies have shown that while strobilurin fungicides like azoxystrobin have direct and potent antifungal activity, ASM's performance is comparable in some instances, particularly in integrated pest management (IPM) programs. In field trials for tomato corky root and eggplant verticillium wilt, azoxystrobin provided superior control.[14] However, ASM was effective in controlling tomato corky root.[14] A key advantage of ASM is its unique mode of action, which can help in managing fungicide resistance. Furthermore, unlike broad-spectrum fungicides that can impact non-target phylloplane fungi, ASM has been shown to have a less significant effect on the leaf surface microflora.[15][16]
This compound vs. Other SAR Inducers (e.g., Probenazole, BABA)
This compound is a well-studied and commercially available SAR inducer. Other compounds like probenazole and β-aminobutyric acid (BABA) also induce plant defenses but may have different activation pathways or efficacy spectra. For instance, probenazole is known to act upstream of SA biosynthesis, while ASM is a direct SA analog.[2] In controlling bacterial blight of cabbage, both ASM and probenazole were effective, though they activated stomatal-based defenses at different times.[2] BABA has also shown efficacy against oomycetes but can cause phytotoxicity at higher concentrations.
Conclusion
This compound is a valuable tool for modern disease management, offering a broad spectrum of activity against fungal, bacterial, and viral pathogens. Its unique mode of action as a systemic acquired resistance inducer provides a distinct advantage in integrated pest management and fungicide resistance management strategies. While direct-acting fungicides may offer superior control in some high-pressure disease situations, ASM's ability to prime the plant's own defenses makes it a critical component for sustainable and effective crop protection. Further research focusing on optimizing application timing, rates, and combinations with other control agents will continue to enhance its utility in diverse agricultural systems.
References
- 1. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Induced resistance in tomato by SAR activators during predisposing salinity stress [frontiersin.org]
- 8. Induced resistance in tomato by SAR activators during predisposing salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically engineered broad-spectrum disease resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Quantitative Assessment of Acibenzolar-S-Methyl Induced Resistance Markers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the quantitative impact of resistance inducers is paramount for developing effective plant protection strategies. This guide provides an objective comparison of Acibenzolar-S-Methyl (ASM) with other key resistance inducers—Salicylic Acid (SA), Jasmonic Acid (JA), and β-aminobutyric acid (BABA)—supported by experimental data and detailed protocols.
This compound (ASM), a functional analog of salicylic acid, is a widely studied synthetic plant activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism.[1] SAR is characterized by the activation of a specific set of defense genes and the accumulation of pathogenesis-related (PR) proteins. This guide delves into the quantitative assessment of these resistance markers induced by ASM in comparison to other well-known inducers.
Comparative Analysis of Resistance Marker Induction
The induction of plant defense responses can be quantified by measuring the expression of specific marker genes and the activity of defense-related enzymes. Below is a comparative summary of the quantitative effects of ASM and other inducers on key resistance markers.
Defense-Related Gene Expression
The expression of pathogenesis-related (PR) genes is a hallmark of SAR activation. Quantitative real-time PCR (qRT-PCR) is commonly used to measure the fold change in the expression of these genes in response to elicitor treatment.
| Inducer | Target Gene | Plant Species | Fold Change (vs. Control) | Reference |
| This compound (ASM) | PR-1 | Solanum lycopersicum | Dose-dependent increase | [1] |
| Salicylic Acid (SA) | PR-1 | Arabidopsis thaliana | > 2-fold | [2] |
| Salicylic Acid (SA) | WRKY51 | Arabidopsis thaliana | ~2-fold | [3] |
| Jasmonic Acid (JA) | LOX2, VSP, PDF1.2 | Arabidopsis thaliana | Significant induction | [4] |
| β-aminobutyric acid (BABA) | PR-1 | Arabidopsis thaliana | Priming effect (enhanced expression upon infection) |
Note: The table presents a summary of findings from various studies. Direct quantitative comparison under identical experimental conditions is limited in the available literature. The "dose-dependent increase" for ASM indicates that the level of PR-1 protein production is correlated with the concentration of ASM applied.
Pathogenesis-Related (PR) Protein Accumulation
The accumulation of PR proteins, such as PR-1, is a key indicator of an activated defense state. Western blotting and quantitative proteomics are powerful techniques to assess the levels of these proteins.
| Inducer | Protein Marker | Plant Species | Observation | Reference |
| This compound (ASM) | PR-1 | Solanum lycopersicum | Induction of PR-1 protein | [1] |
| Salicylic Acid (SA) | Various defense proteins | Cucumis sativus | 135 differentially expressed proteins at 12 hpt; 301 at 72 hpt | [5] |
hpt: hours post-treatment
Defense-Related Enzyme Activity
The enzymes β-1,3-glucanase and chitinase play a crucial role in plant defense by degrading the cell walls of fungal pathogens. Their activity can be measured through spectrophotometric assays.
| Inducer | Enzyme | Plant Species | Activity Change (vs. Control) | Reference |
| This compound (ASM) | Not specified | Apple | Induction of PAL gene expression | [6] |
| Jasmonic Acid (JA) | Not specified | Apple | Induction of LOX gene expression | [6] |
| β-aminobutyric acid (BABA) | Not specified | Cucumber | Upregulation of CsPAL, CsPR3, CsPR1, CsLOX1, CsLOX23 | |
| Various Elicitors | β-1,3-glucanase & Chitinase | Cotton | Significant increase | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the quantitative assessment of resistance markers, the following diagrams are provided.
Figure 1: Simplified signaling pathway of ASM and SA-induced resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Profiling of Early and Late Responses to Salicylic Acid in Cucumber Leaves | PLOS One [journals.plos.org]
- 6. Mutual relations between jasmonic acid and this compound in the induction of resistance to the two-spotted spider mite (Tetranychus urticae) in apple trees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a robust microplate assay to determine induced β-1,3-glucanase and chitinase activity in the cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mode of Action of Acibenzolar-S-Methyl and Its Analogs in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of Acibenzolar-S-Methyl (ASM), a widely used plant defense activator, with its structural analogs. By delving into the intricate signaling pathways and presenting supporting experimental data, this document aims to be a valuable resource for professionals engaged in the development of novel crop protection strategies.
Introduction: The Concept of Systemic Acquired Resistance (SAR)
Plants possess a sophisticated innate immune system capable of defending against a broad spectrum of pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen infection. SAR is characterized by the accumulation of signaling molecules, most notably salicylic acid (SA), and the induction of a battery of pathogenesis-related (PR) proteins that have antimicrobial activities.
Chemical inducers of SAR, such as this compound, offer a powerful tool in agriculture by priming the plant's natural defenses without exerting direct antimicrobial effects. This approach reduces the risk of pathogen resistance development, a common issue with conventional fungicides.
This compound (ASM): The Benchmark for SAR Induction
This compound (ASM), also known as BTH, is a synthetic analog of salicylic acid and the most extensively studied and commercially successful SAR inducer.[1] Its mode of action is not to directly kill pathogens, but to mimic the plant's natural SAR signaling cascade.[2]
Upon application, ASM is absorbed by the plant and metabolized to its active form, acibenzolar carboxylic acid. This active metabolite triggers a signaling pathway that is largely dependent on the regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[3] The activation of this pathway leads to the systemic accumulation of salicylic acid and the expression of various PR genes, such as PR-1, PR-2, and PR-5, which ultimately enhances the plant's resistance to a wide range of fungal, bacterial, and viral pathogens.[3][4]
Comparative Mode of Action: ASM vs. Its Analogs
While ASM has been the cornerstone of SAR-inducing technology, research into its analogs aims to identify compounds with improved efficacy, broader spectrum of activity, or reduced phytotoxicity. A notable analog that has been investigated is N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA).[5][6]
Signaling Pathway Activation
Both ASM and its analog BTHWA function by activating the SAR pathway.[5] Experimental evidence suggests that BTHWA, similar to ASM, induces the expression of key SAR marker genes, including Phenylalanine Ammonia-Lyase (PAL), NPR1, and PR-1b.[6] The upregulation of these genes indicates the activation of the salicylic acid-dependent defense pathway.
The central role of NPR1 in the signaling cascade initiated by these compounds is a critical point of convergence in their mode of action.
Caption: Simplified signaling pathway of SAR induction by ASM and its analogs.
Quantitative Comparison of Efficacy
Direct, comprehensive comparative studies across a wide range of ASM analogs are limited in publicly available literature. However, studies on individual analogs like BTHWA provide valuable insights. The following table summarizes the known effects of ASM and BTHWA on key SAR markers.
| Compound | Target Organism | Key Marker Genes Induced | Observed Effect | Reference |
| This compound (ASM) | Wheat, Tobacco, Arabidopsis, Kiwifruit | PR-1, PR-2, PR-5, WCI genes, BAD, DMR6, NIMIN2, WRKY70 | Systemic protection against powdery mildew, various viruses, and bacterial canker. | [2][3][4][7] |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Zucchini, Tobacco | PAL, NPR1, PR-1b | Increased resistance to viral and fungal pathogens. | [5][6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of ASM and its analogs.
Pathogen Challenge Assay
This assay is fundamental to quantifying the level of disease resistance induced by chemical activators.
Objective: To determine the protective efficacy of ASM and its analogs against a specific pathogen.
Materials:
-
Plant material (e.g., Arabidopsis thaliana, tobacco, or crop of interest)
-
Pathogen culture (e.g., Pseudomonas syringae for bacterial blight, Peronospora parasitica for downy mildew)
-
Chemical inducers (ASM, analogs) dissolved in an appropriate solvent
-
Control solution (solvent only)
-
Growth chambers or greenhouse with controlled environmental conditions
-
Sterile water or appropriate buffer (e.g., 10 mM MgCl₂)
-
Tools for inoculation (e.g., syringe for infiltration, sprayer for foliar application)
-
Equipment for quantifying disease symptoms (e.g., ruler for lesion measurement, hemocytometer or plate reader for bacterial counts)
Procedure:
-
Plant Growth: Grow plants to a suitable developmental stage under controlled conditions (e.g., 4-5 week old Arabidopsis).
-
Chemical Treatment: Apply the chemical inducers (e.g., ASM, BTHWA) and a control solution to a set of plants. Application can be via soil drench or foliar spray.
-
Induction Period: Allow a specific period (e.g., 2-5 days) for the induction of SAR.
-
Pathogen Inoculation: Inoculate both treated and control plants with a standardized dose of the pathogen.
-
Incubation: Maintain the inoculated plants under conditions favorable for disease development.
-
Disease Assessment: After a defined incubation period (e.g., 3-5 days), assess the disease severity. This can be done by:
-
Measuring lesion size.
-
Counting the number of lesions.
-
Quantifying the pathogen population within the plant tissue (e.g., by serial dilution and plating of homogenized leaf extracts).[8]
-
Caption: Workflow for a typical pathogen challenge assay.
Gene Expression Analysis by qRT-PCR
This technique is used to measure the induction of SAR-related genes.
Objective: To quantify the relative expression levels of SAR marker genes (e.g., PR-1) in response to chemical inducers.
Materials:
-
Plant tissue from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for target genes (e.g., PR-1) and a reference gene (e.g., Actin or Ubiquitin)
Procedure:
-
Sample Collection: Harvest plant tissue at specific time points after chemical treatment and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7][9]
Quantification of Salicylic Acid (SA) by HPLC
This method allows for the measurement of endogenous SA levels in plant tissues.
Objective: To quantify the concentration of free and total SA in plant tissues following treatment with chemical inducers.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 90% methanol)
-
Internal standard (e.g., o-anisic acid)
-
Acidification agent (e.g., trichloroacetic acid)
-
Partitioning solvents (e.g., ethyl acetate, cyclopentane, isopropanol)
-
β-glucosidase (for total SA measurement)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Extraction: Homogenize frozen plant tissue in the extraction solvent.
-
Internal Standard: Add a known amount of an internal standard to correct for extraction losses.
-
Sample Splitting (for Free vs. Total SA):
-
For Free SA: Acidify the extract and partition into an organic solvent.
-
For Total SA: Treat the extract with β-glucosidase to release SA from its conjugated forms, then acidify and partition.
-
-
Solvent Evaporation: Evaporate the organic solvent to dryness.
-
Resuspension: Resuspend the dried extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the compounds on a C18 column and detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).
-
Quantification: Calculate the SA concentration based on the peak area relative to the internal standard and a standard curve.[10][11]
Quantification of N-Hydroxypipecolic Acid (NHP) by LC-MS or GC-MS
This protocol is for the detection and quantification of another key signaling molecule in SAR.
Objective: To measure the levels of NHP in plant tissues after treatment with SAR inducers.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., deuterated NHP)
-
LC-MS or GC-MS system
-
Derivatization agent (for GC-MS, e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Procedure:
-
Sample Extraction: Extract metabolites from frozen, homogenized plant tissue with the appropriate solvent.
-
Internal Standard: Add a labeled internal standard for accurate quantification.
-
Sample Preparation:
-
For LC-MS: The extract can often be directly analyzed after centrifugation and filtration.
-
For GC-MS: The extract needs to be dried and then derivatized (e.g., silylated) to make the analytes volatile.
-
-
MS Analysis: Inject the prepared sample into the LC-MS or GC-MS system.
-
Quantification: Identify and quantify NHP based on its mass-to-charge ratio (m/z) and retention time, relative to the internal standard.[12][13]
Conclusion
This compound and its analogs represent a valuable class of plant protection compounds that function by activating the plant's own defense mechanisms. Their mode of action, centered on the induction of Systemic Acquired Resistance via the salicylic acid and NPR1-dependent signaling pathway, offers a durable and broad-spectrum approach to disease management. While ASM remains the benchmark, ongoing research into analogs like BTHWA holds the promise of developing next-generation SAR inducers with enhanced properties. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these important agricultural tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease [mdpi.com]
- 6. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of Acibenzolar-S-Methyl: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Acibenzolar-S-methyl, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals handling this material in a laboratory setting.
This compound is a fungicide that functions by activating the plant's natural defense system.[1] It is critical to manage its disposal correctly due to its high toxicity to aquatic life and potential as a skin sensitizer.[2][3][4]
Key Chemical and Toxicological Properties
Understanding the properties of this compound is fundamental to appreciating its handling and disposal requirements. The data below summarizes key characteristics that inform safety protocols.
| Property | Value | Source |
| CAS Number | 135158-54-2 | [2] |
| Appearance | Light brown to dark brown granules / White to beige powder | [1][5] |
| Solubility in Water | 7.7 mg/L (at 20°C) | [1][5] |
| Persistence | Not persistent in soil or water | [5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [2] |
| LC50 (Rainbow Trout, 96h) | 0.88 ppm | [5][6] |
| EC50 (Daphnia magna, 48h) | 2.9 ppm | [5][6] |
| Primary Hazards | Skin sensitizer, Skin/eye irritant, Flammable dust formation | [2][4][7] |
Step-by-Step Disposal Protocols
Adherence to these procedural steps is mandatory to ensure safe and compliant disposal of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into the sewer system due to its high aquatic toxicity.[2][7]
-
Waste Classification: Treat all unused, expired, or unwanted this compound as hazardous chemical waste.
-
Consult Regulations: Disposal must be in compliance with all local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Preferred Disposal Methods: Where possible, recycling is preferred over disposal or incineration.[3] If recycling is not an option, the material should be disposed of via a licensed hazardous waste contractor, typically through incineration.[3]
Protocol 2: Decontamination and Disposal of Empty Containers
-
Prohibit Reuse: Do not reuse empty containers for any purpose, as they will retain product residue.[3][5]
-
Triple Rinsing Procedure:
-
Empty any remaining contents into a designated hazardous waste container.[8]
-
Fill the container approximately 10-25% full with a suitable solvent (water can be used, though a solvent in which this compound is more soluble may be more effective for lab quantities; consult your EHS office).[8]
-
Securely recap the container and agitate vigorously for at least 10-30 seconds.[8]
-
Pour the rinsate into a designated hazardous waste container for later disposal.[8]
-
Repeat this rinsing procedure two more times.[8]
-
-
Render Unusable: After triple rinsing, puncture or otherwise destroy the container to prevent accidental reuse.[8]
-
Final Disposal: Dispose of the cleaned and punctured container as non-hazardous solid waste or according to your institution's specific guidelines for decontaminated lab materials.[3][8]
Protocol 3: Management of Spills and Contaminated Materials
-
Control Access: Secure the area and prevent unprotected personnel from entering.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[3] For significant spills of the powder, avoid creating dust clouds and use respiratory protection if necessary.[3][7]
-
Containment:
-
Collection: Place all contaminated absorbent materials, soil, and PPE into a compatible, sealable, and clearly labeled hazardous waste container.[6]
-
Final Disposal: Arrange for the disposal of the sealed container through your institution's EHS department or a licensed hazardous waste contractor.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste streams in a laboratory environment.
Caption: Workflow for this compound waste stream management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. syngenta.co.za [syngenta.co.za]
- 4. agilent.com [agilent.com]
- 5. assets.syngenta.ca [assets.syngenta.ca]
- 6. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 7. horticentre.co.nz [horticentre.co.nz]
- 8. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
